molecular formula C29H30ClN7O2 B15563789 AS-0017445

AS-0017445

カタログ番号: B15563789
分子量: 544.0 g/mol
InChIキー: NZHXQVFUBRNCET-WRONEBCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AS-0017445 is a useful research compound. Its molecular formula is C29H30ClN7O2 and its molecular weight is 544.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H30ClN7O2

分子量

544.0 g/mol

IUPAC名

(4S,4'S)-6-chloro-1'-isoquinolin-4-yl-2-[(1-methyltriazol-4-yl)methyl]-4'-[(propan-2-ylamino)methyl]spiro[3H-isoquinoline-4,3'-pyrrolidine]-1,2'-dione

InChI

InChI=1S/C29H30ClN7O2/c1-18(2)32-12-20-14-37(26-13-31-11-19-6-4-5-7-23(19)26)28(39)29(20)17-36(16-22-15-35(3)34-33-22)27(38)24-9-8-21(30)10-25(24)29/h4-11,13,15,18,20,32H,12,14,16-17H2,1-3H3/t20-,29-/m0/s1

InChIキー

NZHXQVFUBRNCET-WRONEBCDSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling the Action of AS-0017445: A Technical Guide to its Inhibition of the SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

AS-0017445 is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Its development was a testament to the power of global collaboration and open-source data sharing. The compound has demonstrated significant antiviral activity and is currently undergoing preclinical evaluation. This document serves as a comprehensive resource on the biochemical and structural basis of its inhibitory action.

Mechanism of Action: Targeting the Heart of Viral Replication

The SARS-CoV-2 main protease is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins. Inhibition of Mpro effectively halts viral replication. This compound acts as a non-covalent inhibitor, binding to the active site of the Mpro enzyme and blocking its proteolytic activity.

The development of this compound was an iterative process involving the screening of thousands of compound designs and subsequent optimization based on structural and biochemical data.[1] This data-driven approach has led to a molecule with optimized potency and pharmacokinetic properties.

Logical Flow of Mpro Inhibition by this compound

SARS-CoV-2 Virus SARS-CoV-2 Virus Viral Polyprotein Viral Polyprotein SARS-CoV-2 Virus->Viral Polyprotein Mpro (Main Protease) Mpro (Main Protease) Viral Polyprotein->Mpro (Main Protease) Cleavage by Functional Viral Proteins Functional Viral Proteins Mpro (Main Protease)->Functional Viral Proteins Inhibition Inhibition Mpro (Main Protease)->Inhibition Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Inhibition Inhibition->Functional Viral Proteins Blocks Cleavage

Caption: Inhibition of SARS-CoV-2 replication by this compound.

Quantitative Analysis of Mpro Inhibition

While specific IC50 and Ki values for this compound against SARS-CoV-2 Mpro are not yet publicly available in peer-reviewed literature, its "excellent potency" has been noted in announcements from the developing consortiums.[2] The compound was developed from an extensive screening campaign that generated a large dataset of biochemical measurements for over 2400 synthesized compounds. The lead compounds from this effort, from which this compound was optimized, demonstrated IC50 values in the low micromolar range in initial assays.

For context, this table presents typical quantitative data for other non-covalent Mpro inhibitors, which would be expected to be in a similar range for a preclinical candidate like this compound.

InhibitorTargetAssay TypeIC50 (µM)Ki (nM)Reference
Hypothetical Data for this compound SARS-CoV-2 Mpro FRET Assay ~0.1 - 1 ~10 - 100 N/A
DNDI-6510 (precursor)SARS-CoV-2 MproFRET AssayPotent (specific value not disclosed)-bioRxiv (2025.06.16.660018)
PF-07321332 (Nirmatrelvir)SARS-CoV-2 MproFRET Assay-3.11medRxiv (2021.07.28.21261232)

Structural Basis of Inhibition

A critical aspect of the development of this compound was the use of high-throughput structural biology. The COVID Moonshot project has generated over 490 ligand-bound X-ray structures of Mpro. While the specific PDB code for this compound in complex with SARS-CoV-2 Mpro has not been publicly released, it has been confirmed that this compound has been co-crystallized with MERS Mpro. This structural information is key to understanding the specific molecular interactions responsible for its inhibitory activity and for guiding further drug development. The analysis of these structures reveals key binding interactions within the Mpro active site.

General Experimental Workflow for Structural Analysis

cluster_protein Protein Production cluster_crystallization Crystallization cluster_analysis Structural Analysis Mpro Expression Mpro Expression Mpro Purification Mpro Purification Mpro Expression->Mpro Purification Co-crystallization with this compound Co-crystallization with this compound Mpro Purification->Co-crystallization with this compound X-ray Diffraction X-ray Diffraction Co-crystallization with this compound->X-ray Diffraction Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map Model Building and Refinement Model Building and Refinement Electron Density Map->Model Building and Refinement Binding Site Analysis Binding Site Analysis Model Building and Refinement->Binding Site Analysis

Caption: Workflow for determining the co-crystal structure of Mpro with an inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the characterization of Mpro inhibitors, based on established protocols in the field.

Recombinant Mpro Expression and Purification
  • Cloning and Expression: The gene encoding for SARS-CoV-2 Mpro is cloned into an expression vector (e.g., pET series) with a polyhistidine tag. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The bacterial cells are harvested and lysed. The Mpro protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.

Mpro Enzymatic Activity Assay (FRET-based)

This assay is commonly used to determine the inhibitory potency (IC50) of compounds against Mpro.

  • Principle: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair (a fluorophore and a quencher) is used. The peptide sequence is designed to be specifically cleaved by Mpro. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Protocol:

    • Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • In a 384-well plate, add the Mpro enzyme to the reaction buffer.

    • Add serial dilutions of the test compound (this compound) or a control inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., Excitation: 340 nm, Emission: 490 nm).

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for FRET-based Mpro Inhibition Assay

Prepare Reagents Prepare Reagents Dispense Mpro Dispense Mpro Prepare Reagents->Dispense Mpro Add Inhibitor (this compound) Add Inhibitor (this compound) Dispense Mpro->Add Inhibitor (this compound) Pre-incubation Pre-incubation Add Inhibitor (this compound)->Pre-incubation Add FRET Substrate Add FRET Substrate Pre-incubation->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50)

Caption: A typical workflow for a FRET-based Mpro inhibition assay.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding interaction between the inhibitor and the enzyme, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the Mpro enzyme in the sample cell of a calorimeter. The heat changes associated with the binding are measured after each injection.

  • Protocol:

    • Prepare highly pure and concentration-matched solutions of Mpro and this compound in the same buffer.

    • Load the Mpro solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

    • Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.

    • Integrate the heat pulses and plot them against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Conclusion and Future Directions

This compound represents a significant advancement in the development of broad-spectrum, orally available coronavirus therapeutics. Its discovery through an open-science model has not only yielded a promising preclinical candidate but has also provided a wealth of publicly available data to accelerate future antiviral research.[1] The detailed characterization of its mechanism of action, including the precise quantitative and structural details of its interaction with SARS-CoV-2 Mpro, will be crucial for its continued development and for the design of next-generation pan-coronavirus inhibitors. As this compound progresses through preclinical and potentially clinical trials, the scientific community eagerly awaits the publication of more detailed data that will further illuminate its therapeutic potential.

References

The Genesis and Evolution of AS-0017445: A Pan-Coronavirus Antiviral Candidate Forged in Open Science

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for the Scientific Community

AS-0017445 is a novel, broad-spectrum antiviral agent targeting the main protease (Mpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1] Its discovery and development represent a paradigm shift in rapid-response drug discovery, leveraging a global open-science and crowdsourcing model. This in-depth guide details the history of this compound, from its conceptual origins to its current preclinical status, presenting key data and experimental methodologies for the research and drug development community.

A Collaborative Genesis: The COVID Moonshot and ASAP Consortium

The journey of this compound began with the COVID Moonshot initiative, a non-profit, open-science consortium of international scientists dedicated to discovering safe, affordable, and easily manufacturable antiviral drugs.[2] This project, which started in March 2020, crowdsourced over 18,000 molecular designs from researchers worldwide aimed at inhibiting the SARS-CoV-2 main protease.[2][3] All data and compound structures from this effort were made publicly available to accelerate global research.[2][3][4]

Mechanism of Action: Targeting the Main Protease (Mpro)

This compound functions as an inhibitor of the coronavirus main protease (Mpro), also known as 3CL protease. Mpro plays a critical role in the viral life cycle by cleaving viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, this compound effectively halts the viral replication process within host cells.

Preclinical Data Summary

While comprehensive preclinical data is still emerging, the following tables summarize the currently available information on the in vitro potency, pharmacokinetic profile, and in vivo efficacy of this compound. It is important to note that specific quantitative data for this compound is not yet widely published in peer-reviewed journals. The information below is based on announcements and data from the COVID Moonshot and ASAP consortiums.

Table 1: In Vitro Potency of this compound
TargetAssay TypeIC50
SARS-CoV-2 MproEnzymatic AssayData not publicly available
MERS-CoV MproEnzymatic AssayData not publicly available
SARS-CoV-2 (in cell culture)Antiviral Assay"Promising activity"[2][3]
MERS-CoV (in cell culture)Antiviral Assay"Promising activity"[2][3]
Table 2: Pharmacokinetic Profile of this compound
SpeciesParameterValue
Multiple preclinical speciesGeneral Profile"Optimized pharmacokinetic properties"
BioavailabilityData not publicly available
Half-life (t1/2)Data not publicly available
CmaxData not publicly available
TmaxData not publicly available
Table 3: In Vivo Efficacy of this compound
Animal ModelVirusKey Findings
MouseSARS-CoV-2Demonstrated in vivo efficacy
MouseMERS-CoVDemonstrated in vivo efficacy

Key Experimental Protocols

The following sections describe the general methodologies likely employed in the preclinical evaluation of this compound, based on standard practices in antiviral drug discovery.

Mpro Inhibition Assay (Enzymatic Assay)

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the enzymatic inhibition of Mpro.

  • Principle: A fluorescently labeled peptide substrate containing the Mpro cleavage site is used. In its intact state, a quencher molecule in proximity to the fluorophore suppresses the fluorescent signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Protocol Outline:

    • Recombinant Mpro is incubated with varying concentrations of the test compound (this compound).

    • The FRET peptide substrate is added to initiate the enzymatic reaction.

    • The fluorescence intensity is measured over time using a plate reader.

    • The rate of substrate cleavage is calculated and compared to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Antiviral Assay (Cell-Based Assay)

This assay evaluates the ability of the compound to inhibit viral replication in a cellular context.

  • Principle: Host cells susceptible to coronavirus infection are treated with the test compound and then infected with the virus. The extent of viral replication is measured after a defined incubation period.

  • Protocol Outline:

    • A monolayer of susceptible host cells (e.g., Vero E6) is prepared in a multi-well plate.

    • The cells are treated with serial dilutions of this compound.

    • The cells are then infected with a known titer of SARS-CoV-2 or MERS-CoV.

    • After an incubation period (typically 24-72 hours), the viral load is quantified using methods such as:

      • Plaque Assay: To determine the number of infectious virus particles.

      • RT-qPCR: To quantify viral RNA levels.

      • Cytopathic Effect (CPE) Assay: To assess virus-induced cell death.

    • EC50 values (the concentration required to inhibit viral replication by 50%) are calculated.

Pharmacokinetic Studies

These studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol Outline:

    • This compound is administered to laboratory animals (e.g., mice, rats) via different routes (e.g., oral, intravenous).

    • Blood samples are collected at various time points after administration.

    • The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters, including Cmax, Tmax, half-life, and bioavailability, are calculated from the plasma concentration-time profile.

In Vivo Efficacy Studies

These studies assess the therapeutic efficacy of the compound in a living organism.

  • Protocol Outline:

    • Animal models of coronavirus infection (e.g., transgenic mice expressing the human ACE2 receptor for SARS-CoV-2) are used.

    • Animals are infected with the respective coronavirus.

    • Treatment with this compound or a placebo is initiated at a specified time post-infection.

    • The efficacy of the treatment is evaluated by monitoring:

      • Viral load in target organs (e.g., lungs).

      • Clinical signs of disease (e.g., weight loss, mortality).

      • Pathological changes in tissues.

Visualizing the Drug Discovery and Development Pathway

Signaling Pathway of Mpro Inhibition

Mpro_Inhibition Coronavirus Coronavirus Host Cell Host Cell Coronavirus->Host Cell Infection Viral Polyprotein Viral Polyprotein Host Cell->Viral Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Viral Polyprotein->Functional Viral Proteins Cleavage by Mpro Mpro (3CL Protease) Mpro (3CL Protease) Mpro (3CL Protease)->Viral Polyprotein Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro (3CL Protease) Inhibition

Caption: Mechanism of action of this compound in inhibiting viral replication.

Experimental Workflow for Preclinical Evaluation

Caption: The development pipeline of this compound from discovery to preclinical candidate.

Future Directions

This compound stands as a testament to the power of open-science collaboration in addressing global health threats. As it progresses through the final stages of preclinical development, the next critical steps will involve Investigational New Drug (IND)-enabling toxicology studies and subsequent Phase 1 clinical trials to evaluate its safety and pharmacokinetics in humans. The scientific community eagerly awaits the publication of detailed preclinical data and the continued transparent development of this promising pan-coronavirus antiviral candidate.

References

AS-0017445: A Technical Whitepaper on a Broad-Spectrum Pan-Coronavirus Antiviral Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to the Scientific and Drug Development Community

Executive Summary

AS-0017445 is a novel, orally bioavailable, non-covalent, and non-peptidomimetic small molecule inhibitor of the main protease (Mpro or 3CLpro) of a broad range of coronaviruses. Developed through a groundbreaking open-science collaboration, this preclinical candidate has demonstrated promising antiviral activity against SARS-CoV-2 and MERS-CoV, positioning it as a potential critical tool in the arsenal (B13267) against the current and future coronavirus pandemics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, developmental history, and available data, to support ongoing research and development efforts within the scientific community.

Introduction and Developmental Background

A key feature of the this compound development program is its commitment to open science; all data and the compound's structure, which was publicly disclosed in March 2025, are publicly available to accelerate research and enable global access.[2]

Mechanism of Action: Inhibition of the Main Protease (Mpro)

The primary target of this compound is the coronavirus main protease (Mpro), a viral cysteine protease essential for the viral life cycle. Mpro cleaves the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional proteins required for viral replication and transcription. By inhibiting Mpro, this compound prevents the maturation of the viral replication machinery, thus halting the propagation of the virus. The broad-spectrum activity of this compound is attributed to the high degree of conservation of the Mpro active site across different coronaviruses.

Mpro_Inhibition cluster_virus Coronavirus Life Cycle cluster_drug Mechanism of this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Synthesis Polyprotein Synthesis Viral RNA Release->Polyprotein Synthesis Mpro Main Protease (Mpro) Polyprotein Synthesis->Mpro Polyprotein Cleavage Polyprotein Cleavage Mpro->Polyprotein Cleavage Mpro->Polyprotein Cleavage Replication Machinery Replication Machinery Polyprotein Cleavage->Replication Machinery Viral Assembly & Release Viral Assembly & Release Replication Machinery->Viral Assembly & Release AS_0017445 This compound AS_0017445->Mpro Inhibits Inhibition Drug_Discovery_Workflow Start Start Crowdsourcing Crowdsourced Compound Design (COVID Moonshot) Start->Crowdsourcing Fragment_Screening Fragment Screening (e.g., Diamond Light Source) Start->Fragment_Screening Initial_Hits Initial Hits Crowdsourcing->Initial_Hits Fragment_Screening->Initial_Hits AI_Optimization AI-driven Lead Optimization (ASAP Consortium) Initial_Hits->AI_Optimization Synthesis_and_Assays Synthesis & In Vitro Assays (Mpro IC50, Antiviral EC50) AI_Optimization->Synthesis_and_Assays Synthesis_and_Assays->AI_Optimization ADMET_Profiling ADMET & PK Profiling Synthesis_and_Assays->ADMET_Profiling In_Vivo_Efficacy In Vivo Efficacy Models (SARS-CoV-2, MERS-CoV) ADMET_Profiling->In_Vivo_Efficacy Candidate_Nomination Preclinical Candidate Nomination (this compound) In_Vivo_Efficacy->Candidate_Nomination Tox_Studies Extended Toxicology Studies Candidate_Nomination->Tox_Studies End Clinical Trials Tox_Studies->End

References

Preclinical Candidate AS-0017445: An Open-Source Pan-Coronavirus Antiviral

Author: BenchChem Technical Support Team. Date: December 2025

While extensive preclinical profiling has been conducted and is reportedly ongoing, specific quantitative data on the antiviral efficacy and detailed experimental protocols are not yet fully available in the public domain through scientific publications or patents.[1] Announcements from the involved consortia indicate that the compound has demonstrated in vivo efficacy in preclinical models of both SARS-CoV-2 and MERS-CoV infections and possesses favorable pharmacokinetic properties.[1]

Mechanism of Action: Targeting the Main Protease

AS-0017445 functions by inhibiting the coronavirus main protease (Mpro), also known as the 3C-like protease (3CLpro).[2] This enzyme is critical for processing viral polyproteins into functional proteins required for viral replication and transcription. By blocking Mpro, this compound effectively halts the viral life cycle. The diagram below illustrates this targeted mechanism.

cluster_virus Coronavirus Replication Cycle cluster_drug Mechanism of this compound Viral_RNA Viral RNA Genome Polyprotein Polyprotein Synthesis Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Target of this compound Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Proteolytic Cleavage Replication Viral Assembly & Replication Functional_Proteins->Replication AS_0017445 This compound Inhibition Inhibition AS_0017445->Inhibition Inhibition->Mpro

Caption: Mechanism of Action of this compound.

The Drug Discovery and Development Workflow

The identification of this compound was accelerated by a global crowdsourcing and open-science model, a novel approach in antiviral drug discovery. The process began with thousands of submitted molecular designs from researchers worldwide. These designs were then triaged and optimized using artificial intelligence and structure-based design methodologies by the ASAP consortium. Promising candidates underwent extensive in vitro and in vivo preclinical testing to evaluate their efficacy and safety profiles.

The general workflow is outlined in the diagram below.

Start Crowdsourced Fragment/Molecule Designs AI_Opt AI-Driven Optimization & Structure-Based Design (ASAP Consortium) Start->AI_Opt Synthesis Chemical Synthesis of Candidates AI_Opt->Synthesis In_Vitro In Vitro Profiling (Enzymatic & Cellular Assays) Synthesis->In_Vitro In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) In_Vitro->In_Vivo Lead Candidates Candidate Preclinical Candidate Nomination (this compound) In_Vivo->Candidate

References

AS-0017445: A Non-Covalent Mpro Inhibitor for Broad-Spectrum Coronavirus Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

The COVID-19 pandemic underscored the urgent need for effective, easily deployable, and broadly active antiviral therapeutics. The main protease (Mpro), a viral cysteine protease essential for the proteolytic processing of viral polyproteins and subsequent viral replication, has emerged as a prime target for antiviral drug development. AS-0017445 is a direct result of an innovative, collaborative drug discovery effort aimed at developing a potent, non-covalent inhibitor of Mpro. This whitepaper provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, and representative experimental protocols.

Mechanism of Action

This compound functions as a non-covalent inhibitor of the coronavirus main protease (Mpro). Mpro is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This proteolytic activity is essential for the assembly of the viral replication and transcription complex.

By binding to the active site of Mpro, this compound competitively inhibits its enzymatic activity. This non-covalent interaction disrupts the processing of the viral polyproteins, thereby halting the viral replication cascade. The broad-spectrum activity of this compound suggests that it targets a highly conserved region within the Mpro active site across different coronaviruses, including SARS-CoV-2 and MERS-CoV.

Mpro_Inhibition_Pathway Signaling Pathway: Mpro Inhibition by this compound Coronavirus Coronavirus Entry and Uncoating Viral_RNA Viral RNA Translation Coronavirus->Viral_RNA Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Mpro_Active Active Mpro (Main Protease) Polyproteins->Mpro_Active Autocatalytic cleavage Mpro_Inhibited Inhibited Mpro NSPs Functional Non-Structural Proteins (nsps) Mpro_Active->NSPs Proteolytic Cleavage AS0017445 This compound AS0017445->Mpro_Active RTC Replication/Transcription Complex (RTC) Assembly NSPs->RTC Replication Viral RNA Replication and Transcription RTC->Replication Assembly Virion Assembly and Release Replication->Assembly Block->NSPs Inhibition

Mechanism of Mpro Inhibition by this compound.

Data Presentation

While extensive pre-clinical profiling of this compound has been conducted, specific quantitative data on its inhibitory potency (IC50, EC50, Ki) and pharmacokinetic properties (Cmax, Tmax, half-life, bioavailability) are not yet publicly available as of December 2025. The compound is currently in the pre-clinical development phase, and such data is typically disclosed in subsequent scientific publications or regulatory filings.

Table 1: Summary of Pre-clinical Data for this compound (Qualitative)

ParameterDescriptionStatusReference
Target Main Protease (Mpro/3CLpro) of CoronavirusesConfirmed[1]
Binding Mechanism Non-covalentConfirmed
Spectrum of Activity SARS-CoV-2, MERS-CoVDemonstrated
In Vitro Activity Promising antiviral activityReported
In Vivo Efficacy Demonstrated in pre-clinical models of SARS-CoV-2 and MERS-CoVReported
ADMET Properties OptimizedReported[2]
Development Stage Pre-clinicalCurrent

Experimental Protocols

Detailed experimental protocols specific to this compound have not been publicly released. However, the following sections describe standard, representative methodologies for evaluating non-covalent Mpro inhibitors.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is commonly used to determine the in vitro inhibitory activity of a compound against the Mpro enzyme.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Principle: A fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a detectable fluorescent signal. The rate of fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol)

  • This compound (or test compound)

  • DMSO (for compound dilution)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a fixed amount of recombinant Mpro to each well of the 384-well plate.

  • Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair).

  • Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.

  • Plot the percentage of Mpro inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

FRET_Assay_Workflow Workflow: Mpro FRET-based Inhibition Assay Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound dilutions to wells Prep_Inhibitor->Add_Inhibitor Add_Mpro Dispense Mpro into 384-well plate Add_Mpro->Add_Inhibitor Incubate Incubate (e.g., 30 min) for binding Add_Inhibitor->Incubate Add_Substrate Add FRET Substrate to initiate reaction Incubate->Add_Substrate Measure Measure Fluorescence over time Add_Substrate->Measure Analyze Calculate initial velocities and % inhibition Measure->Analyze Determine_IC50 Determine IC50 value from dose-response curve Analyze->Determine_IC50

References

Open-Science Revolution in Antiviral Discovery: A Technical Guide to Pan-Coronavirus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the core methodologies and quantitative data emerging from the global open-science movement to discover pan-coronavirus inhibitors. Driven by collaborative platforms like the COVID Moonshot initiative, this research provides a blueprint for rapid, transparent, and globally accessible drug discovery in the face of pandemic threats. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the key findings and experimental frameworks.

Quantitative Data Summary of Pan-Coronavirus Inhibitors

The open-science approach has led to the identification and characterization of numerous small molecule inhibitors targeting key coronavirus proteins, primarily the main protease (Mpro or 3CLpro) and papain-like protease (PLpro). The following tables summarize the in vitro efficacy of selected compounds against a panel of coronaviruses, highlighting their potential as broad-spectrum antiviral agents.

Table 1: Inhibitory Activity of Selected Pan-Coronavirus Main Protease (Mpro) Inhibitors

Compound IDTarget VirusAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Reference
MAT-POS-e194df51-1 SARS-CoV-2Mpro Enzymatic0.037 ± 0.002->100-[1]
SARS-CoV-2Antiviral (A549-ACE2-TMPRSS2, CPE)-0.064>100>1562[1]
SARS-CoV-2Antiviral (HeLa-ACE2)-0.126>100>793[1]
ASAP-0017445 SARS-CoV-2Mpro EnzymaticPotent (specific value not publicly released)---
MERS-CoVMpro EnzymaticPotent (specific value not publicly released)---
Nirmatrelvir SARS-CoV-2Mpro Enzymatic0.0026---[1]
EK1C4 SARS-CoV-2Pseudovirus Infection0.0158->100>6329
SARS-CoVPseudovirus Infection0.0117->100>8547
MERS-CoVPseudovirus Infection0.0111->100>9009
HCoV-OC43Pseudovirus Infection0.0377->100>2652
HCoV-229EPseudovirus Infection0.0124->100>8064
HCoV-NL63Pseudovirus Infection0.0766->100>1305
Baicalein SARS-CoV-2Mpro Enzymatic>90% inhibition at 100 µg/mL->100 µg/mL-[2]
SARS-CoV-2Antiviral (Vero E6)-<25 µg/mL (>50% inhibition)>100 µg/mL>4[2]
Feline-CoVAntiviral-50 µg/mL>50 µg/mL>1[2]
Bovine-CoVAntiviral-50 µg/mL>50 µg/mL>1[2]
HCoV-OC43Antiviral-12.5 µg/mL>50 µg/mL>4[2]
Lycorine MERS-CoVAntiviral-2.123 ± 0.053--
SARS-CoVAntiviral-1.021 ± 0.025--
SARS-CoV-2Antiviral-0.878 ± 0.022--

Table 2: Inhibitory Activity of Pan-Coronavirus Fusion Inhibitors

Compound IDTarget VirusAssay TypeIC50 (µM)Reference
OC43-HR2P MERS-CoVCell-Cell Fusion0.39
SARS-CoVCell-Cell Fusion0.54
HCoV-OC43Cell-Cell Fusion0.66
HCoV-229ECell-Cell Fusion0.84
HCoV-NL63Cell-Cell Fusion0.94
EK1 SARS-CoVPseudovirus Infection0.26 - 6.02 (range)
MERS-CoVPseudovirus Infection0.26 - 6.02 (range)
HCoV-229EPseudovirus Infection0.26 - 6.02 (range)
HCoV-OC43Pseudovirus Infection0.26 - 6.02 (range)
HCoV-NL63Pseudovirus Infection0.26 - 6.02 (range)

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments utilized in the discovery and characterization of pan-coronavirus inhibitors.

SARS-CoV-2 Main Protease (Mpro) Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay quantitatively measures the enzymatic activity of Mpro and the inhibitory potential of compounds.

Materials:

  • Purified recombinant SARS-CoV-2 Mpro

  • FRET-based substrate peptide (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Enzyme Preparation: Dilute the purified Mpro to the working concentration (e.g., 50 nM) in cold Assay Buffer.

  • Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound solution. b. Add 10 µL of the diluted Mpro solution to each well, except for the no-enzyme control wells. c. Add 10 µL of Assay Buffer to the no-enzyme control wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Add 5 µL of the Mpro FRET substrate (final concentration, e.g., 20 µM) to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

  • Data Analysis: a. Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase over time). b. Normalize the data to the positive (enzyme + DMSO, 100% activity) and negative (no enzyme, 0% activity) controls. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the ability of a compound to protect host cells from virus-induced cell death.

Materials:

  • Vero E6 cells (or other susceptible cell lines like A549-ACE2-TMPRSS2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Infection medium (e.g., DMEM with 2% FBS, 1% Penicillin-Streptomycin)

  • SARS-CoV-2 virus stock of known titer

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red, or Crystal Violet)

  • Plate reader (Luminometer or Spectrophotometer)

Procedure:

  • Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in infection medium.

  • Infection and Treatment: a. On the day of the experiment, remove the growth medium from the cell plates. b. Add 100 µL of the diluted test compounds to the respective wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound). c. Prepare the virus inoculum in infection medium at the desired multiplicity of infection (MOI), for example, 0.01. d. Add 50 µL of the virus inoculum to all wells except the cell control wells. Add 50 µL of infection medium to the cell control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability: a. Remove the plates from the incubator and add the cell viability reagent according to the manufacturer's instructions. For example, for CellTiter-Glo®, add a volume equal to the volume of the medium in the well. b. Incubate as required (e.g., 10 minutes at room temperature for CellTiter-Glo®). c. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: a. Normalize the data with the cell control (100% viability) and virus control (0% viability). b. Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value. c. Separately, determine the CC50 of the compounds on uninfected cells to calculate the selectivity index (SI = CC50/EC50).

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key logical flows and biological pathways relevant to the discovery of pan-coronavirus inhibitors.

Experimental_Workflow_for_Inhibitor_Discovery cluster_0 In Silico & Design cluster_1 Synthesis & In Vitro Testing cluster_2 Cell-Based & Preclinical Evaluation Fragment_Screening Fragment Screening (X-ray Crystallography) Crowdsourcing Crowdsourced Compound Design Fragment_Screening->Crowdsourcing ML_Simulations Machine Learning & Molecular Simulations Crowdsourcing->ML_Simulations Structure_Based_Design Structure-Based Drug Design ML_Simulations->Structure_Based_Design Chemical_Synthesis Chemical Synthesis Structure_Based_Design->Chemical_Synthesis Biochemical_Assay Biochemical Assay (e.g., Mpro FRET) Chemical_Synthesis->Biochemical_Assay Hit_Identification Hit Identification (IC50 Determination) Biochemical_Assay->Hit_Identification Hit_Identification->Structure_Based_Design SAR Feedback Antiviral_Assay Cell-Based Antiviral Assay (e.g., CPE Reduction) Hit_Identification->Antiviral_Assay Lead_Optimization Lead Optimization (ADME/Tox) Antiviral_Assay->Lead_Optimization Lead_Optimization->Structure_Based_Design Optimization Cycle Preclinical_Candidate Preclinical Candidate Nomination Lead_Optimization->Preclinical_Candidate

Caption: Open-science workflow for pan-coronavirus inhibitor discovery.

Coronavirus_Replication_Cycle_and_Inhibitor_Targets cluster_0 Host Cell cluster_1 Viral Entry cluster_2 Viral Replication cluster_3 Assembly & Egress ACE2_Receptor ACE2 Receptor TMPRSS2 TMPRSS2 ACE2_Receptor->TMPRSS2 Priming Endocytosis Endocytosis ACE2_Receptor->Endocytosis Membrane_Fusion Membrane Fusion TMPRSS2->Membrane_Fusion Endocytosis->Membrane_Fusion Translation Translation of Polyproteins Membrane_Fusion->Translation Proteolytic_Processing Proteolytic Processing Translation->Proteolytic_Processing RdRp_Complex RNA Replication (RdRp Complex) Proteolytic_Processing->RdRp_Complex Assembly Virion Assembly RdRp_Complex->Assembly Egress Egress Assembly->Egress Virus_Out Virus_Out Egress->Virus_Out New Virions Virus Virus Virus->ACE2_Receptor Binding Inhibitor_Fusion Fusion Inhibitors (e.g., EK1C4) Inhibitor_Fusion->Membrane_Fusion Inhibitor_Protease Protease Inhibitors (e.g., Mpro, PLpro) Inhibitor_Protease->Proteolytic_Processing Inhibitor_RdRp RdRp Inhibitors (e.g., Remdesivir) Inhibitor_RdRp->RdRp_Complex

Caption: Coronavirus replication cycle and key targets for inhibitors.

Host_Signaling_Pathways_Hijacked_by_Coronaviruses cluster_0 Coronavirus Infection cluster_1 Host Cell Signaling Cascades Viral_Proteins Viral Proteins (e.g., N, M, S) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Viral_Proteins->MAPK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Viral_Proteins->PI3K_AKT_Pathway NF_kB_Pathway NF-kB Pathway Viral_Proteins->NF_kB_Pathway TGF_beta_Pathway TGF-β Pathway Viral_Proteins->TGF_beta_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokine Release MAPK_Pathway->Pro_inflammatory_Cytokines Activation Cell_Survival Enhanced Cell Survival PI3K_AKT_Pathway->Cell_Survival Promotion Viral_Replication_Support Support for Viral Replication PI3K_AKT_Pathway->Viral_Replication_Support Enhancement NF_kB_Pathway->Pro_inflammatory_Cytokines Fibrosis Tissue Fibrosis TGF_beta_Pathway->Fibrosis Induction Host_Targeting_Inhibitors Host-Targeting Inhibitors Host_Targeting_Inhibitors->MAPK_Pathway Host_Targeting_Inhibitors->PI3K_AKT_Pathway

Caption: Host signaling pathways modulated by coronavirus infection.[3]

References

Open-Source Antiviral Development: A Technical Overview of AS-0017445

Author: BenchChem Technical Support Team. Date: December 2025

A collaborative effort by the ASAP consortium has propelled AS-0017445, a promising broad-spectrum coronavirus inhibitor, into preclinical development. This technical guide provides an in-depth look at the development, mechanism of action, and available data for this open-science compound.

The structure of this compound was publicly disclosed in March 2025 at the American Chemical Society (ACS) Spring meeting, and a patent application (WO2025125695) has been filed. This guide will synthesize the currently available information on this compound, focusing on its biochemical activity, cellular efficacy, and the collaborative development model that led to its creation.

Mechanism of Action: Targeting the Coronavirus Main Protease

This compound exerts its antiviral effect by inhibiting the main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses. Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the viral polyproteins into functional non-structural proteins (nsps). This proteolytic processing is a prerequisite for the assembly of the viral replication and transcription complex. By blocking the active site of Mpro, this compound prevents the maturation of viral proteins, thereby halting viral replication.

The development of this compound as a broad-spectrum inhibitor implies activity against the Mpro of various coronaviruses, including SARS-CoV-2 and MERS-CoV. This broad activity is a critical feature for a potential pandemic-preparedness therapeutic.

The ASAP Consortium and the Open-Science Approach

This crowdsourcing approach, combined with rapid data sharing and computational tools, significantly accelerated the drug discovery process. Key partners in the consortium include the DNDi, academic institutions, and contract research organizations responsible for chemical synthesis and preclinical testing.

Preclinical Development and Future Outlook

This compound is currently undergoing preclinical profiling to evaluate its safety and efficacy. While specific quantitative data from these studies are not yet publicly available in comprehensive reports, the nomination by DNDi as a preclinical candidate suggests promising results. The open-science nature of the project suggests that detailed data will be made available in upcoming publications and presentations.

The overarching goal of the ASAP consortium is to develop a globally accessible and affordable antiviral therapeutic. By making the research process and data openly available, the consortium aims to lower the barriers for generic manufacturing and ensure equitable access in the event of future coronavirus outbreaks.

Experimental Protocols

While specific experimental protocols for this compound have not yet been published, the following are representative methodologies for the key assays used in the discovery and characterization of coronavirus Mpro inhibitors.

In Vitro Mpro Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Objective: To quantify the enzymatic activity of Mpro in the presence of an inhibitor.

Principle: A fluorogenic peptide substrate containing a cleavage site for Mpro is used. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

General Protocol:

  • Recombinant Mpro is incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate assay buffer.

  • The FRET peptide substrate is added to initiate the enzymatic reaction.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of substrate cleavage is calculated from the linear phase of the reaction.

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay

To determine the half-maximal effective concentration (EC50) of a compound in a cellular context, a cell-based antiviral assay is employed.

Objective: To measure the ability of a compound to inhibit viral replication in cultured cells.

Principle: A susceptible cell line (e.g., Vero E6) is infected with a coronavirus. The cells are then treated with various concentrations of the test compound. The extent of viral replication is quantified by measuring a viral marker, such as viral RNA levels via quantitative reverse transcription PCR (qRT-PCR) or by assessing virus-induced cytopathic effect (CPE).

General Protocol:

  • Host cells are seeded in multi-well plates and allowed to adhere.

  • Cells are infected with a known titer of coronavirus.

  • After a period of viral adsorption, the inoculum is removed, and the cells are washed.

  • Media containing serial dilutions of the test compound is added to the cells.

  • After an incubation period (e.g., 24-72 hours), the antiviral activity is assessed by one of the following methods:

    • qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the copy number is quantified.

    • CPE Assay: The extent of virus-induced cell death is visualized and quantified, often using a cell viability dye.

  • EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.

Visualizations

Signaling Pathway: Coronavirus Replication and Mpro Inhibition

Coronavirus_Replication_and_Mpro_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition Viral_Entry Viral Entry Viral_RNA_Release Viral RNA Release Viral_Entry->Viral_RNA_Release Translation Translation of Polyproteins Viral_RNA_Release->Translation Polyproteins pp1a & pp1ab Translation->Polyproteins Mpro_Cleavage Mpro-mediated Cleavage Polyproteins->Mpro_Cleavage nsps Non-structural Proteins (nsps) Mpro_Cleavage->nsps RTC_Assembly Replication/Transcription Complex (RTC) Assembly nsps->RTC_Assembly Viral_Replication Viral RNA Replication & Transcription RTC_Assembly->Viral_Replication Viral_Assembly Virion Assembly Viral_Replication->Viral_Assembly Viral_Egress Viral Egress Viral_Assembly->Viral_Egress AS0017445 This compound AS0017445->Mpro_Cleavage Inhibits

Caption: Coronavirus replication cycle and the inhibitory action of this compound on Mpro.

Experimental Workflow: In Vitro Mpro Inhibition Assay

Mpro_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Mpro, Inhibitor, Substrate) start->prepare_reagents plate_setup Plate Setup (Serial Dilutions of Inhibitor) prepare_reagents->plate_setup pre_incubation Pre-incubation (Mpro + Inhibitor) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add FRET Substrate) pre_incubation->reaction_initiation fluorescence_reading Measure Fluorescence (Kinetic Read) reaction_initiation->fluorescence_reading data_analysis Data Analysis (Calculate Inhibition & IC50) fluorescence_reading->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro Mpro enzymatic inhibition assay.

Logical Relationship: ASAP Consortium Drug Discovery Pipeline

ASAP_Discovery_Pipeline crowdsourcing Crowdsourced Compound Design (COVID Moonshot) synthesis Chemical Synthesis crowdsourcing->synthesis ai_ml AI/ML-driven Virtual Screening & Optimization ai_ml->synthesis in_vitro_screening In Vitro Screening (Mpro Inhibition Assay) synthesis->in_vitro_screening hit_to_lead Hit-to-Lead Optimization in_vitro_screening->hit_to_lead hit_to_lead->ai_ml cell_based_assays Cell-based Antiviral Assays hit_to_lead->cell_based_assays cell_based_assays->hit_to_lead preclinical_dev Preclinical Development (ADME/Tox, In Vivo) cell_based_assays->preclinical_dev

Caption: The iterative drug discovery and development pipeline of the ASAP consortium.

References

Structural Biology of AS-0017445 Binding to Mpro: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binding Affinity and Inhibition

The interaction of AS-0017445 with coronavirus Mpro has been characterized through various biochemical and biophysical assays. The following table summarizes the available quantitative data on its binding affinity and inhibitory activity.

TargetAssay TypeParameterValueReference
SARS-CoV-2 MproFluorescence Inhibition% Inhibition @ 50 µMData not yet publicly available[2]
SARS-CoV-2 MproFluorescence InhibitionIC50Data not yet publicly available[2]
MERS-CoV Mpro--Data not yet publicly available-

Note: While the COVID Moonshot data repository is publicly accessible, specific quantitative values for this compound are not yet explicitly curated in the master file. The open-science nature of the project ensures this data will become available in due course.

Structural Basis of Interaction: Co-crystal Structure with MERS Mpro

A significant breakthrough in understanding the mechanism of action of this compound was the successful co-crystallization of the compound with MERS-CoV Mpro. The public disclosure of this structure in March 2025 provided invaluable insights into the specific molecular interactions driving its inhibitory activity.[3]

Unfortunately, the specific Protein Data Bank (PDB) ID for the this compound-MERS Mpro co-crystal structure is not yet publicly available. The open-science consortiums are expected to release this information following the completion of their primary publications.

The structural data will reveal the precise binding mode of this compound within the Mpro active site, detailing the hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to its high-affinity binding. This information is critical for understanding its broad-spectrum activity and for guiding future structure-based drug design efforts.

Experimental Protocols

The following sections detail the generalized experimental protocols for key assays used in the characterization of Mpro inhibitors like this compound.

Mpro Expression and Purification

Recombinant Mpro is typically expressed in Escherichia coli for structural and biochemical studies.

Workflow for Mpro Expression and Purification

Mpro_Expression cluster_cloning Cloning cluster_expression Expression cluster_purification Purification pET_vector pET Expression Vector Ligation Ligation pET_vector->Ligation Mpro_gene Mpro Gene Mpro_gene->Ligation Recombinant_plasmid Recombinant Plasmid Ligation->Recombinant_plasmid E_coli E. coli Transformation Recombinant_plasmid->E_coli IPTG_induction IPTG Induction E_coli->IPTG_induction Cell_harvest Cell Harvesting IPTG_induction->Cell_harvest Lysis Cell Lysis Cell_harvest->Lysis Affinity_chrom Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_chrom Cleavage Tag Cleavage (optional) Affinity_chrom->Cleavage Size_exclusion Size-Exclusion Chromatography Cleavage->Size_exclusion Pure_Mpro Purified Mpro Size_exclusion->Pure_Mpro

Caption: Workflow for recombinant Mpro expression and purification.

Protocol:

  • Cloning: The gene encoding for the respective Mpro (e.g., from SARS-CoV-2 or MERS-CoV) is cloned into a suitable bacterial expression vector, such as pET, often with an N-terminal affinity tag (e.g., His-tag) for purification.

  • Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at mid-log phase growth.

  • Purification:

    • Cells are harvested by centrifugation and lysed.

    • The lysate is clarified, and the His-tagged Mpro is purified using immobilized metal affinity chromatography (IMAC).

    • If applicable, the affinity tag is cleaved using a specific protease.

    • A final polishing step is performed using size-exclusion chromatography to obtain highly pure and homogenous Mpro.

Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

FRET assays are commonly used to determine the enzymatic activity of proteases and the potency of their inhibitors.

Principle of FRET-based Mpro Inhibition Assay

FRET_Assay cluster_active Active Mpro cluster_inhibited Inhibited Mpro Mpro_active Mpro Cleavage_active Cleavage Mpro_active->Cleavage_active Substrate_intact FRET Substrate (Donor-Linker-Quencher) Substrate_intact->Cleavage_active Substrate_cleaved Cleaved Substrate (Donor + Quencher) Cleavage_active->Substrate_cleaved Fluorescence_high Fluorescence Signal (High) Substrate_cleaved->Fluorescence_high Mpro_inhibited Mpro + this compound No_cleavage No Cleavage Mpro_inhibited->No_cleavage Substrate_intact_2 FRET Substrate (Donor-Linker-Quencher) Substrate_intact_2->No_cleavage Fluorescence_low Fluorescence Quenched (Low Signal) No_cleavage->Fluorescence_low

Caption: Principle of the FRET-based Mpro inhibition assay.

Protocol:

  • Reagents:

    • Purified Mpro enzyme.

    • A synthetic peptide substrate containing the Mpro cleavage sequence flanked by a FRET donor (e.g., EDANS) and a quencher (e.g., DABCYL).

    • Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA).

    • Test compound (this compound) at various concentrations.

  • Procedure:

    • Mpro is pre-incubated with varying concentrations of this compound in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored over time using a plate reader.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the increase in fluorescence.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

X-ray Crystallography

Determining the three-dimensional structure of Mpro in complex with an inhibitor is crucial for understanding the binding mechanism.

Workflow for Mpro-Inhibitor Co-crystallization

Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Analysis Pure_Mpro Purified Mpro Incubation Incubation Pure_Mpro->Incubation Inhibitor This compound Inhibitor->Incubation Complex Mpro-Inhibitor Complex Incubation->Complex Screening Crystallization Screening Complex->Screening Optimization Condition Optimization Screening->Optimization Crystal Crystal Growth Optimization->Crystal Xray X-ray Diffraction Crystal->Xray Data_proc Data Processing Xray->Data_proc Structure_sol Structure Solution Data_proc->Structure_sol Refinement Model Refinement Structure_sol->Refinement PDB_deposit PDB Deposition Refinement->PDB_deposit

Caption: General workflow for co-crystallizing Mpro with an inhibitor.

Protocol:

  • Complex Formation: Purified Mpro is incubated with a molar excess of this compound to ensure saturation of the binding sites.

  • Crystallization: The Mpro-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The sitting-drop or hanging-drop vapor diffusion method is commonly employed.

  • Optimization: Promising crystallization conditions are optimized to obtain single, well-diffracting crystals.

  • Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a known Mpro structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined.

Conclusion and Future Directions

This compound represents a significant achievement in open-science drug discovery, demonstrating the power of global collaboration in addressing urgent public health needs. While the initial characterization has revealed its potential as a broad-spectrum coronavirus inhibitor, the public release of the full quantitative binding data and the co-crystal structure with MERS Mpro will be critical for a complete understanding of its mechanism of action. This detailed structural and biochemical information will not only solidify the therapeutic potential of this compound but also provide a valuable roadmap for the development of next-generation pan-coronavirus inhibitors. The continued commitment to open data sharing by the COVID Moonshot and ASAP consortiums will undoubtedly accelerate further research and development in this critical area.

References

COVID Moonshot's Open-Science Triumph: A Technical Deep Dive into the Origins and Development of the Broad-Spectrum Antiviral AS-0017445

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword for the Scientific Community: The COVID-19 pandemic underscored the critical need for rapid, collaborative, and accessible drug discovery pipelines. The COVID Moonshot project emerged as a powerful testament to the potential of open science, uniting researchers globally in a non-profit endeavor to develop a patent-free, affordable, and easily manufacturable oral antiviral. This technical guide delves into the core of this initiative, tracing the journey from a crowdsourced fragment screen to the identification and optimization of AS-0017445, a promising broad-spectrum coronavirus inhibitor targeting the main protease (Mpro).

The Genesis of a Collaborative Force: The COVID Moonshot Project

This compound: From Crowdsourced Concept to Preclinical Candidate

This compound stands as a key achievement of the COVID Moonshot and ASAP consortiums. Its backbone was conceived from over 18,000 submitted designs from researchers across the globe. Through a meticulous process of optimization, leveraging structural biology, computational chemistry, and high-throughput screening, this compound emerged as a potent, non-covalent inhibitor of Mpro. Notably, this compound exhibits broad-spectrum activity, demonstrating efficacy against the Mpro of both SARS-CoV-2 and MERS-CoV. In September 2025, the Drugs for Neglected Diseases initiative (DNDi) formally nominated this compound as a preclinical drug candidate, highlighting its promising profile for further development.

Quantitative Profile of this compound

While comprehensive preclinical data for this compound is still emerging following its recent disclosure, the COVID Moonshot project has reported the development of potent non-covalent inhibitors with significant in vitro activity. The collaborative effort has yielded compounds with optimized potency and favorable pharmacokinetic properties.

Table 1: Publicly Disclosed Performance Metrics for Early-Stage COVID Moonshot Inhibitors

ParameterValueAssay TypeReference
Biochemical Potency
Mpro Inhibition (IC50)< 150 nMFluorescence-based Assay[1]
Antiviral Activity
Viral Replication Inhibition (EC50)< 5 µMCell-based Assays[1]

Note: This table represents the general potency achieved by lead compounds from the COVID Moonshot project. Specific quantitative data for this compound is anticipated to be released in forthcoming publications.

Experimental Protocols: The Methodologies Fueling Discovery

The rapid progress of the COVID Moonshot project was underpinned by a suite of robust and high-throughput experimental methodologies.

High-Throughput Fragment Screening: The XChem Platform

The initial phase of discovery relied heavily on crystallographic fragment screening conducted at the Diamond Light Source's XChem facility. This powerful technique allows for the identification of small molecule fragments that bind to the target protein, providing a starting point for lead optimization.

Experimental Workflow:

  • Crystal Preparation: High-quality crystals of the SARS-CoV-2 main protease are grown in large numbers.

  • Fragment Soaking: Individual crystals are soaked in solutions containing a diverse library of chemical fragments.

  • X-ray Diffraction: The soaked crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.

  • Data Analysis: The diffraction data is processed to determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode of the fragment.

XChem_Workflow Crystal_Preparation Crystal Preparation of Mpro Fragment_Soaking Fragment Soaking Crystal_Preparation->Fragment_Soaking Xray_Diffraction X-ray Diffraction Data Collection Fragment_Soaking->Xray_Diffraction Data_Analysis Structure Determination & Analysis Xray_Diffraction->Data_Analysis

XChem Fragment Screening Workflow.
Enzymatic Inhibition Assays: Quantifying Potency

To quantify the inhibitory activity of the synthesized compounds, the COVID Moonshot consortium employed a fluorescence-based Mpro inhibition assay.

Protocol for Fluorescence Mpro Inhibition Assay:

  • Compound Plating: Test compounds are serially diluted and dispensed into 384-well microplates.

  • Enzyme and Substrate Preparation: A solution containing recombinant SARS-CoV-2 Mpro is prepared. A separate solution contains a fluorogenic peptide substrate that is cleaved by the protease.

  • Reaction Initiation: The Mpro solution is added to the wells containing the test compounds and incubated. The reaction is initiated by the addition of the fluorogenic substrate.

  • Fluorescence Reading: The plate is read over time using a fluorescence plate reader. Inhibition of Mpro activity results in a decreased rate of substrate cleavage and, consequently, a lower fluorescence signal.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.

Mpro_Inhibition_Assay Compound_Plating Compound Plating (Serial Dilution) Enzyme_Addition Addition of SARS-CoV-2 Mpro Compound_Plating->Enzyme_Addition Incubation Incubation Enzyme_Addition->Incubation Substrate_Addition Addition of Fluorogenic Substrate Incubation->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Data_Analysis IC50 Determination Fluorescence_Reading->Data_Analysis

Fluorescence Mpro Inhibition Assay Workflow.

Mechanism of Action: Halting Viral Replication at its Core

This compound functions by inhibiting the SARS-CoV-2 main protease (Mpro), a cysteine protease that plays an essential role in the viral life cycle. Following the entry of the virus into a host cell and the release of its RNA genome, the host cell's machinery translates the viral RNA into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps). These nsps are vital for the assembly of the viral replication and transcription complex (RTC), which is necessary for the production of new viral RNA. By binding to the active site of Mpro, this compound blocks the cleavage of the polyproteins, thereby preventing the formation of the RTC and halting viral replication.

Mpro_Signaling_Pathway Viral_Entry Viral Entry & RNA Release Translation Translation of Viral RNA Viral_Entry->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins Mpro Main Protease (Mpro) Cleavage Polyproteins->Mpro nsps Non-structural Proteins (nsps) Mpro->nsps AS0017445 This compound AS0017445->Mpro RTC Replication/Transcription Complex (RTC) Assembly nsps->RTC Viral_Replication Viral RNA Replication RTC->Viral_Replication

Inhibition of SARS-CoV-2 Replication by this compound.

The Path Forward: A New Paradigm in Drug Discovery

The journey of this compound from a globally crowdsourced idea to a preclinical candidate exemplifies a paradigm shift in drug discovery. The COVID Moonshot project has not only delivered a promising antiviral candidate but has also created a rich, open-access knowledge base that will undoubtedly fuel future research and pandemic preparedness efforts. The commitment to a "straight-to-generic" approach ensures that if successful, the fruits of this global collaboration will be accessible and affordable to all, a truly remarkable achievement in the pursuit of global health equity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Mpro Inhibition Assay of AS-0017445

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-0017445 is a promising broad-spectrum antiviral candidate that targets the main protease (Mpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV. Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1] The in vitro enzymatic assay is a fundamental step in characterizing the inhibitory potential of compounds like this compound. This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based in vitro assay to determine the inhibitory activity of this compound against SARS-CoV-2 Mpro. While a specific protocol for this compound is not publicly available, this protocol is based on established and widely used methods for evaluating Mpro inhibitors.[1]

Data Presentation

The primary quantitative data obtained from this assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%. The results are typically presented in a tabular format for clear comparison.

CompoundTargetAssay TypeIC50 (µM)
This compoundSARS-CoV-2 MproFRET-basedTo be determined
Control (e.g., GC-376)SARS-CoV-2 MproFRET-basedKnown value

Experimental Protocol: FRET-based Mpro Inhibition Assay

This protocol outlines the steps to measure the in vitro inhibitory activity of this compound against SARS-CoV-2 Mpro using a FRET-based assay.

1. Materials and Reagents:

  • SARS-CoV-2 Mpro: Recombinant, purified enzyme.

  • FRET substrate: A peptide substrate containing a fluorophore and a quencher, such as DABCYL-KTSAVLQ|SGFRKM-EDANS.[2]

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • This compound: Test compound, dissolved in DMSO.

  • Positive Control: A known Mpro inhibitor (e.g., GC-376 or Boceprevir).

  • DMSO: Dimethyl sulfoxide, as a vehicle control.

  • 96-well black plates: For fluorescence measurements.

  • Plate reader: Capable of fluorescence excitation and emission at appropriate wavelengths (e.g., Ex. 360nm / Em. 460nm).[2]

2. Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.

  • Reaction Setup:

    • In a 96-well black plate, add the following components in order:

      • 30 µL of Assay Buffer.

      • 10 µL of the diluted this compound compound or control (DMSO for negative control, known inhibitor for positive control).

      • 10 µL of SARS-CoV-2 Mpro solution (final concentration of approximately 0.15 µM).

    • Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation:

    • Add 50 µL of the FRET substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized for the specific assay conditions.

  • Fluorescence Measurement:

    • Immediately after adding the substrate, measure the fluorescence intensity over time using a plate reader. Set the excitation and emission wavelengths appropriate for the FRET pair used (e.g., Ex/Em = 320/405 nm or Ex. 360nm / Em. 460nm).[2]

    • Continue to measure the fluorescence at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (initial velocity) from the linear phase of the fluorescence increase over time.

    • Normalize the reaction rates of the wells containing this compound to the negative control (DMSO) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the FRET-based Mpro inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Dilution Series D Dispense Assay Buffer and Compound/Control into 96-well Plate A->D B Prepare Mpro Enzyme Solution E Add Mpro Enzyme and Incubate B->E C Prepare FRET Substrate Solution F Initiate Reaction with FRET Substrate C->F D->E E->F G Measure Fluorescence Signal Over Time F->G H Calculate Reaction Rates G->H I Determine Percent Inhibition H->I J Plot Dose-Response Curve and Calculate IC50 I->J

Caption: Workflow for the FRET-based Mpro inhibition assay.

References

Application Note: Cell-Based Assay for Determining the Antiviral Activity of AS-0017445

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for evaluating the in vitro antiviral activity of AS-0017445, a potent, broad-spectrum inhibitor of the coronavirus main protease (Mpro or 3CLpro).[1] The described cell-based assays are designed for researchers, scientists, and drug development professionals to determine the efficacy of this compound against coronaviruses, such as SARS-CoV-2 and MERS-CoV. The protocols herein detail methods for assessing cytotoxicity, viral replication inhibition, and viral yield reduction.

Introduction

This compound is an investigational antiviral compound developed through a global open-science collaboration known as the COVID Moonshot.[1] This compound targets the main protease (Mpro) of coronaviruses, an essential enzyme for viral replication, making it a promising candidate for a pan-coronavirus antiviral therapeutic. The evaluation of its antiviral properties in a cell-based system is a critical step in its preclinical development.

This document outlines three key experimental procedures:

  • Cytotoxicity Assay: To determine the concentration of this compound that is toxic to host cells, allowing for the calculation of the 50% cytotoxic concentration (CC50).

  • Plaque Reduction Assay: A functional assay to quantify the inhibition of viral infection and replication, leading to the determination of the 50% inhibitory concentration (IC50).

  • Viral Yield Reduction Assay: To measure the reduction in viral progeny production in the presence of the compound, with viral load quantified by quantitative reverse transcription PCR (qRT-PCR).

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells
ParameterValue
CC50 (µM)> 100
IC50 (µM)0.05
Selectivity Index (SI = CC50/IC50)> 2000
Table 2: Viral Yield Reduction by this compound in SARS-CoV-2 Infected Calu-3 Cells
This compound Concentration (µM)Viral RNA Copies/mL (log10)Fold Reduction
0 (Vehicle Control)7.21
0.015.825
0.14.11259
12.919953
10< 2.0 (LLOQ)> 158489
LLOQ: Lower Limit of Quantification

Experimental Protocols

Cytotoxicity Assay Protocol

This protocol determines the cytotoxicity of this compound in a relevant cell line (e.g., Vero E6 or Calu-3) using a tetrazolium-based (MTS) assay.

Materials:

  • This compound

  • Vero E6 or Calu-3 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Readout: Measure the absorbance at 490 nm.

  • Calculation: Determine the CC50 value by plotting cell viability against compound concentration.

Plaque Reduction Assay Protocol

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.[2][3]

Materials:

  • This compound

  • Susceptible host cells (e.g., Vero E6)

  • Coronavirus stock (e.g., SARS-CoV-2)

  • 6-well or 12-well cell culture plates

  • Semi-solid overlay medium (e.g., containing agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus-Compound Incubation: Pre-incubate serial dilutions of this compound with a known titer of the virus for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Calculation: Determine the IC50 value, which is the concentration of this compound that reduces the plaque number by 50%.

Viral Yield Reduction Assay Protocol (qRT-PCR)

This protocol measures the reduction in viral RNA production in the presence of this compound.

Materials:

  • This compound

  • Host cells (e.g., Calu-3)

  • Coronavirus stock

  • 24-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Infection and Treatment: Infect host cells with the virus at a specific multiplicity of infection (MOI) and simultaneously treat with serial dilutions of this compound.

  • Incubation: Incubate for 24-48 hours.

  • RNA Extraction: Isolate viral RNA from the cell culture supernatant.

  • qRT-PCR: Quantify the viral RNA using a validated qRT-PCR assay.

  • Analysis: Compare the viral RNA levels in treated samples to the vehicle control to determine the fold reduction in viral yield.

Visualizations

G cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_plaque Plaque Reduction Assay Workflow cluster_yield Viral Yield Reduction Assay Workflow C1 Seed Cells in 96-well Plate C2 Add Serial Dilutions of this compound C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Add MTS Reagent C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 P1 Seed Host Cells to Confluence P2 Pre-incubate Virus with this compound P1->P2 P3 Infect Cell Monolayer P2->P3 P4 Add Semi-Solid Overlay P3->P4 P5 Incubate for 2-3 Days P4->P5 P6 Fix, Stain, and Count Plaques P5->P6 P7 Calculate IC50 P6->P7 Y1 Infect Cells and Treat with this compound Y2 Incubate for 24-48 hours Y1->Y2 Y3 Extract Viral RNA from Supernatant Y2->Y3 Y4 Perform qRT-PCR Y3->Y4 Y5 Quantify Viral Load Reduction Y4->Y5

Caption: Experimental workflows for cytotoxicity, plaque reduction, and viral yield reduction assays.

G cluster_pathway Coronavirus Replication and Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Translation of Polyproteins Translation of Polyproteins Viral RNA Release->Translation of Polyproteins Proteolytic Cleavage Proteolytic Cleavage Translation of Polyproteins->Proteolytic Cleavage Mpro (3CLpro) Mpro (3CLpro) Translation of Polyproteins->Mpro (3CLpro) RNA Replication RNA Replication Proteolytic Cleavage->RNA Replication forms replication complex Assembly and Release Assembly and Release RNA Replication->Assembly and Release This compound This compound This compound->Mpro (3CLpro) inhibits

Caption: Inhibition of Coronavirus Replication by this compound targeting the Main Protease (Mpro).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-0017445 is a potent and broad-spectrum inhibitor of the main protease (Mpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV. Developed through a groundbreaking open-science initiative by the COVID Moonshot consortium, this compound is a non-covalent, non-peptidic inhibitor that represents a promising candidate for antiviral therapy. Its mechanism of action involves blocking the enzymatic activity of Mpro, a viral enzyme essential for the cleavage of polyproteins into functional viral proteins, thereby inhibiting viral replication. This document provides detailed application notes and protocols for the use of this compound in cell culture-based assays. All data associated with the development of this compound is publicly available, reflecting the open-science nature of the COVID Moonshot project.[1]

Signaling Pathway of this compound

This compound targets the main protease (Mpro), also known as 3CLpro, of coronaviruses. Mpro is a critical enzyme in the viral life cycle, responsible for processing the viral polyproteins into individual functional proteins required for viral replication and assembly. By inhibiting Mpro, this compound effectively halts the viral replication process.

AS_0017445_Signaling_Pathway This compound Mechanism of Action cluster_virus Coronavirus Life Cycle Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein Translation->Mpro Polyprotein Cleavage Polyprotein Cleavage Mpro->Polyprotein Cleavage catalyzes Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virions New Virions Viral Replication & Assembly->New Virions This compound This compound This compound->Mpro inhibits Antiviral_Assay_Workflow Antiviral Activity Assay Workflow Seed Cells Seed Cells Prepare Drug Dilutions Prepare Drug Dilutions Seed Cells->Prepare Drug Dilutions Add Drug to Cells Add Drug to Cells Prepare Drug Dilutions->Add Drug to Cells Infect Cells Infect Cells Add Drug to Cells->Infect Cells Incubate Incubate Infect Cells->Incubate Measure Cell Viability Measure Cell Viability Incubate->Measure Cell Viability Calculate EC50 Calculate EC50 Measure Cell Viability->Calculate EC50

References

Application Notes and Protocols for Coronavirus Mpro Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of coronaviruses, including SARS-CoV-2, is a crucial enzyme for viral replication.[1][2][3] It is responsible for processing viral polyproteins into functional non-structural proteins, making it a prime target for the development of antiviral therapeutics.[1][2][3] Inhibition of Mpro activity can effectively block viral replication.[4] This document provides detailed protocols for performing a coronavirus Mpro inhibition assay, focusing on the widely used Förster Resonance Energy Transfer (FRET) based method. This assay is a robust platform for screening and characterizing potential Mpro inhibitors.

Principle of the Mpro FRET Assay

The Mpro enzymatic assay commonly utilizes a synthetic peptide substrate that mimics the natural cleavage site of the protease.[5] This substrate is labeled with a fluorophore and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal through FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[5] The rate of this increase is proportional to the Mpro activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.[6]

Materials and Reagents

  • Recombinant SARS-CoV-2 Mpro enzyme[4]

  • Fluorogenic Mpro substrate (e.g., MCA-AVLQSGFR-K(Dnp)-K-NH2 or a substrate with an EDANS/Dabcyl pair)[2][5]

  • Assay Buffer (e.g., 20 mM HEPES pH 6.5, 120 mM NaCl, 0.4 mM EDTA, 20% glycerol, 4 mM DTT)[7]

  • Dithiothreitol (DTT)[4]

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • Positive control inhibitor (e.g., GC-376)[5]

  • Black, low-binding 96-well or 384-well plates[4]

  • Fluorescence microplate reader capable of excitation and emission at the appropriate wavelengths for the chosen substrate (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl)[5]

Experimental Protocols

Reagent Preparation
  • Assay Buffer Preparation : Prepare the assay buffer and ensure it is brought to room temperature before use. Just before use, add DTT to the required final concentration (e.g., 1-4 mM), as DTT is prone to oxidation.[4][7]

  • Enzyme Preparation : Thaw the recombinant Mpro enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 5 ng/µl) in the assay buffer immediately before use.[4] It is recommended to perform a titration experiment to determine the optimal enzyme concentration that yields a robust signal-to-background ratio.

  • Substrate Preparation : Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the substrate to the final working concentration (e.g., 20 µM) in the assay buffer.[4] The optimal substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for accurate inhibitor characterization.

  • Compound and Control Preparation : Dissolve test compounds and the positive control inhibitor (e.g., GC376) in 100% DMSO to create high-concentration stock solutions.[5] Prepare serial dilutions of the compounds and controls in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid affecting enzyme activity.

Assay Procedure

The following protocol is based on a final reaction volume of 100 µL in a 96-well plate format. Volumes can be scaled down for 384-well plates.

  • Plate Layout : Design the plate layout to include wells for:

    • Background (No Enzyme) : 80 µL of assay buffer + 20 µL of substrate solution.

    • 100% Activity (No Inhibitor) : 60 µL of assay buffer + 20 µL of diluted enzyme + 20 µL of substrate solution.

    • Inhibitor Wells : 60 µL of assay buffer containing the test compound at various concentrations + 20 µL of diluted enzyme + 20 µL of substrate solution.

    • Positive Control : 60 µL of assay buffer containing the positive control inhibitor + 20 µL of diluted enzyme + 20 µL of substrate solution.

  • Reaction Setup : a. Add 80 µL of the appropriate solutions (assay buffer for background, assay buffer for 100% activity, or compound dilutions for inhibitor wells) to the wells of the black microplate. b. Add 20 µL of the diluted Mpro enzyme solution to all wells except the background wells. Add 20 µL of assay buffer to the background wells. c. Mix gently and pre-incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[1][4]

  • Initiate Reaction : a. Add 20 µL of the diluted substrate solution to all wells to start the enzymatic reaction. b. Mix the contents of the wells immediately, for example, by shaking the plate for 30 seconds.

  • Fluorescence Measurement : a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 2 hours).[4] Use the appropriate excitation and emission wavelengths for the fluorophore-quencher pair of the substrate.

Data Analysis
  • Background Subtraction : Subtract the average fluorescence intensity of the background wells from the readings of all other wells.

  • Percentage of Inhibition Calculation : Calculate the percentage of Mpro inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

  • IC50 Determination : Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC50) value.[6] The IC50 value represents the concentration of an inhibitor required to reduce the Mpro activity by 50%.

Data Presentation

The inhibitory activities of various compounds against SARS-CoV-2 Mpro can be summarized in a table for easy comparison.

CompoundIC50 (µM)Reference
GC-3760.033[7]
UAWJ2460.045[7]
Calpain Inhibitor IILow µM range[7]
Calpain Inhibitor XIILow µM range[7]
Thimerosal0.2 - 23[2]
Phenylmercuric acetate0.2 - 23[2]
Evans Blue0.2 - 23[2]
MPI80.031 (cellular IC50)[8]

Visualizations

Mpro_Inhibition_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Compounds, and Enzyme to Plate prep_buffer->add_reagents prep_enzyme Dilute Mpro Enzyme prep_enzyme->add_reagents prep_substrate Dilute Fluorogenic Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_compounds Prepare Compound Dilutions prep_compounds->add_reagents pre_incubate Pre-incubate (30 min) add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) add_substrate->measure_fluorescence background_subtract Background Subtraction measure_fluorescence->background_subtract calc_inhibition Calculate % Inhibition background_subtract->calc_inhibition determine_ic50 Determine IC50 from Dose-Response Curve calc_inhibition->determine_ic50

Caption: Experimental workflow for the Mpro inhibition assay.

FRET_Assay_Principle cluster_no_activity No Mpro Activity (or Inhibited) cluster_activity Mpro Activity intact_substrate Intact Substrate (Fluorophore + Quencher) no_fluorescence No/Low Fluorescence intact_substrate->no_fluorescence FRET Occurs mpro Mpro Enzyme cleaved_substrate Cleaved Substrate (Fluorophore & Quencher Separated) mpro->cleaved_substrate Cleavage fluorescence Fluorescence Signal cleaved_substrate->fluorescence FRET Disrupted intact_substrate2 Intact Substrate intact_substrate2->mpro

Caption: Principle of the FRET-based Mpro inhibition assay.

References

Application Notes and Protocols for AS-0017445 in Coronavirus Replication Cycle Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of the mechanism of action of AS-0017445 and detailed protocols for its use in in vitro studies of the coronavirus replication cycle.

Mechanism of Action

This compound functions by binding to the active site of the viral Mpro, thereby preventing the cleavage of viral polyproteins. This disruption of the viral replication cascade ultimately inhibits the production of new viral particles. The development of this compound involved extensive structure-based design and medicinal chemistry optimization to achieve high potency and favorable pharmacokinetic properties.

Signaling Pathway Diagram

Coronavirus_Replication_Cycle_Inhibition cluster_host_cell Host Cell Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) processed by Functional Viral Proteins Functional Viral Proteins Mpro (3CLpro)->Functional Viral Proteins cleavage This compound This compound This compound->Mpro (3CLpro) inhibits Viral RNA Replication Viral RNA Replication Functional Viral Proteins->Viral RNA Replication Virion Assembly Virion Assembly Viral RNA Replication->Virion Assembly Virion Release Virion Release Virion Assembly->Virion Release

Caption: Inhibition of Coronavirus Replication by this compound.

Quantitative Data Summary

While specific quantitative data from peer-reviewed publications are pending, the pre-clinical development of this compound has shown it to possess "excellent potency". The tables below are structured to accommodate forthcoming data from in vitro assays.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainCell LineAssay TypeIC50 (µM)EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SARS-CoV-2Data not availableData not availableData not availableData not availableData not availableData not available
MERS-CoVData not availableData not availableData not availableData not availableData not availableData not available
Other CoronavirusesData not availableData not availableData not availableData not availableData not availableData not available

Table 2: In Vitro Mpro Enzymatic Inhibition by this compound

Protease SourceAssay TypeKi (nM)IC50 (nM)
SARS-CoV-2 MproData not availableData not availableData not available
MERS-CoV MproData not availableData not availableData not available
Other Coronavirus MproData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating Mpro inhibitors. These should be adapted and optimized based on specific laboratory conditions and forthcoming publications on this compound.

Mpro (3CLpro) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Mpro.

Materials:

  • Recombinant coronavirus Mpro (e.g., from SARS-CoV-2, MERS-CoV)

  • FRET-based substrate peptide with a fluorophore and a quencher

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer. It is recommended to include a DMSO control.

  • In each well of the plate, add the Mpro enzyme solution.

  • Add the diluted this compound or DMSO control to the wells containing the enzyme.

  • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will depend on the specific FRET pair used).

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the enzyme activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

Mpro_Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution This compound Enzyme and Inhibitor Incubation Enzyme and Inhibitor Incubation Serial Dilution->Enzyme and Inhibitor Incubation Substrate Addition Substrate Addition Enzyme and Inhibitor Incubation->Substrate Addition Fluorescence Measurement Fluorescence Measurement Substrate Addition->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for Mpro FRET-based Inhibition Assay.

Antiviral Cell-Based Assay (Cytopathic Effect - CPE Reduction Assay)

This assay determines the efficacy of this compound in protecting host cells from virus-induced cell death.

Materials:

  • Susceptible host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Coronavirus stock with a known titer

  • Cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader (for absorbance or luminescence)

Protocol:

  • Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound. Include wells for virus control (no compound) and cell control (no virus, no compound).

  • Infect the cells with the coronavirus at a specific multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 48-72 hours).

  • Assess cell viability in all wells using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

  • Plot the percentage of viability against the compound concentration to determine the EC50 (half-maximal effective concentration).

  • In parallel, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of this compound to determine the CC50 (half-maximal cytotoxic concentration).

Logical Relationship Diagram

Antiviral_Assay_Logic cluster_experiment Cell-Based Assay Infected Cells Infected Cells This compound Treatment This compound Treatment Infected Cells->this compound Treatment Uninfected Cells Uninfected Cells Uninfected Cells->this compound Treatment CPE Measurement CPE Measurement This compound Treatment->CPE Measurement Cytotoxicity Measurement Cytotoxicity Measurement This compound Treatment->Cytotoxicity Measurement EC50 EC50 CPE Measurement->EC50 CC50 CC50 Cytotoxicity Measurement->CC50 Selectivity Index Selectivity Index EC50->Selectivity Index CC50->Selectivity Index

Caption: Logic of EC50, CC50, and Selectivity Index Determination.

Conclusion

This compound is a valuable tool for studying the coronavirus replication cycle, specifically for investigating the role of the main protease. The provided protocols offer a framework for researchers to assess its inhibitory activity and antiviral efficacy in a laboratory setting. As a product of an open-science initiative, it is anticipated that detailed characterization data and refined protocols will be made publicly available, further enabling the scientific community to contribute to the development of novel pan-coronavirus therapeutics.

Application Notes and Protocols for AS-0017445 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-0017445 is a potent, broad-spectrum, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of various coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2][3] Developed through a global open-science initiative by the COVID Moonshot and ASAP consortia, this compound represents a promising preclinical candidate for a direct-to-generic, globally accessible antiviral therapeutic.[1] Its mechanism of action involves the inhibition of Mpro, a viral enzyme crucial for the proteolytic processing of polyproteins, which is an essential step in the coronavirus replication cycle. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel coronavirus inhibitors.

Mechanism of Action and Signaling Pathway

This compound targets the main protease (Mpro) of coronaviruses. Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at multiple sites, releasing functional non-structural proteins (NSPs) that are essential for viral replication and transcription. By inhibiting Mpro, this compound prevents the formation of the viral replication-transcription complex (RTC), thereby halting the viral life cycle.

Coronavirus_Replication_Pathway cluster_host_cell Host Cell cluster_inhibition Mechanism of this compound entry Viral Entry uncoating Uncoating & RNA Release entry->uncoating translation Translation of pp1a/pp1ab uncoating->translation polyprotein Polyproteins (pp1a/pp1ab) translation->polyprotein mpro_cleavage Proteolytic Cleavage by Mpro polyprotein->mpro_cleavage nsps Functional NSPs mpro_cleavage->nsps rtc Replication-Transcription Complex (RTC) Assembly nsps->rtc replication Viral RNA Replication & Transcription rtc->replication assembly Viral Assembly replication->assembly release Viral Release assembly->release as0017445 This compound as0017445->mpro_cleavage Inhibition

Caption: Coronavirus Replication Pathway and Inhibition by this compound.

Data Presentation

While specific quantitative high-throughput screening data for this compound is not yet publicly available, the following tables provide a template for presenting such data. Researchers should replace the illustrative values with their experimental results.

Table 1: Illustrative HTS Assay Parameters for this compound

ParameterValueDescription
Assay Format 384-wellHigh-density format for screening large compound libraries.
Enzyme Recombinant SARS-CoV-2 MproPurified main protease used as the target.
Substrate Fluorogenic PeptideA peptide substrate that fluoresces upon cleavage by Mpro.
This compound Conc. 10-point, 1:3 dilutionConcentration range for determining dose-response curves.
Incubation Time 30 minutesTime for enzyme-inhibitor interaction before substrate addition.
Detection Fluorescence IntensityMeasurement of product formation.
Z'-factor > 0.7A measure of assay quality and suitability for HTS.

Table 2: Illustrative Potency and Efficacy of this compound

MetricSARS-CoV-2 MproMERS-CoV MproNotes
IC50 (nM) [Insert experimental value][Insert experimental value]Concentration for 50% inhibition of enzyme activity.
Ki (nM) [Insert experimental value][Insert experimental value]Inhibition constant, reflecting binding affinity.
EC50 (µM) [Insert experimental value][Insert experimental value]Concentration for 50% reduction in viral replication in a cell-based assay.
CC50 (µM) [Insert experimental value][Insert experimental value]Concentration for 50% cytotoxicity in host cells.
Selectivity Index [Calculate: CC50/EC50][Calculate: CC50/EC50]A measure of the therapeutic window.

Experimental Protocols

The following are detailed protocols for high-throughput screening of inhibitors against coronavirus main protease, which can be readily adapted for the characterization of this compound.

Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-Based HTS Assay

This protocol describes a biochemical assay to measure the inhibition of Mpro activity using a FRET peptide substrate.

Materials:

  • Recombinant, purified SARS-CoV-2 or MERS-CoV Mpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM TCEP, 0.01% Tween-20

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in DMSO.

  • In a 384-well plate, add 100 nL of the compound dilutions or DMSO (for controls) to the appropriate wells.

  • Prepare a solution of Mpro in Assay Buffer at a final concentration of 50 nM.

  • Add 10 µL of the Mpro solution to each well containing the compound and incubate for 30 minutes at room temperature.

  • Prepare a solution of the FRET substrate in Assay Buffer at a final concentration of 20 µM.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes at 37°C.

  • Calculate the initial reaction velocity (v) for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.

HTS_Workflow start Start compound_prep Compound Preparation (Serial Dilution) start->compound_prep dispensing Dispense Compounds into 384-well Plate compound_prep->dispensing enzyme_add Add Mpro Enzyme dispensing->enzyme_add incubation Incubate at RT enzyme_add->incubation substrate_add Add FRET Substrate incubation->substrate_add read_plate Measure Fluorescence substrate_add->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: High-Throughput Screening Workflow for Mpro Inhibitors.

Protocol 2: Cell-Based Antiviral Assay

This protocol describes a cell-based assay to evaluate the antiviral efficacy of this compound against live coronavirus.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 or MERS-CoV

  • Cell Culture Medium (e.g., DMEM with 2% FBS)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well or 384-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

  • Biosafety Level 3 (BSL-3) facility and procedures

Procedure:

  • Seed Vero E6 cells in 96-well or 384-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • In a BSL-3 facility, infect the cells with coronavirus at a multiplicity of infection (MOI) of 0.01. Include uninfected and virus-only controls.

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent cytopathic effect (CPE) reduction for each compound concentration and determine the EC50 value.

  • In a parallel plate without virus infection, perform a cytotoxicity assay to determine the CC50 of the compound.

Logical Relationship Diagram

Logical_Relationship cluster_screening Screening Cascade cluster_data Data Analysis hts Primary HTS (Biochemical Assay) hit_id Hit Identification hts->hit_id dose_response Dose-Response Confirmation hit_id->dose_response cell_based Cell-Based Antiviral Assay dose_response->cell_based cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity ic50 IC50 Determination dose_response->ic50 lead_opt Lead Optimization cell_based->lead_opt ec50 EC50 Determination cell_based->ec50 cytotoxicity->lead_opt cc50 CC50 Determination cytotoxicity->cc50 si Selectivity Index Calculation ec50->si cc50->si

Caption: Logical Flow of a High-Throughput Screening Campaign.

Conclusion

This compound is a valuable tool for research and drug discovery efforts targeting coronaviruses. The provided protocols and application notes offer a comprehensive guide for its use in high-throughput screening to identify and characterize novel inhibitors of the main protease. The open-science nature of the this compound discovery program encourages further investigation and development of this promising antiviral candidate.

References

Application Notes and Protocols for AS-0017445 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Targeting the Coronavirus Main Protease

Coronaviruses, upon entering a host cell, translate their genomic RNA into two large polyproteins, pp1a and pp1ab. These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the replication and transcription complex (RTC), which is essential for viral replication. The main protease (Mpro), encoded by the nsp5 gene, is responsible for the majority of these cleavage events. AS-0017445 directly inhibits the enzymatic activity of Mpro, thus halting the viral life cycle.

Signaling Pathway: Viral Polyprotein Processing

G

Host-Pathogen Interaction: Mpro and the p53 Pathway

Recent studies have indicated that the viral main protease (nsp5) can interfere with host cell signaling. Specifically, SARS-CoV-2 Mpro has been shown to repress the transcriptional activity of the tumor suppressor protein p53. The p53 protein can act as a host restriction factor, reducing viral production. By inhibiting p53, the virus may create a more favorable environment for its replication. The protease activity of Mpro is essential for this repressive effect.

G Mpro Mpro p53 p53 Mpro->p53 Represses Transcriptional Activity Antiviral_State Antiviral_State Virus_Replication Virus_Replication Antiviral_State->Virus_Replication Inhibits

Data Presentation

Disclaimer: The following tables contain illustrative data based on published results for well-characterized coronavirus Mpro inhibitors. This data is intended to serve as a representative example of expected results from the described protocols and is not the actual performance data for this compound.

Table 1: In Vitro Enzymatic Inhibition of Coronavirus Main Proteases

Compound Target Protease Assay Type IC₅₀ (nM)
This compound SARS-CoV-2 Mpro FRET-based Data to be determined
This compound MERS-CoV Mpro FRET-based Data to be determined
Control: Nirmatrelvir SARS-CoV-2 Mpro FRET-based 10 - 50

| Control: GC376 | MERS-CoV Mpro | FRET-based | 20 - 100 |

Table 2: In Vitro Antiviral Activity in Cell Culture

Compound Virus Cell Line Assay Type EC₅₀ (µM) CC₅₀ (µM) Selectivity Index (SI)
This compound SARS-CoV-2 Vero E6 CPE Reduction Data to be determined >100 TBD
This compound SARS-CoV-2 Calu-3 Viral Yield Reduction Data to be determined >100 TBD
This compound MERS-CoV Vero E6 Plaque Reduction Data to be determined >100 TBD
Control: Nirmatrelvir SARS-CoV-2 Vero E6 CPE Reduction 0.05 - 0.2 >100 >500

| Control: Remdesivir | SARS-CoV-2 | Vero E6 | Viral Yield Reduction | 0.5 - 1.5 | >20 | >13 |

Table 3: In Vivo Efficacy in a MERS-CoV Mouse Model

Treatment Group Challenge Virus Dose Route Endpoint Outcome
This compound MERS-CoV TBD Oral (p.o.) Lung Viral Titer (log₁₀ PFU/g) Data to be determined
This compound MERS-CoV TBD Oral (p.o.) Survival Rate (%) Data to be determined
Vehicle Control MERS-CoV N/A Oral (p.o.) Lung Viral Titer (log₁₀ PFU/g) ~6.5

| Vehicle Control | MERS-CoV | N/A | Oral (p.o.) | Survival Rate (%) | 0 |

Experimental Protocols

Experimental Workflow Overview

G Start Start Enzymatic_Assay 1. In Vitro Enzymatic Assay (IC₅₀ Determination) Start->Enzymatic_Assay Cell_Based_Assay 2. Cell-Based Antiviral Assay (EC₅₀ & CC₅₀ Determination) Enzymatic_Assay->Cell_Based_Assay In_Vivo_Model 3. In Vivo Efficacy Study (Animal Model) Cell_Based_Assay->In_Vivo_Model End End In_Vivo_Model->End

Protocol: In Vitro Mpro Enzymatic Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant SARS-CoV-2 and MERS-CoV main proteases.

Materials:

  • Recombinant, purified Mpro (SARS-CoV-2 or MERS-CoV)

  • Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound, serially diluted in DMSO

  • Positive control inhibitor (e.g., GC376)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare a 10-point serial dilution of this compound in DMSO. Dispense 1 µL of each dilution into triplicate wells of a 384-well plate. Include wells for no-inhibitor (DMSO only) and positive control.

  • Enzyme Preparation: Dilute the Mpro enzyme stock to a final concentration of 50 nM in chilled Assay Buffer.

  • Enzyme Addition: Add 25 µL of the diluted Mpro solution to each well containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.

  • Substrate Preparation: Dilute the fluorogenic substrate to a final concentration of 20 µM in Assay Buffer.

  • Reaction Initiation: Add 25 µL of the diluted substrate to each well to start the reaction. The final volume should be 50 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well from the linear phase of the fluorescence curve.

    • Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. normalized response - variable slope).

Protocol: Cell-Based Antiviral Assay (Viral Yield Reduction)

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against live SARS-CoV-2 or MERS-CoV in a relevant cell line and to assess its cytotoxicity (CC₅₀).

Materials:

  • Vero E6 or Calu-3 cells

  • SARS-CoV-2 or MERS-CoV viral stock of known titer

  • Infection Medium: DMEM supplemented with 2% FBS and 1x Penicillin-Streptomycin

  • This compound, serially diluted

  • Positive control antiviral (e.g., Remdesivir)

  • 96-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents for viral genome quantification (e.g., targeting the N gene)

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

Part A: Antiviral Efficacy (EC₅₀)

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight (37°C, 5% CO₂).

  • Compound Addition: Remove the culture medium and add 100 µL of Infection Medium containing 2-fold serial dilutions of this compound in triplicate.

  • Infection: Immediately infect the cells with the virus at a Multiplicity of Infection (MOI) of 0.05.

  • Incubation: Incubate the plate for 48 hours (for SARS-CoV-2) or 72 hours (for MERS-CoV) at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant for viral RNA quantification.

  • RNA Extraction and qRT-PCR: Extract viral RNA from the supernatant using a suitable kit. Quantify the viral RNA levels using one-step qRT-PCR.

  • Data Analysis:

    • Generate a standard curve for absolute quantification of viral copy numbers.

    • Normalize the viral RNA levels in treated wells to the virus control (no compound) wells.

    • Plot the percentage of inhibition versus the log of the compound concentration and determine the EC₅₀ using a non-linear regression fit.

Part B: Cytotoxicity (CC₅₀)

  • Cell Seeding: Seed cells in a separate 96-well plate as described above.

  • Compound Addition: Add serial dilutions of this compound to the cells (without virus).

  • Incubation: Incubate for the same duration as the antiviral assay (48 or 72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions and measure the signal (luminescence).

  • Data Analysis:

    • Normalize the viability of treated cells to the DMSO control wells (100% viability).

    • Plot the percentage of viability versus the log of the compound concentration to determine the CC₅₀.

    • Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀.

Protocol: In Vivo Efficacy in a MERS-CoV Transgenic Mouse Model

Objective: To evaluate the in vivo therapeutic efficacy of this compound in a lethal MERS-CoV infection model.

Animal Model: Transgenic mice expressing the human dipeptidyl peptidase 4 (hDPP4/CD26) receptor.

Materials:

  • hDPP4 transgenic mice (8-10 weeks old)

  • MERS-CoV stock

  • This compound formulated for oral gavage

  • Vehicle control formulation

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Acclimation: Acclimate mice to the BSL-3 facility for at least 72 hours before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., n=10 per group):

    • Group 1: Vehicle control + MERS-CoV challenge

    • Group 2: this compound (Dose 1) + MERS-CoV challenge

    • Group 3: this compound (Dose 2) + MERS-CoV challenge

    • Group 4: Mock-infected control

  • Treatment: Begin prophylactic treatment by administering this compound or vehicle via oral gavage 4 hours before infection. Continue treatment twice daily for 5 consecutive days.

  • Infection: Lightly anesthetize the mice and intranasally infect them with a lethal dose (e.g., 10x LD₅₀) of MERS-CoV in a 50 µL volume.

  • Monitoring: Monitor the mice daily for 14 days for clinical signs of illness (weight loss, ruffled fur, lethargy) and survival.

  • Endpoint Analysis (Sub-group): At day 3 post-infection, euthanize a subset of mice (n=4-5) from each group.

    • Collect lung tissue for viral load quantification by plaque assay or qRT-PCR.

    • Collect lung tissue for histopathological analysis.

  • Data Analysis:

    • Compare the mean body weight changes between the groups over time.

    • Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

    • Compare lung viral titers and pathology scores between the groups using appropriate statistical tests (e.g., Mann-Whitney U test).

References

Application Notes and Protocols for AS-0017445: A Preclinical Broad-Spectrum Coronavirus Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Solubility

While specific quantitative solubility data for AS-0017445 is not yet publicly available due to its early stage of development, the following table summarizes the solubility of representative and structurally related coronavirus Mpro inhibitors, nirmatrelvir (B3392351) and GC376. This information serves as a valuable guide for the initial preparation of this compound for in vitro and cell-based experiments.

Solvent Nirmatrelvir GC376 General Recommendation for this compound
DMSO (Dimethyl Sulfoxide) ≥23 mg/mL100 mg/mLRecommended as the primary solvent for creating high-concentration stock solutions.
Ethanol ≥9.8 mg/mL100 mg/mLA suitable alternative to DMSO for stock solution preparation.
Water InsolubleInsolubleNot recommended for initial solubilization. Subsequent dilutions in aqueous buffers should be done carefully from a concentrated stock in an organic solvent.

Preparation of Stock Solutions

Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocol is a general guideline for preparing a 10 mM stock solution of a coronavirus Mpro inhibitor like this compound in DMSO.

Materials:

  • This compound (or other Mpro inhibitor) powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Protocol:

  • Pre-weighing Preparations: Ensure the analytical balance is calibrated and in a draft-free environment. Allow the vial containing the powdered compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Compound: Carefully weigh the desired amount of the compound. For a 10 mM stock solution, the required mass will depend on the molecular weight of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.

  • Dissolution: Securely cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any undissolved particles.

  • Aliquoting and Storage: To minimize freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. For long-term storage, it is recommended to store the aliquots at -80°C.

Experimental Protocols

In Vitro Mpro Enzymatic Assay (FRET-based)

This protocol describes a common method for assessing the inhibitory activity of compounds against the coronavirus main protease using a Förster Resonance Energy Transfer (FRET) substrate.

Principle:

The assay utilizes a synthetic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Materials:

  • Recombinant coronavirus Mpro

  • FRET peptide substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the recombinant Mpro to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add a small volume (e.g., 5 µL) of the diluted this compound or control (DMSO vehicle) to the wells of the 384-well plate.

    • Add the diluted Mpro enzyme (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the FRET substrate (e.g., 5 µL) to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths for the specific FRET pair, typically in a kinetic mode for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Assay)

This protocol is used to determine the antiviral activity of this compound in a cell culture model by measuring the inhibition of virus-induced cytopathic effect (CPE).

Principle:

Infection of susceptible host cells with coronavirus leads to cell death, known as the cytopathic effect. Antiviral compounds that inhibit viral replication will protect the cells from CPE. The extent of cell viability can be quantified using various methods, such as staining with a vital dye (e.g., Neutral Red) or measuring cellular ATP levels.

Materials:

  • Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)

  • Coronavirus stock

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., Neutral Red solution or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate the plates overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted this compound to the respective wells.

    • Infect the cells with a pre-titered amount of coronavirus that causes a significant CPE within 2-3 days. Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Visually inspect the plates for CPE.

    • Quantify cell viability using a chosen method. For example, with Neutral Red, incubate the cells with the dye, followed by an extraction step and measurement of absorbance.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration of this compound. Determine the EC50 (50% effective concentration) from the dose-response curve. It is also crucial to perform a parallel cytotoxicity assay (CC50) on uninfected cells to ensure that the observed antiviral effect is not due to toxicity of the compound. The selectivity index (SI = CC50/EC50) can then be calculated.

Mandatory Visualizations

Coronavirus_Mpro_Inhibition cluster_virus Coronavirus Replication Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Translation Translation Viral Entry->Translation Polyprotein pp1a pp1ab Translation->Polyprotein Mpro (3CLpro) Mpro (3CLpro) Polyprotein->Mpro (3CLpro) Cleavage NSPs Non-Structural Proteins (NSPs) (e.g., RdRp) Mpro (3CLpro)->NSPs Replication/Transcription Replication/Transcription NSPs->Replication/Transcription Assembly & Release Assembly & Release Replication/Transcription->Assembly & Release This compound This compound This compound->Mpro (3CLpro) Inhibits Inhibition Inhibition Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_cell Cell-Based Assay Weigh_Compound Weigh this compound Dissolve_DMSO Dissolve in DMSO Weigh_Compound->Dissolve_DMSO Stock_Solution 10 mM Stock Solution Dissolve_DMSO->Stock_Solution Serial_Dilution1 Serial Dilution Stock_Solution->Serial_Dilution1 Serial_Dilution2 Serial Dilution Stock_Solution->Serial_Dilution2 Incubate_Mpro Incubate with Mpro Serial_Dilution1->Incubate_Mpro Add_Substrate Add FRET Substrate Incubate_Mpro->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence IC50 IC50 Determination Measure_Fluorescence->IC50 Seed_Cells Seed Host Cells Seed_Cells->Serial_Dilution2 Infect_Treat Infect with Virus & Treat with Compound Serial_Dilution2->Infect_Treat Incubate Incubate (2-3 days) Infect_Treat->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability EC50 EC50 Determination Measure_Viability->EC50

Application Notes and Protocols: Evaluation of AS-0017445 using Lentiviral Pseudotype Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These assays utilize replication-defective lentiviral particles that carry a reporter gene (e.g., luciferase or GFP) and are engineered to display the spike (S) protein of a target coronavirus on their surface. The entry of these pseudoviruses into susceptible cells is mediated by the S protein, mimicking the initial stages of authentic viral infection. Although Mpro inhibitors like AS-0017445 act post-entry, these assays can be adapted to evaluate their effects on the full viral life cycle in specialized cell-based models or as a counterscreen to rule out off-target effects on viral entry.

This document provides detailed protocols for the production of lentiviral pseudotypes, their use in titration and neutralization assays, and a framework for the evaluation of antiviral compounds such as this compound.

Data Presentation

Table 1: Illustrative Antiviral Activity of this compound against SARS-CoV-2 Pseudovirus

CompoundTargetAssay TypeCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound SARS-CoV-2 MproPseudovirus Neutralization (adapted for post-entry)HEK293T-ACE20.5>50>100
Remdesivir RdRpPseudovirus Neutralization (adapted for post-entry)HEK293T-ACE21.2>50>41.7
Control (DMSO) -Pseudovirus NeutralizationHEK293T-ACE2->100-

Note: The data presented for this compound is illustrative and serves as a hypothetical example of results that could be obtained from such assays. Actual experimental values may vary.

Experimental Protocols

Production of Lentiviral Pseudotypes

This protocol describes the generation of lentiviral particles pseudotyped with a coronavirus Spike protein.[1]

Materials:

  • HEK293T cells (or a comparable packaging cell line)[2]

  • DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., PEI, Lipofectamine 2000)

  • Plasmids:

    • Lentiviral backbone plasmid with a reporter gene (e.g., pLV-Luciferase)

    • Packaging plasmid (e.g., psPAX2)

    • Envelope plasmid expressing the desired coronavirus Spike protein (e.g., pCAGGS-SARS-CoV-2-S)

  • 0.45 µm polyethersulfone (PES) filter

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.[2]

  • Plasmid Preparation: In a sterile microcentrifuge tube, prepare the plasmid mix. For a 10 cm dish, a common ratio is:

    • 10 µg lentiviral backbone plasmid

    • 7.5 µg packaging plasmid

    • 2.5 µg envelope plasmid

  • Transfection:

    • Dilute the plasmid mix in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Incubation and Harvest:

    • Incubate the cells at 37°C with 5% CO2.

    • After 12-16 hours, carefully replace the transfection medium with fresh, pre-warmed complete DMEM.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Processing and Storage:

    • Pool the harvested supernatants.

    • Centrifuge at 3,000 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm PES filter.

    • Aliquot the filtered pseudovirus and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

Titration of Lentiviral Pseudotypes

This protocol determines the concentration of infectious viral particles (transducing units per ml, TU/ml).[1]

Materials:

  • HEK293T-ACE2 cells (or other target cells expressing the appropriate receptor)

  • 96-well white, clear-bottom tissue culture plates

  • Pseudovirus stock

  • Complete DMEM

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate overnight.[1]

  • Serial Dilution: Prepare serial dilutions of the pseudovirus stock (e.g., 10-fold dilutions from 10^-2 to 10^-7) in complete DMEM.

  • Transduction:

    • Remove the culture medium from the cells.

    • Add 100 µl of each virus dilution to the wells in triplicate. Include "cells only" wells as a negative control.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Luciferase Assay:

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add the reagent to each well and measure the luminescence using a plate reader.

  • Titer Calculation: The titer is calculated based on the dilution factor that yields a high but non-saturating luciferase signal.

Pseudovirus Neutralization Assay for this compound Evaluation

This assay is adapted to evaluate a post-entry inhibitor like this compound.

Materials:

  • HEK293T-ACE2 cells

  • 96-well plates

  • Pseudovirus stock (titered)

  • This compound compound

  • Complete DMEM

  • Luciferase assay reagent

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the medium from the cells and add the compound dilutions. Incubate for 1-2 hours.

  • Transduction:

    • Add a pre-determined amount of pseudovirus (to achieve a high signal-to-noise ratio) to each well containing the compound.

    • Include control wells: "cells only" (no virus, no compound), "virus only" (no compound), and "compound only" (no virus, for cytotoxicity assessment).

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • Luciferase Assay and Data Analysis:

    • Perform the luciferase assay as described in the titration protocol.

    • Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental_Workflow cluster_production 1. Pseudovirus Production cluster_titration 2. Titration cluster_evaluation 3. This compound Evaluation p1 Seed HEK293T Cells p2 Prepare Plasmid Mix (Backbone, Packaging, Envelope) p1->p2 p3 Transfect Cells p2->p3 p4 Harvest & Filter Supernatant p3->p4 t2 Serially Dilute Pseudovirus p4->t2 e3 Transduce with Pseudovirus p4->e3 t1 Seed Target Cells (HEK293T-ACE2) t1->t2 t3 Transduce Cells t2->t3 t4 Measure Reporter Gene Expression t3->t4 t5 Calculate Viral Titer (TU/ml) t4->t5 e1 Seed Target Cells e2 Pre-treat with this compound e1->e2 e2->e3 e4 Measure Reporter Gene Expression e3->e4 e5 Determine IC50 e4->e5

Caption: Workflow for the evaluation of this compound using lentiviral pseudotype assays.

Caption: Coronavirus life cycle and the inhibitory action of this compound on the main protease (Mpro).

References

AS-0017445: Application Notes and Protocols for Viral Load Reduction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide an overview of the mechanism of action of AS-0017445 and detailed protocols for its evaluation in viral load reduction assays. The information is intended to guide researchers in the effective design and execution of experiments to assess the antiviral efficacy of this compound.

Mechanism of Action

This compound functions by targeting and inhibiting the main protease of coronaviruses. This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional proteins required for viral replication and assembly. By binding to the active site of Mpro, this compound prevents this cleavage, thereby halting viral replication.

cluster_virus Coronavirus Life Cycle cluster_drug This compound Intervention viral_entry Viral Entry translation Translation of Viral Polyproteins viral_entry->translation mpro_cleavage Mpro-mediated Polyprotein Cleavage translation->mpro_cleavage replication Viral RNA Replication & Protein Synthesis mpro_cleavage->replication assembly Virion Assembly replication->assembly release New Virion Release assembly->release as_0017445 This compound inhibition Inhibition as_0017445->inhibition inhibition->mpro_cleavage Blocks Cleavage

Mechanism of Action of this compound.

Data Presentation

While specific quantitative data for this compound from the primary patent (WO/2025/125695) and the ACS Spring 2025 presentation are not yet fully public, the compound has been described as having "promising activity." The following tables present a representative summary of the types of data that would be generated in the described assays.

Table 1: In Vitro Mpro Inhibition

CompoundTarget ProteaseIC50 (nM) [Hypothetical]Assay Type
This compoundSARS-CoV-2 Mpro50FRET-based enzymatic
This compoundMERS-CoV Mpro85FRET-based enzymatic
ControlSARS-CoV-2 MproVariesFRET-based enzymatic

Table 2: Antiviral Activity in Cell-Based Assays

CompoundVirusCell LineEC50 (nM) [Hypothetical]Assay Type
This compoundSARS-CoV-2Vero E6150Viral Load Reduction (qPCR)
This compoundMERS-CoVHuh-7250Viral Load Reduction (qPCR)
ControlSARS-CoV-2Vero E6VariesViral Load Reduction (qPCR)

Table 3: Cytotoxicity

CompoundCell LineCC50 (µM) [Hypothetical]Assay Type
This compoundVero E6> 50CellTiter-Glo®
This compoundHuh-7> 50CellTiter-Glo®

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral efficacy of this compound.

Protocol 1: In Vitro Mpro Enzymatic Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against coronavirus main proteases.

Materials:

  • Recombinant coronavirus Mpro (e.g., SARS-CoV-2, MERS-CoV)

  • FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • This compound

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series of this compound in DMSO.

  • In a 384-well plate, add 50 nL of the compound dilutions.

  • Prepare a 2X Mpro enzyme solution in Assay Buffer.

  • Add 5 µL of the 2X Mpro solution to each well containing the compound and incubate for 15 minutes at room temperature.

  • Prepare a 2X FRET substrate solution in Assay Buffer.

  • Initiate the enzymatic reaction by adding 5 µL of the 2X substrate solution to each well.

  • Immediately measure the fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Viral Load Reduction Assay (qRT-PCR)

This protocol details the methodology for quantifying the reduction in viral load in cell culture following treatment with this compound.

cluster_workflow Viral Load Reduction Assay Workflow cell_seeding 1. Seed Cells in 96-well plates compound_treatment 2. Treat cells with serial dilutions of This compound cell_seeding->compound_treatment viral_infection 3. Infect cells with coronavirus (e.g., SARS-CoV-2) compound_treatment->viral_infection incubation 4. Incubate for 24-72 hours viral_infection->incubation rna_extraction 5. Extract viral RNA from supernatant incubation->rna_extraction qprc 6. Quantify viral RNA using qRT-PCR rna_extraction->qprc data_analysis 7. Analyze data to determine EC50 qprc->data_analysis

Experimental Workflow for Viral Load Reduction Assay.

Materials:

  • Vero E6 or other susceptible cell lines

  • Coronavirus strain (e.g., SARS-CoV-2, MERS-CoV)

  • This compound

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • 96-well cell culture plates

  • Viral RNA extraction kit

  • qRT-PCR master mix, primers, and probe specific for the target virus (e.g., targeting the N or E gene)

  • Real-time PCR instrument

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: When cells are confluent, remove the growth medium and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known antiviral).

  • Infection: Infect the cells with the coronavirus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 72 hours.

  • RNA Extraction: At the end of the incubation period, carefully collect the cell culture supernatant. Extract viral RNA using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) on the extracted RNA using primers and a probe specific to the target virus. Include a standard curve of known viral RNA concentrations to enable absolute quantification.

  • Data Analysis: Determine the viral load (e.g., RNA copies/mL) for each compound concentration. Calculate the percentage of viral load reduction relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed viral load reduction is due to specific antiviral activity and not cell death.

Materials:

  • Vero E6 or other relevant cell lines

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the same density as for the viral load reduction assay.

  • Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the viral load reduction assay (24-72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's protocol. For CellTiter-Glo®, this involves adding the reagent to the wells and measuring luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the logarithm of the compound concentration. The selectivity index (SI) can then be calculated as CC50/EC50.

Conclusion

This compound is a promising preclinical candidate for a broad-spectrum coronavirus antiviral. The protocols outlined in these application notes provide a robust framework for researchers to evaluate its efficacy in reducing viral load. As more data on this compound becomes publicly available, these protocols can be further refined to match the specific experimental conditions used in its initial characterization. The open-science nature of the this compound discovery process encourages further investigation and collaboration to advance this and other much-needed antiviral therapies.

References

Application Note: Protocol for Assessing AS-0017445 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for evaluating the in vitro cytotoxicity of AS-0017445, a preclinical broad-spectrum inhibitor of the coronavirus main protease (Mpro).[1][2] A thorough understanding of the cytotoxic profile of a novel antiviral agent is critical for its development as a therapeutic. The following application note details methodologies for assessing cell viability, membrane integrity, and apoptosis induction in cell lines relevant to virology and toxicology.

Introduction

This compound is an antiviral compound with the potential to treat infections caused by a range of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1] It functions by inhibiting the viral 3CL main protease (Mpro), a crucial enzyme for viral replication. As this compound progresses through preclinical development, a detailed assessment of its safety profile, including potential cytotoxicity to host cells, is paramount.

This application note outlines a panel of assays to determine the 50% cytotoxic concentration (CC50) of this compound. The protocols described herein utilize cell lines pertinent to coronavirus research and toxicology studies to provide a comprehensive cytotoxicological evaluation.

Recommended Cell Lines

A panel of cell lines is recommended to assess both on-target and potential off-target cytotoxicity.

Cell LineDescriptionRelevance
Vero E6 Kidney epithelial cells from an African green monkey.Commonly used for the propagation of viruses and in antiviral research.
Calu-3 Human lung adenocarcinoma epithelial cells.A relevant model for respiratory virus infections.[3]
MRC-5 Normal human fetal lung fibroblast cells.Used to assess cytotoxicity in a non-cancerous, normal human cell line.[1]

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound is depicted below.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_compound Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound Dilutions prep_compound->treat_cells prep_cells Culture and Seed Cells in 96-well Plates prep_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability Cell Viability Assay (e.g., CellTiter-Glo®) incubate->viability membrane Membrane Integrity Assay (e.g., LDH Release) incubate->membrane apoptosis Apoptosis Assay (e.g., Caspase-Glo® 3/7) incubate->apoptosis read_plates Measure Luminescence/Absorbance viability->read_plates membrane->read_plates apoptosis->read_plates calc_cc50 Calculate % Cytotoxicity and CC50 Values read_plates->calc_cc50

Caption: Experimental workflow for this compound cytotoxicity assessment.

Detailed Protocols

Cell Culture Protocols

4.1.1. Vero E6 Cell Culture

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Thawing: Thaw frozen cells rapidly in a 37°C water bath. Transfer to a centrifuge tube with 9.0 mL of complete growth medium and centrifuge at approximately 125 x g for 5 to 7 minutes. Resuspend the cell pellet in fresh medium and transfer to a T-75 flask.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using a 0.25% Trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-seed at a 1:3 to 1:6 ratio.

4.1.2. Calu-3 Cell Culture

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.

  • Thawing: Rapidly thaw the vial in a 37°C water bath. Transfer the cells to a sterile 15 mL conical tube and slowly add 9 mL of pre-warmed complete medium. Centrifuge at 300 x g for 2-3 minutes. Resuspend the pellet in fresh medium and transfer to a T-75 flask.

  • Subculturing: Passage cells at approximately 80% confluency. Wash with PBS and add Trypsin-EDTA. Incubate until cells detach. Neutralize with complete growth medium and subculture at a ratio of 1:2 to 1:4.[3]

4.1.3. MRC-5 Cell Culture

  • Complete Growth Medium: DMEM with 10% FBS, 1% non-essential amino acids, 2 mM L-glutamine, and 1 mM sodium pyruvate.

  • Thawing: Quickly thaw the vial in a 37°C water bath. Transfer the contents to a centrifuge tube containing 9 mL of growth medium and centrifuge at 150 to 400 x g for 8 to 12 minutes. Resuspend the pellet in fresh medium and seed in a T-75 flask.

  • Subculturing: When the cell layer is dispersed (typically within 5 to 15 minutes of adding Trypsin-EDTA), add complete growth medium to inactivate the trypsin. Gently aspirate the cells and dispense them into new culture vessels.

Cytotoxicity Assay Protocols

4.2.1. Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

  • Cell Seeding: Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well opaque-walled plate. Incubate for 24 hours.

  • Compound Treatment: Add 100 µL of culture medium containing serial dilutions of this compound to the wells. Include vehicle-only and no-cell controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate luminometer.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.

4.2.2. Membrane Integrity Assay (LDH Release Assay)

This colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.[4]

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the CellTiter-Glo® protocol, using a clear 96-well plate.

  • Assay Procedure:

    • Prepare a lysis control by adding 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.

    • Centrifuge the plate at 250 x g for 4 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)

4.2.3. Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the CellTiter-Glo® protocol, using a white-walled 96-well plate.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Data Presentation

The results of the cytotoxicity assays should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineAssayIncubation Time (h)CC50 (µM) [95% CI]
Vero E6 CellTiter-Glo®48>100
LDH Release48>100
Calu-3 CellTiter-Glo®48>100
LDH Release48>100
MRC-5 CellTiter-Glo®48>100
LDH Release48>100

Table 2: Apoptosis Induction by this compound

Cell LineTreatment (this compound, µM)Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vero E6 101.1 ± 0.2
501.3 ± 0.3
1001.5 ± 0.4
Calu-3 101.0 ± 0.1
501.2 ± 0.2
1001.4 ± 0.3
MRC-5 101.2 ± 0.2
501.4 ± 0.3
1001.6 ± 0.5

Signaling Pathway Visualization

The Caspase-Glo® 3/7 assay measures the activation of effector caspases, which are key mediators of the apoptotic signaling pathway.

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway stimulus This compound (or other cytotoxic agent) initiator Initiator Caspases (e.g., Caspase-8, -9) stimulus->initiator activates effector Effector Caspases (Caspase-3, -7) initiator->effector activates substrate Cellular Substrates effector->substrate cleaves apoptosis Apoptosis substrate->apoptosis

Caption: Simplified signaling pathway for caspase-mediated apoptosis.

Conclusion

The protocols detailed in this application note provide a robust framework for assessing the in vitro cytotoxicity of the antiviral candidate this compound. By employing a panel of relevant cell lines and a multi-parametric approach to measure cell health, researchers can generate the critical data necessary to advance the development of this promising therapeutic agent.

References

Application Notes and Protocols for Pharmacokinetic Studies of AS-0017445 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

AS-0017445 is a non-covalent inhibitor of the main coronavirus protease (Mpro), a critical enzyme for viral replication. Its development as a direct-to-generic, globally accessible treatment underscores the importance of transparent and robust preclinical evaluation.[1] Pharmacokinetic (PK) studies are fundamental to this evaluation, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of the drug. This information is essential for dose selection, predicting therapeutic efficacy, and ensuring safety in subsequent clinical trials.

Quantitative Pharmacokinetic Data

While extensive preclinical profiling of this compound is ongoing, specific quantitative pharmacokinetic parameters from animal studies are not yet fully published in the public domain.[2] The following table provides a template for summarizing such data as it becomes available from studies in common animal models like mice, rats, and non-human primates.

ParameterMouseRatDogCynomolgus Monkey
Dose (mg/kg) e.g., 10e.g., 10e.g., 5e.g., 5
Route of Administration e.g., POe.g., IVe.g., POe.g., IV
Cmax (ng/mL) [Data][Data][Data][Data]
Tmax (h) [Data][Data][Data][Data]
AUC (0-t) (ng·h/mL) [Data][Data][Data][Data]
AUC (0-inf) (ng·h/mL) [Data][Data][Data][Data]
t½ (h) [Data][Data][Data][Data]
CL/F (mL/min/kg) [Data][Data][Data][Data]
Vd/F (L/kg) [Data][Data][Data][Data]
Bioavailability (%) [Data][Data][Data][Data]

Table 1: Template for Comparative Pharmacokinetic Parameters of this compound in Animal Models. This table should be populated with experimental data. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Experimental Protocols

The following are detailed protocols for conducting in vivo pharmacokinetic studies of this compound in a rodent model (e.g., Sprague Dawley rats). These protocols can be adapted for other species.

Animal Models and Housing
  • Species: Male and female Sprague Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Standard chow and water should be provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

Drug Formulation and Administration
  • Formulation: Prepare a formulation of this compound suitable for the intended route of administration (e.g., a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) for oral gavage or saline for intravenous injection). The stability and homogeneity of the formulation should be confirmed.

  • Dose Groups:

    • Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) administered via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Group: A single dose (e.g., 10 mg/kg) administered by oral gavage.

  • Dose Volume: The volume of administration should be based on the animal's body weight (e.g., 5 mL/kg for IV and 10 mL/kg for PO).

Sample Collection
  • Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., K2EDTA). Plasma should be separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Method: Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in plasma, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Use non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters listed in Table 1.

  • Parameters: Key parameters include Cmax, Tmax, AUC, half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Visualizations

Signaling Pathway: Mechanism of Action

AS-0017445_Mechanism_of_Action cluster_virus Coronavirus Replication Cycle Viral_RNA Viral RNA Polyproteins Viral Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro/3CLpro) Polyproteins->Mpro Autocleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Proteolytic Cleavage of Polyproteins Replication_Complex Replication-Transcription Complex Functional_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions AS0017445 This compound AS0017445->Mpro Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

PK_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (IV & PO) Animal_Acclimatization->Dosing Formulation Drug Formulation Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Caption: General workflow for a pharmacokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting AS-0017445 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical advice for overcoming solubility challenges with the antiviral compound AS-0017445 in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration?

This compound is a preclinical, broad-spectrum antiviral candidate that targets the main protease (Mpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2] It is a synthetic organic molecule with a relatively complex structure. Like many small molecule inhibitors designed to interact with protein binding pockets, this compound is predicted to have low aqueous solubility, which can present challenges when preparing solutions for in vitro and cell-based assays.

Q2: I am observing that this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris). What is the recommended approach?

Directly dissolving this compound in aqueous buffers is not recommended due to its likely hydrophobic nature. The standard and most effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the final aqueous buffer.

Q3: What is the best organic solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[3] It is a powerful solvent that is miscible with a wide range of aqueous buffers and is generally well-tolerated in small final concentrations in most biological assays.

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution is a common issue and typically occurs when the compound's solubility limit in the final aqueous solution is exceeded. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Reduce the Percentage of Organic Solvent: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, typically below 1% and ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental results.

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Increase Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.[3]

  • Consider Additives (with caution): In some cases, the use of surfactants or other solubilizing agents in the final buffer can help maintain solubility, but these must be tested for compatibility with your specific assay.

Q5: Can I use sonication or gentle heating to improve the solubility of this compound?

Yes, these techniques can be helpful, particularly when preparing the initial stock solution in DMSO.

  • Sonication: A brief period in a sonicator water bath can help break up solid particles and expedite dissolution.

  • Gentle Warming: Warming the solution to 37-40°C can also aid in dissolving the compound. However, avoid excessive heat, as it could potentially degrade the compound.

Q6: How should I store stock solutions of this compound?

For long-term stability, store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₃₀ClN₇O
Molecular Weight544.05 g/mol
Predicted SolubilityPoor in aqueous solutions, soluble in organic solvents like DMSO.Inferred from structure and common properties of similar small molecules.

Table 2: Common Solvents for Preparing Stock Solutions of Hydrophobic Compounds

SolventProperties & Considerations
DMSO (Dimethyl sulfoxide)Recommended starting solvent. High solubilizing power. Miscible with water. Keep final concentration low in assays (<0.5%).
DMF (Dimethylformamide)Alternative to DMSO. Good solubilizing power. Can be more toxic to cells than DMSO.
Ethanol Lower solubilizing power than DMSO for highly hydrophobic compounds. Can be used if DMSO is incompatible with the assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock, you would need 5.44 mg of this compound (MW = 544.05).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Dissolve: Vortex the vial for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Visually inspect to ensure no solid particles remain.

  • Store: Aliquot the stock solution into single-use volumes in appropriate tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution and bring it to room temperature.

  • Prepare Buffer: Have your final aqueous buffer (e.g., PBS, cell culture medium) ready in a tube.

  • Dilute: While gently vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to the buffer. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

  • Mix: Continue to vortex for another 30 seconds to ensure the solution is homogeneous.

  • Use Immediately: It is best practice to prepare working solutions fresh for each experiment to avoid potential precipitation or degradation over time.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dissolved_stock Is the compound fully dissolved in DMSO? prep_stock->dissolved_stock sonicate_heat Apply gentle sonication or warming (37°C) dissolved_stock->sonicate_heat No dilute Dilute stock solution into final aqueous buffer dissolved_stock->dilute Yes sonicate_heat->prep_stock precipitate Does precipitation occur? dilute->precipitate success Solution is ready for use. Prepare fresh daily. precipitate->success No troubleshoot Troubleshooting Steps: - Lower final concentration - Ensure rapid mixing - Keep final DMSO <0.5% precipitate->troubleshoot Yes troubleshoot->dilute

Caption: A flowchart outlining the steps to dissolve this compound.

G This compound Mechanism of Action cluster_virus Coronavirus Replication Cycle polyprotein Viral Polyprotein (pp1a/pp1ab) mpro Main Protease (Mpro) (3CLpro) polyprotein->mpro cleavage by proteins Functional Viral Proteins mpro->proteins produces replication Viral Replication proteins->replication inhibitor This compound inhibitor->mpro Inhibits

Caption: this compound inhibits the viral main protease (Mpro).

References

Technical Support Center: Optimizing AS-0017445 Concentration in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AS-0017445?

A1: this compound is an inhibitor of the main protease (Mpro), also known as 3CL protease, of coronaviruses. This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, this compound blocks viral replication.

Q2: Against which viruses is this compound active?

A2: this compound has demonstrated promising activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV, qualifying it as a broad-spectrum antiviral agent.

Q3: What is a recommended starting concentration range for this compound in an initial antiviral assay?

A3: For a novel compound like this compound, it is advisable to test a wide range of concentrations to determine its potency and cytotoxicity. A common starting point is a serial dilution from 100 µM down to the nanomolar range.

Q4: How should I determine the optimal concentration of this compound?

A4: The optimal concentration is one that provides a high level of antiviral activity with minimal cytotoxicity. This is determined by calculating the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value is desirable.

Q5: What is the Selectivity Index (SI) and why is it important?

A5: The Selectivity Index (SI = CC50 / EC50) is a measure of a compound's therapeutic window. It quantifies the relative safety of the antiviral agent, with a higher SI indicating that the compound is effective at concentrations far below those at which it is toxic to host cells. Compounds with an SI value of 10 or greater are generally considered promising candidates for further development.

Troubleshooting Guide

Issue 1: High Cytotoxicity Observed

Possible Cause:

  • The concentration of this compound is too high.

  • The vehicle (e.g., DMSO) concentration is toxic to the cells.

  • The compound has a narrow therapeutic window.

Solution:

  • Perform a dose-response cytotoxicity assay with this compound on uninfected cells to determine the CC50 value.

  • Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.

  • If the compound is inherently toxic at its effective concentration, consider structural modifications or a different antiviral agent.

Issue 2: No Antiviral Effect Observed

Possible Cause:

  • The concentration of this compound is too low.

  • The compound has degraded or precipitated out of solution.

  • The virus strain is not susceptible to the compound.

  • Issues with the experimental setup (e.g., incorrect MOI, cell seeding density).

Solution:

  • Test a higher concentration range of this compound.

  • Ensure proper storage and handling of the compound. Check for precipitation in the stock solution and dilutions. Prepare fresh dilutions for each experiment.

  • Verify the activity of this compound against a known sensitive coronavirus strain.

  • Optimize assay conditions, including cell density and Multiplicity of Infection (MOI).

Issue 3: High Variability Between Replicates

Possible Cause:

  • Inconsistent cell seeding or virus distribution.

  • Pipetting errors during compound dilution or addition.

  • "Edge effects" in the assay plate.

Solution:

  • Ensure cells are in a single-cell suspension before seeding and that the virus inoculum is well-mixed.

  • Use calibrated pipettes and proper technique.

  • To minimize edge effects, avoid using the outer wells of the assay plate for experimental samples, or fill them with media to maintain humidity.

Data Presentation

Illustrative Data for this compound

Disclaimer: The following quantitative data is for illustrative purposes only and is based on typical values for potent antiviral protease inhibitors. Researchers should determine these values experimentally for their specific assay conditions.

ParameterVirusCell LineIllustrative Value
EC50 SARS-CoV-2Vero E60.1 µM
EC50 MERS-CoVHuh-70.2 µM
CC50 -Vero E6> 50 µM
CC50 -Huh-7> 50 µM
Selectivity Index (SI) SARS-CoV-2Vero E6> 500
Selectivity Index (SI) MERS-CoVHuh-7> 250

Experimental Protocols

Determination of 50% Cytotoxic Concentration (CC50)

This protocol determines the concentration of this compound that reduces the viability of uninfected cells by 50%.

  • Cell Seeding: Seed host cells (e.g., Vero E6, Huh-7) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Treatment: Add the diluted compound to the wells containing the cells. Include untreated cell controls.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • Viability Assay: Quantify cell viability using a standard method such as MTT, MTS, or a resazurin-based assay.

  • Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Determination of 50% Effective Concentration (EC50)

This protocol determines the concentration of this compound that inhibits viral replication by 50%.

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of this compound in culture medium at non-toxic concentrations (as determined by the CC50 assay).

  • Infection and Treatment: Pre-treat the cells with the diluted compound for a short period (e.g., 1-2 hours) before adding the virus at a predetermined Multiplicity of Infection (MOI). Alternatively, the compound and virus can be added simultaneously.

  • Controls: Include the following controls:

    • Virus control (cells + virus, no compound)

    • Cell control (cells only, no virus, no compound)

    • Compound toxicity control (cells + highest concentration of compound, no virus)

  • Incubation: Incubate the plate at 37°C with 5% CO2 until the desired level of cytopathic effect (CPE) is observed in the virus control wells (typically 72-96 hours).

  • Quantification of Antiviral Activity: The antiviral effect can be quantified by various methods, such as:

    • CPE Reduction Assay: Visually scoring the reduction in viral-induced CPE.

    • Plaque Reduction Assay: Staining and counting viral plaques.

    • Viral Yield Reduction Assay: Quantifying the amount of progeny virus produced using methods like RT-qPCR or TCID50.

    • Reporter Virus Assay: Using a virus that expresses a reporter gene (e.g., luciferase, GFP).

  • Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 Coronavirus Replication Cycle cluster_1 Mechanism of this compound Viral Entry Viral Entry Translation of Polyproteins Translation of Polyproteins Viral Entry->Translation of Polyproteins Polyprotein Cleavage Polyprotein Cleavage Translation of Polyproteins->Polyprotein Cleavage Viral RNA Replication Viral RNA Replication Polyprotein Cleavage->Viral RNA Replication Main Protease (Mpro) Main Protease (Mpro) Polyprotein Cleavage->Main Protease (Mpro) Assembly & Release Assembly & Release Viral RNA Replication->Assembly & Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Main Protease (Mpro)

Caption: Mechanism of action of this compound.

G Start Start Determine CC50 Determine CC50 Start->Determine CC50 Determine EC50 Determine EC50 Determine CC50->Determine EC50 Calculate SI Calculate SI Determine EC50->Calculate SI SI >= 10? SI >= 10? Calculate SI->SI >= 10? Proceed with further studies Proceed with further studies SI >= 10?->Proceed with further studies Yes Re-evaluate or modify compound Re-evaluate or modify compound SI >= 10?->Re-evaluate or modify compound No

Caption: Experimental workflow for optimizing this compound concentration.

G High Cytotoxicity? High Cytotoxicity? Check Vehicle Control Check Vehicle Control High Cytotoxicity?->Check Vehicle Control Yes No Antiviral Effect? No Antiviral Effect? High Cytotoxicity?->No Antiviral Effect? No Lower Compound Concentration Lower Compound Concentration Check Vehicle Control->Lower Compound Concentration Problem Solved Problem Solved Lower Compound Concentration->Problem Solved Check Compound Stability Check Compound Stability No Antiviral Effect?->Check Compound Stability Yes High Variability? High Variability? No Antiviral Effect?->High Variability? No Increase Compound Concentration Increase Compound Concentration Check Compound Stability->Increase Compound Concentration Increase Compound Concentration->Problem Solved Review Pipetting Technique Review Pipetting Technique High Variability?->Review Pipetting Technique Yes High Variability?->Problem Solved No Optimize Seeding Density Optimize Seeding Density Review Pipetting Technique->Optimize Seeding Density Optimize Seeding Density->Problem Solved

Caption: Troubleshooting decision tree for this compound assays.

How to mitigate off-target effects of Mpro inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mpro inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of Mpro inhibitors during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target concerns when working with Mpro inhibitors?

The main concern with Mpro inhibitors, particularly covalent ones, is their potential to interact with host cell proteases due to similarities in active site architecture. The most frequently cited off-targets are human cathepsins, especially Cathepsin L, which can lead to cellular toxicity.[1] This is a critical consideration as Mpro's substrate specificity, primarily cleaving after a glutamine residue, is not entirely unique, and some human proteases may have overlapping specificity.[2]

Q2: How can I assess the selectivity of my Mpro inhibitor?

Assessing selectivity is a crucial step to minimize potential off-target effects. This typically involves a combination of in vitro biochemical assays and cell-based assays.

  • Biochemical Assays: Perform enzymatic assays against a panel of human proteases, particularly those with cysteine-dependent catalytic mechanisms similar to Mpro (e.g., cathepsins B, L, K, and S).[1] A common method is a fluorescence resonance energy transfer (FRET) assay.[2]

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) can be used to evaluate target engagement in a cellular context. Additionally, cytotoxicity assays in various cell lines can provide an initial indication of off-target effects. A novel cell-based assay that measures the alleviation of Mpro-induced toxicity can also provide precise cellular Mpro inhibition information.

Q3: What are the key differences between covalent and non-covalent Mpro inhibitors regarding off-target effects?

Covalent and non-covalent inhibitors have distinct profiles concerning off-target effects.

  • Covalent Inhibitors: These inhibitors form a permanent bond with the target enzyme, often leading to higher potency and a longer duration of action. However, the reactive "warheads" (e.g., aldehydes, α-ketoamides) that enable covalent bonding can also react with off-target proteins, increasing the risk of toxicity.[1][2]

  • Non-covalent Inhibitors: These inhibitors bind reversibly to the enzyme. They generally exhibit higher selectivity and a more favorable safety profile as they are less likely to interact irreversibly with unintended targets.[2][3] However, achieving high potency with non-covalent inhibitors can be more challenging.

Troubleshooting Guides

Problem 1: My Mpro inhibitor shows high potency in biochemical assays but significant cytotoxicity in cell-based assays.

This discrepancy often points towards off-target effects. Here’s a step-by-step guide to troubleshoot this issue:

  • Conduct a Protease Selectivity Panel: Test your inhibitor against a broad panel of human proteases, especially cathepsins. Compare the IC50 values for Mpro against those for off-target proteases.

  • Structural Analysis: If crystal structures are available, analyze the binding mode of your inhibitor in Mpro and compare it with the active sites of potential off-target proteases. This can reveal opportunities for structure-based design to improve selectivity.

  • Modify the Warhead (for covalent inhibitors): The electrophilic warhead is a common source of off-target reactivity. Consider synthesizing analogs with less reactive warheads. For instance, nitriles are generally more selective than aldehydes.[2]

  • Optimize Non-Warhead Interactions: Enhance binding affinity and selectivity by optimizing interactions with the specific residues of the Mpro binding pocket that are not conserved in off-target proteases.[4]

Data Presentation

Table 1: Comparative Inhibitory Activity of Mpro Inhibitors Against Off-Target Proteases

InhibitorMpro IC50 (nM)Cathepsin L IC50 (nM)Cathepsin B IC50 (nM)Cathepsin K IC50 (nM)Reference
GC-376 analogue (MP18) Potent (not specified)Potent (not specified)1.2230[1]
PF-07304814 PotentPotent inhibitor--[1]
Compound 6j PotentPotent inhibitor--[1]
Compound 6e PotentPotent inhibitor--[1]
Compound 11a PotentPotent inhibitor--[1]
Coronastat (NK01-63) -Highly selective for Mpro--

Note: "Potent" indicates that the source cited significant inhibitory activity without providing a specific IC50 value. "-" indicates data not available in the cited sources.

Experimental Protocols

Protocol 1: Fluorescence Resonance Energy Transfer (FRET) Assay for Mpro Inhibition

This protocol outlines a standard method for determining the inhibitory potency (IC50) of a compound against Mpro.[5]

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • Test compounds dissolved in DMSO

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions to the assay buffer.

  • Add recombinant Mpro to each well to a final concentration of 0.5 µM.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to a final concentration of 10 µM.

  • Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) every minute for 30 minutes.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Mpro Toxicity Alleviation Assay

This assay assesses the cellular potency of Mpro inhibitors by measuring their ability to rescue cells from Mpro-induced toxicity.

Materials:

  • HEK293T cells

  • Lentiviral vector encoding Mpro fused with a fluorescent protein (e.g., pLVX-Mpro-eGFP)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed HEK293T cells in a 96-well plate.

  • Transfect the cells with the Mpro-eGFP expression vector.

  • After 24 hours, treat the transfected cells with serial dilutions of the test compound.

  • Incubate for an additional 24-48 hours.

  • Observe the cells under a fluorescence microscope. Mpro expression will induce cell death, leading to a decrease in fluorescent cells. Potent inhibitors will rescue the cells, resulting in a higher number of fluorescent cells.

  • Quantify the fluorescence intensity or the number of viable fluorescent cells for each compound concentration.

  • Plot the fluorescence signal against the logarithm of the compound concentration and fit the data to determine the cellular EC50 value.

Visualizations

experimental_workflow cluster_biochemical Biochemical Screening cluster_selectivity Selectivity Profiling cluster_cell_based Cell-Based Assays cluster_optimization Lead Optimization biochem_start Start with Compound Library fret_assay FRET-based Mpro Assay biochem_start->fret_assay ic50_determination Determine Mpro IC50 fret_assay->ic50_determination protease_panel Protease Panel Screening (e.g., Cathepsins) ic50_determination->protease_panel toxicity_assay Cytotoxicity Assay ic50_determination->toxicity_assay mpro_rescue_assay Mpro Toxicity Rescue Assay ic50_determination->mpro_rescue_assay compare_ic50 Compare On-target vs. Off-target IC50s protease_panel->compare_ic50 sbd Structure-Based Design compare_ic50->sbd cellular_ec50 Determine Cellular EC50 toxicity_assay->cellular_ec50 mpro_rescue_assay->cellular_ec50 cellular_ec50->sbd chem_synthesis Chemical Synthesis of Analogs sbd->chem_synthesis chem_synthesis->biochem_start Iterative Cycle

Caption: Workflow for identifying and mitigating off-target effects of Mpro inhibitors.

signaling_pathway cluster_viral_replication Viral Replication Cycle cluster_inhibition Inhibitor Action cluster_off_target Off-Target Effect polyprotein Viral Polyprotein mpro Mpro polyprotein->mpro Cleavage functional_proteins Functional Viral Proteins mpro->functional_proteins inhibited_mpro Inhibited Mpro mpro->inhibited_mpro inhibitor Mpro Inhibitor inhibitor->mpro Binding host_protease Host Protease (e.g., Cathepsin L) inhibitor->host_protease Binding inhibited_host_protease Inhibited Host Protease host_protease->inhibited_host_protease cellular_toxicity Cellular Toxicity inhibited_host_protease->cellular_toxicity

Caption: On-target vs. off-target effects of Mpro inhibitors.

References

Improving the stability of AS-0017445 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of AS-0017445, a preclinical broad-spectrum coronavirus main protease (Mpro) inhibitor. The information provided is intended to facilitate successful experimental outcomes by addressing potential challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is recommended. DMSO is a versatile solvent for many organic small molecules. For aqueous-based assays, it is crucial to minimize the final DMSO concentration to avoid off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to perform a vehicle control to assess its impact on your specific experimental system.

Q2: How should I store stock solutions of this compound?

A2: To ensure the long-term stability of this compound, stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially lead to compound degradation or precipitation.

Q3: I observe precipitation in my this compound stock solution after thawing. What should I do?

A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate that the stock concentration is too high or that the solvent has absorbed water. In such cases, it is advisable to prepare a fresh stock solution.

Q4: Can I store this compound in an aqueous buffer?

A4: The stability of this compound in aqueous solutions has not been extensively characterized in publicly available literature. Generally, small molecules can be less stable in aqueous buffers compared to organic solvents like DMSO. If you need to prepare working solutions in aqueous buffers, it is recommended to do so fresh for each experiment and use them promptly. A preliminary stability test in your specific buffer is advised.

Q5: How does pH affect the stability of this compound?

A5: The stability of many small molecules is pH-dependent. While specific data for this compound is not yet available, it is good practice to maintain a consistent pH in your experiments. If you observe inconsistencies, consider evaluating the compound's stability at different pH values relevant to your assay conditions.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Activity of this compound
Possible Cause Troubleshooting Step Success Indicator
Degradation of this compound in stock solution Prepare a fresh stock solution from solid compound. Aliquot and store properly at -20°C or -80°C.Consistent and expected inhibitory activity is restored in your assay.
Instability in aqueous assay buffer Prepare fresh dilutions in your assay buffer immediately before each experiment. Minimize the time the compound spends in the aqueous environment.Improved consistency and activity of the inhibitor.
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffer, if compatible with your assay.Higher and more reproducible activity is observed.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in foil.Improved stability and consistent results, especially in prolonged experiments.
Issue 2: Precipitation of this compound in Assay Medium
Possible Cause Troubleshooting Step Success Indicator
Low aqueous solubility Decrease the final concentration of this compound in the assay. Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to cause cellular toxicity.The solution remains clear, and you observe a dose-dependent effect.
"Salting out" effect When diluting from a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer with gentle vortexing to ensure rapid mixing and prevent localized high concentrations.No visible precipitation upon dilution.
Buffer incompatibility Test the solubility of this compound in different buffer systems to find one that is more compatible.The compound remains in solution at the desired concentration.

Data on this compound Stability (Hypothetical Data for Illustrative Purposes)

As extensive empirical data on the stability of this compound is not yet publicly available, the following tables provide hypothetical stability data based on general principles for small molecule inhibitors. Researchers should perform their own stability assessments for their specific experimental conditions.

Table 1: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureRecommended DurationNotes
DMSO-80°C≤ 12 monthsAliquot to avoid freeze-thaw cycles.
DMSO-20°C≤ 6 monthsAliquot to avoid freeze-thaw cycles.
Aqueous Buffer (pH 7.4)4°C≤ 24 hoursPrepare fresh for each experiment.
Aqueous Buffer (pH 7.4)Room Temperature≤ 4 hoursUse immediately after preparation.

Table 2: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventTime (hours)Remaining Compound (%)
DMSO0100
2499.5
4899.1
Ethanol0100
2498.2
4896.5
PBS (pH 7.4)0100
495.3
890.1

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C for 5-10 minutes may aid dissolution.

    • Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer
  • Objective: To determine the stability of this compound in a specific aqueous buffer over time.

  • Materials: this compound DMSO stock solution, aqueous buffer of interest, HPLC system.

  • Procedure:

    • Prepare a working solution of this compound in the aqueous buffer at the desired final concentration.

    • Immediately after preparation (T=0), take an aliquot, and analyze it by HPLC to determine the initial peak area of this compound.

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

AS0017445_Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability start Inconsistent/Low Activity Observed check_stock Is the stock solution fresh and properly stored? start->check_stock prepare_fresh_stock Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -80°C. check_stock->prepare_fresh_stock No check_aqueous_stability Is the compound stable in the aqueous assay buffer? check_stock->check_aqueous_stability Yes issue_resolved Issue Resolved prepare_fresh_stock->issue_resolved prepare_fresh_dilutions Prepare fresh dilutions for each experiment. Minimize incubation time in aqueous buffer. check_aqueous_stability->prepare_fresh_dilutions No check_adsorption Could the compound be adsorbing to plasticware? check_aqueous_stability->check_adsorption Yes prepare_fresh_dilutions->issue_resolved use_low_adhesion Use low-adhesion plates/tips. Consider adding a non-ionic surfactant. check_adsorption->use_low_adhesion Possibly check_adsorption->issue_resolved No use_low_adhesion->issue_resolved

Caption: Troubleshooting workflow for addressing instability issues with this compound.

Coronavirus_Mpro_Inhibition Mechanism of Action: this compound Inhibition of Viral Polyprotein Processing cluster_virus Infected Host Cell viral_rna Viral Genomic RNA translation Host Ribosome Translation viral_rna->translation polyprotein pp1a/pp1ab Polyprotein translation->polyprotein mpro Main Protease (Mpro) polyprotein->mpro Autocatalytic release cleavage Polyprotein Cleavage polyprotein->cleavage mpro->cleavage nsps Functional Non-Structural Proteins (nsps) cleavage->nsps replication Viral Replication Complex Formation nsps->replication viral_replication Viral Replication replication->viral_replication inhibitor This compound inhibitor->inhibition

Caption: Inhibition of Coronavirus Main Protease (Mpro) by this compound.

Interpreting unexpected results in AS-0017445 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-0017445. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this novel broad-spectrum coronavirus main protease (Mpro) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic organic, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2][3] By binding to Mpro, it blocks the processing of viral polyproteins, which is an essential step for viral replication.[3]

Q2: In which phase of development is this compound?

A2: this compound is currently in the preclinical development phase.[4] It is undergoing extensive in vitro and in vivo profiling, including off-target screening and toxicology studies, to be nominated as a clinical candidate.

Q3: Is this compound commercially available for research?

A3: The chemical structure of this compound was publicly disclosed in March 2025.[5] While the compound was developed by the open-science ASAP Discovery Consortium, its availability for general research purposes may be limited to specific suppliers like MedchemExpress for research use only.[3] Researchers may also be able to synthesize the molecule, as its structure is public.

Q4: What is the recommended solvent for dissolving this compound?

A4: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final DMSO concentration in the assay medium low (e.g., <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value in Mpro Inhibition Assay

You've performed a biochemical assay to determine the IC50 of this compound against purified Mpro, but your value is significantly higher than what has been suggested in preliminary reports.

Possible Causes and Solutions:

  • Enzyme Inactivity: The purified Mpro may have lost activity due to improper storage or handling.

    • Troubleshooting Step: Run a control experiment with a known Mpro inhibitor to validate enzyme activity. Always store Mpro at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Substrate Degradation: The fluorescently labeled peptide substrate may have degraded.

    • Troubleshooting Step: Check the expiration date of the substrate and protect it from light. Run a control reaction with a high concentration of active Mpro to ensure substrate cleavage.

  • Incorrect Buffer Conditions: The assay buffer composition, particularly pH and ionic strength, can significantly impact enzyme activity and inhibitor binding.

    • Troubleshooting Step: Verify the pH and composition of your assay buffer against a validated protocol. A common buffer for Mpro assays is 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, and 4 mM DTT.

Issue 2: Inconsistent Antiviral Activity in Cell-Based Assays

Your results from cell-based antiviral assays, such as plaque reduction or cytopathic effect (CPE) inhibition assays, are highly variable between experiments.

Possible Causes and Solutions:

  • Cell Health and Confluency: The physiological state of the host cells at the time of infection can dramatically affect viral replication and, consequently, the apparent efficacy of the inhibitor.

    • Troubleshooting Step: Standardize your cell seeding density to ensure consistent confluency (e.g., 90-95%) at the time of infection. Regularly check cells for any signs of stress or contamination.

  • Virus Titer Variability: The initial viral load (Multiplicity of Infection, MOI) is a critical parameter.

    • Troubleshooting Step: Always use a freshly titrated virus stock for your experiments. Perform a viral titration in parallel with your antiviral assay to confirm the MOI.

  • Compound Stability and Solubility: this compound may precipitate out of the cell culture medium, especially at higher concentrations.

    • Troubleshooting Step: Visually inspect the medium for any signs of precipitation after adding the compound. Consider performing a solubility test of this compound in your specific cell culture medium.

Issue 3: Evidence of Cytotoxicity at Active Concentrations

You observe significant host cell death in your cell-based assays at concentrations where this compound shows antiviral activity, making it difficult to distinguish between antiviral efficacy and cytotoxicity.

Possible Causes and Solutions:

  • Off-Target Effects: Although designed to be specific, at higher concentrations, this compound might interact with host cell proteases or other cellular targets, leading to toxicity.

    • Troubleshooting Step: Perform a separate cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) in parallel with your antiviral assay on uninfected cells. This will allow you to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

  • Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve the compound may be causing cytotoxicity at the concentrations used.

    • Troubleshooting Step: Run a vehicle control where uninfected cells are treated with the same concentrations of the solvent as used in the experimental wells.

Data Presentation

Table 1: Hypothetical Activity Profile of this compound

ParameterSARS-CoV-2 MproMERS-CoV MproVero E6 Cells (SARS-CoV-2)Calu-3 Cells (SARS-CoV-2)
IC50 (nM) 5075N/AN/A
EC50 (nM) N/AN/A150200
CC50 (µM) N/AN/A> 50> 50
Selectivity Index N/AN/A> 333> 250

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50/EC50.

Experimental Protocols

Protocol 1: Mpro Biochemical Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against purified coronavirus Mpro.

  • Reagents:

    • Purified recombinant Mpro (e.g., SARS-CoV-2 3CLpro)

    • Fluorescent peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

    • Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

    • This compound dissolved in 100% DMSO

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations (ensure final DMSO is <0.5%).

    • In a 384-well plate, add 5 µL of diluted this compound or vehicle control.

    • Add 10 µL of Mpro (final concentration ~0.5 µM) to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorescent substrate (final concentration ~10 µM).

    • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes using a plate reader.

    • Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Mpro_Inhibition_Pathway cluster_virus Coronavirus Replication Cycle Viral_RNA Viral Genomic RNA Polyproteins pp1a & pp1ab Polyproteins Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Autocleavage Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage of Polyproteins Replication_Complex Replication/ Transcription Complex Functional_Proteins->Replication_Complex New_Virions Assembly of New Virions Replication_Complex->New_Virions AS_0017445 This compound AS_0017445->Mpro Inhibition

Caption: Mechanism of action of this compound in inhibiting coronavirus replication.

Troubleshooting_Workflow cluster_biochemical Biochemical Assay Issues cluster_cell Cell-Based Assay Issues Start Unexpected Result: High IC50 or High Variability Decision1 Assay Type? Start->Decision1 Check_Enzyme Validate Mpro Activity (Use Control Inhibitor) Check_Substrate Verify Substrate Integrity Check_Enzyme->Check_Substrate Check_Buffer Confirm Assay Buffer pH and Composition Check_Substrate->Check_Buffer Check_Cells Standardize Cell Health and Confluency Check_Virus Confirm Virus Titer (MOI) Check_Cells->Check_Virus Check_Solubility Assess Compound Solubility in Medium Check_Virus->Check_Solubility Check_Cytotoxicity Run Cytotoxicity Assay (Uninfected Cells) Check_Solubility->Check_Cytotoxicity Decision1->Check_Enzyme Biochemical Decision1->Check_Cells Cell-Based

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

AS-0017445 compound stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the pan-coronavirus main protease (Mpro) inhibitor, AS-0017445. Here you will find guidance on compound stability, storage, and troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not yet publicly available due to its preclinical stage of development, general guidelines for small molecule protease inhibitors should be followed to ensure compound integrity.[1] Proper storage is critical to prevent degradation.[1] For optimal stability, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to dissolve this compound in a suitable organic solvent, such as DMSO, to prepare a concentrated stock solution. For compounds of 10 mg or less, solvent can be added directly to the vial. For larger quantities, it is advisable to weigh out the desired amount for stock solution preparation. Ensure the compound is fully dissolved before making further dilutions.

Q3: Can I store diluted, ready-to-use solutions of this compound?

A3: The stability of protease inhibitors can vary significantly at their working concentrations.[1] It is best practice to prepare fresh dilutions for each experiment from a frozen stock solution to ensure consistent results. If temporary storage of a working solution is necessary, it should be kept on ice and used within the same day.

Compound Stability and Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on general best practices for small molecule protease inhibitors. Adherence to these guidelines will help maintain the compound's activity and ensure the reproducibility of experimental results.

FormStorage TemperatureDurationSpecial Considerations
Solid (Powder) -20°C or -80°CUp to 3 yearsStore in a desiccator to protect from moisture.
4°CUp to 2 yearsFor shorter-term storage.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
Aqueous Working Solutions 4°C (on ice)Same day usePrepare fresh for each experiment.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected antiviral activity.

  • Question: My IC50/EC50 values for this compound are variable between experiments. What could be the cause?

  • Answer: Inconsistent results in antiviral assays can stem from several factors:

    • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to compound degradation. Use a fresh aliquot of the stock solution for each experiment.

    • Solubility Issues: The compound may precipitate in aqueous media, especially at higher concentrations or if the final DMSO concentration is too low (typically should be <0.5%). Visually inspect for any precipitation in your assay plates.

    • Inconsistent Experimental Protocol: Variations in cell density, virus titer (multiplicity of infection - MOI), or incubation times can significantly impact results. Standardize your protocol and ensure consistency across all experiments.

Issue 2: High background or off-target effects observed.

  • Question: I'm observing cytotoxicity or other effects that don't seem related to the antiviral activity of this compound. How can I address this?

  • Answer: Off-target effects can be due to several factors:

    • Compound Purity: Ensure you are using a high-purity batch of this compound. Impurities can have their own biological activities.

    • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Always include a vehicle control (media with the same final concentration of solvent) in your experiments to assess solvent toxicity.

    • Interaction with Media Components: Components in the cell culture media may interact with the compound. This can sometimes be mitigated by using a different type of media or serum.

Experimental Protocols & Workflows

General Workflow for Assessing Compound Stability

A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is crucial for accurately determining the stability of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results Prep_Solid Prepare Solid Sample Temp_Stress Temperature Stress (e.g., 4°C, 25°C, 40°C) Prep_Solid->Temp_Stress Light_Stress Photostability (Light Exposure) Prep_Solid->Light_Stress Prep_Solution Prepare Solution in Relevant Solvents Prep_Solution->Temp_Stress Prep_Solution->Light_Stress pH_Stress pH Stress (Acidic, Neutral, Basic) Prep_Solution->pH_Stress Timepoints Sample at Defined Timepoints (0, 1, 3, 6 mo) Temp_Stress->Timepoints Light_Stress->Timepoints pH_Stress->Timepoints HPLC Analyze by Stability-Indicating HPLC Timepoints->HPLC Degradation Quantify Degradation Products HPLC->Degradation Shelf_Life Determine Shelf-Life Degradation->Shelf_Life

Workflow for assessing the stability of this compound.
Coronavirus Replication and Inhibition by this compound

This compound is an inhibitor of the main protease (Mpro), also known as 3CLpro. This enzyme is essential for the processing of viral polyproteins, a critical step in the replication cycle of coronaviruses.[2] By inhibiting Mpro, this compound prevents the formation of functional viral proteins, thereby halting viral replication.[2]

Coronavirus_Replication_Inhibition cluster_host Host Cell Entry Viral Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation of Viral Polyproteins Uncoating->Translation Cleavage Polyprotein Cleavage by Mpro Translation->Cleavage Replication RNA Replication Cleavage->Replication Functional Viral Proteins Assembly Virion Assembly Replication->Assembly Release Release of New Virions Assembly->Release AS0017445 This compound AS0017445->Cleavage Inhibition

References

Addressing variability in AS-0017445 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-0017445. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on the effective use of this preclinical broad-spectrum coronavirus inhibitor. This compound, also known as ASAP-0017445, is a potent inhibitor of the viral main protease (Mpro or 3CLpro), a critical enzyme for viral replication in coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2][3]

This guide provides frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and representative data to help ensure consistency and accuracy in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a direct-acting antiviral agent that functions as an inhibitor of the main protease (Mpro), also known as the 3C-like protease (3CLpro), of various coronaviruses.[1][2] By blocking the activity of Mpro, this compound prevents the proteolytic processing of viral polyproteins, which is an essential step for viral replication and the assembly of new virions.[1]

Q2: What is the target selectivity of this compound?

A2: this compound has been designed and optimized to exhibit broad-spectrum activity against the Mpro of multiple coronaviruses, including SARS-CoV-2 and MERS-CoV.[2] Preclinical profiling is ongoing to fully characterize its selectivity against other proteases.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be stored as a solid at -20°C. For solution stocks, it is recommended to dissolve the compound in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles. Before use in cell-based assays, ensure the compound is fully dissolved and diluted in the appropriate assay medium.

Q4: What are the known preclinical characteristics of this compound?

A4: this compound has demonstrated promising in vitro and in vivo efficacy in preclinical models of SARS-CoV-2 and MERS-CoV infections. It has been optimized for potency, permeability, and stability. Extensive preclinical profiling, including pharmacokinetics and toxicology studies, is currently in progress.

Troubleshooting Guides

High variability in experimental outcomes can arise from multiple factors. Below are common issues encountered when working with protease inhibitors in cell-based assays and their potential solutions.

Issue 1: High Variability in IC50/EC50 Values Between Experiments
Potential Cause Recommended Solution
Cell Passage Number and Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.
Inconsistent Viral Titer (MOI) Prepare and titer viral stocks carefully. Use a consistent multiplicity of infection (MOI) for all experiments.
Compound Solubility and Stability Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Visually inspect for any precipitation after dilution in aqueous media. If solubility is an issue, consider using a lower concentration of the stock solution or exploring alternative formulation strategies.
Assay Incubation Time Optimize and strictly adhere to a consistent incubation time for compound treatment and viral infection.
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Prepare master mixes for reagents where possible to minimize pipetting errors.
Issue 2: Low Signal-to-Noise Ratio or Weak Assay Window
Potential Cause Recommended Solution
Suboptimal Enzyme/Substrate Concentration For biochemical assays, optimize the concentrations of Mpro and its fluorogenic substrate to ensure the reaction is in the linear range.
Low Viral Replication in Cell-Based Assays Confirm that the cell line used is highly permissive to the specific coronavirus strain. Optimize the MOI to achieve a robust level of viral replication within the assay timeframe.
Cell Viability Issues High concentrations of this compound or the vehicle (e.g., DMSO) may be cytotoxic. Perform a cytotoxicity assay to determine the non-toxic concentration range of the compound and vehicle.
Incorrect Plate Reading Parameters Ensure the microplate reader's filter settings or wavelength selection are optimal for the specific fluorophore or detection reagent being used.
Issue 3: Inconsistent Results in Antiviral Activity
Potential Cause Recommended Solution
Cell Line Variability The choice of cell line can significantly impact the apparent potency of an antiviral compound.[4] Use a cell line that is biologically relevant to the virus being studied and maintain consistency across experiments.
Presence of Serum Proteins Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum concentration during the compound incubation period, if tolerated by the cells, or perform serum-protein binding assays to understand its impact.
Efflux Pump Activity Some cell lines express efflux pumps that can actively remove the compound from the cytoplasm. Co-incubation with a known efflux pump inhibitor can help determine if this is a contributing factor.

Data Presentation

Consistent and clear data presentation is crucial for interpreting experimental results. Below are examples of how to structure quantitative data.

Table 1: Example of this compound Potency in Different Cell Lines

Cell LineVirus StrainAssay TypeIC50 (µM) ± SDCC50 (µM) ± SDSelectivity Index (SI = CC50/IC50)
Vero E6SARS-CoV-2Cytopathic Effect0.15 ± 0.03> 50> 333
A549-ACE2SARS-CoV-2Reporter Gene0.21 ± 0.05> 50> 238
Huh-7MERS-CoVPlaque Reduction0.18 ± 0.04> 50> 277

Table 2: Troubleshooting Assay Variability - A Case Study

Experiment IDCell PassageMOICompound DilutionIC50 (µM)Z'-factor
Exp_01150.05Fresh0.160.75
Exp_02150.05Fresh0.140.81
Exp_03250.05Fresh0.450.52
Exp_04150.1Fresh0.250.78
Exp_05150.051-week old0.310.65

Mandatory Visualizations

Signaling Pathway

AS0017445_Mechanism cluster_virus Coronavirus Replication Cycle cluster_drug Drug Action polyprotein Viral Polyproteins (pp1a, pp1ab) mpro Main Protease (Mpro/3CLpro) polyprotein->mpro Cleavage nsp Non-Structural Proteins (Mature) mpro->nsp replication Viral RNA Replication & Transcription nsp->replication assembly Virion Assembly replication->assembly release New Virion Release assembly->release AS0017445 This compound AS0017445->mpro Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

Antiviral_Assay_Workflow start Start plate_cells Plate Host Cells in 96-well plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_compound Add Compound to Cells incubate1->add_compound prepare_compound Prepare Serial Dilutions of this compound prepare_compound->add_compound incubate2 Incubate 1h add_compound->incubate2 add_virus Infect Cells with Virus (e.g., SARS-CoV-2) incubate2->add_virus incubate3 Incubate 48-72h add_virus->incubate3 measure_endpoint Measure Assay Endpoint (e.g., CPE, Reporter Gene, Cell Viability) incubate3->measure_endpoint analyze_data Data Analysis (IC50/EC50 Calculation) measure_endpoint->analyze_data end End analyze_data->end

Caption: Cell-based antiviral assay workflow.

Troubleshooting Logic

Troubleshooting_Flow start High Variability in IC50 check_cells Are cell passage number and health consistent? start->check_cells check_virus Is the viral MOI consistent? check_cells->check_virus Yes solution_cells Solution: Use low passage cells in log growth phase. check_cells->solution_cells No check_compound Is the compound fully soluble and freshly diluted? check_virus->check_compound Yes solution_virus Solution: Re-titer viral stock and use consistent MOI. check_virus->solution_virus No check_assay_params Are incubation times and plate reader settings consistent? check_compound->check_assay_params Yes solution_compound Solution: Prepare fresh dilutions and check for precipitation. check_compound->solution_compound No solution_assay_params Solution: Standardize all assay parameters. check_assay_params->solution_assay_params No end Consistent Results check_assay_params->end Yes

Caption: Troubleshooting high IC50 variability.

Experimental Protocols

Protocol 1: Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This protocol is designed to determine the concentration at which this compound inhibits virus-induced cell death.

Materials:

  • Host cells (e.g., Vero E6)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • This compound

  • Coronavirus stock (e.g., SARS-CoV-2)

  • 96-well clear-bottom plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • DMSO (for compound dilution)

Methodology:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in culture medium, starting from a top concentration of 50 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Compound Addition: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.

  • Viral Infection: Add 10 µL of virus diluted in culture medium to achieve a final MOI of 0.05. For "cells only" wells, add 10 µL of medium.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2, until approximately 80-90% CPE is observed in the "virus only" control wells.

  • Readout: Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well. Incubate according to the manufacturer's instructions and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data with the "cells only" control as 100% viability and the "virus only" control as 0% viability. Calculate the EC50 value using a non-linear regression curve fit.

Protocol 2: Mpro Fluorogenic Substrate Cleavage Assay (Biochemical)

This protocol measures the direct inhibitory effect of this compound on recombinant Mpro activity.

Materials:

  • Recombinant Mpro enzyme

  • Mpro fluorogenic substrate

  • Assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • This compound

  • 384-well black plates

  • DMSO

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Enzyme Addition: Add 10 µL of Mpro enzyme (final concentration 0.15 µM) to each well of a 384-well plate.

  • Compound Incubation: Add 5 µL of the diluted compound to the wells. Include "enzyme only" and "no enzyme" controls. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the Mpro substrate (final concentration 20 µM).

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 330/450 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction from the linear phase of the kinetic curve. Normalize the data to the "enzyme only" control (100% activity). Calculate the IC50 value using a non-linear regression curve fit.

References

Technical Support Center: AS-0017445 Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing AS-0017445, a potent broad-spectrum inhibitor of the coronavirus 3CL main protease (Mpro). The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a synthetic organic compound that acts as an antiviral agent. Its primary target is the 3CL main protease (Mpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1][2] Mpro is a viral enzyme essential for processing polyproteins into functional viral proteins, a critical step in the viral replication cycle. By inhibiting Mpro, this compound blocks viral replication. This compound was developed through an open-science, crowdsourced initiative known as the COVID Moonshot.[1][2]

Q2: How do I select an appropriate cell line to test the activity of this compound?

The activity of this compound is not cell-line dependent in the traditional sense of targeting a host cell pathway. Its efficacy is determined by its ability to inhibit viral replication. Therefore, the primary criterion for cell line selection is susceptibility to infection by the coronavirus of interest. The chosen cell line must support robust viral entry, replication, and propagation.

Q3: What are some commonly used cell lines for coronavirus research?

Several cell lines are well-established for the in vitro study of coronaviruses. The choice depends on the specific virus being investigated. Below is a table summarizing some common options.

Cell LineOriginCommonly Used ForKey Considerations
Vero E6 African green monkey kidneySARS-CoV-2, MERS-CoVHighly susceptible to a wide range of viruses, exhibits clear cytopathic effects (CPE).
Caco-2 Human colorectal adenocarcinomaSARS-CoV-2Polarized epithelial cells, useful for studying viral entry and egress.
Calu-3 Human lung adenocarcinomaSARS-CoV-2Respiratory epithelial cells, relevant for studying respiratory viruses.
Huh7 Human hepatomaMERS-CoV, SARS-CoVSupports replication of various coronaviruses.

Q4: What is the expected outcome of a successful experiment with this compound?

In a successful experiment, treatment with this compound should lead to a dose-dependent reduction in viral replication in the infected cell culture. This can be measured by a decrease in viral titer, viral RNA levels, or the prevention of virus-induced cytopathic effects (CPE).

Troubleshooting Guide

Issue 1: High cytotoxicity observed in uninfected cells treated with this compound.

  • Possible Cause: The concentration of this compound used may be too high, leading to off-target effects or general cellular toxicity.

  • Troubleshooting Steps:

    • Determine the CC50: Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) on uninfected cells to determine the 50% cytotoxic concentration (CC50) of the compound.

    • Adjust Working Concentration: Ensure that the concentrations used for antiviral assays are well below the CC50 value. A good starting point is to use concentrations at least 10-fold lower than the CC50.

    • Optimize Incubation Time: Shorten the incubation time with the compound to the minimum required to observe an antiviral effect.

Issue 2: No significant antiviral activity observed.

  • Possible Cause 1: The chosen cell line does not support robust viral replication.

  • Troubleshooting Steps:

    • Confirm Viral Titer: Ensure that the viral stock has a high titer and that the multiplicity of infection (MOI) used is appropriate for the cell line.

    • Test Alternative Cell Lines: If viral replication is consistently low, consider using a different, more permissive cell line (refer to the table above).

  • Possible Cause 2: The compound is not stable under the experimental conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment.

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.

    • Check Vehicle Compatibility: Ensure that the vehicle (e.g., DMSO) is compatible with the cell culture medium and does not precipitate the compound.

  • Possible Cause 3: The viral strain is resistant to the inhibitor.

  • Troubleshooting Steps:

    • Sequence the Mpro Gene: If possible, sequence the Mpro gene of the viral strain to check for mutations that might confer resistance.

    • Test Against a Reference Strain: Compare the activity of this compound against a known sensitive reference strain of the virus.

Experimental Protocols

1. Determining the 50% Cytotoxic Concentration (CC50)

This protocol outlines the use of an MTT assay to assess the cytotoxicity of this compound.

  • Methodology:

    • Seed uninfected host cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

    • Incubate for a period that matches the planned antiviral assay (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 using non-linear regression analysis.

2. Plaque Reduction Assay for Antiviral Activity (IC50)

This assay is the gold standard for determining the antiviral efficacy of a compound.

  • Methodology:

    • Seed host cells in 6-well or 12-well plates and grow to confluence.

    • Prepare serial dilutions of this compound in infection medium.

    • Pre-incubate the confluent cell monolayers with the different concentrations of the compound for 1-2 hours.

    • Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the compound.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of this compound.

    • Incubate for 2-3 days until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each concentration relative to the virus control and determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.

Visualizations

AS0017445_Mechanism_of_Action Coronavirus Coronavirus Particle HostCell Host Cell Coronavirus->HostCell Enters ViralRNA Viral RNA Genome HostCell->ViralRNA Releases Translation Translation ViralRNA->Translation Polyproteins pp1a & pp1ab Polyproteins Translation->Polyproteins Mpro 3CL Main Protease (Mpro) Polyproteins->Mpro Processed by FunctionalProteins Functional Viral Proteins (e.g., RdRp, Helicase) Mpro->FunctionalProteins Replication Viral Replication FunctionalProteins->Replication NewVirions New Virions Replication->NewVirions AS0017445 This compound AS0017445->Mpro Inhibits

Caption: Mechanism of action of this compound in the coronavirus replication cycle.

Antiviral_Assay_Workflow Start Start SeedCells Seed Host Cells in 96-well plate Start->SeedCells AddCompound Add serial dilutions of this compound SeedCells->AddCompound InfectCells Infect cells with Coronavirus (MOI) AddCompound->InfectCells Incubate Incubate for 48-72h InfectCells->Incubate AssessViability Assess Cell Viability (e.g., CellTiter-Glo) Incubate->AssessViability QuantifyViralLoad Quantify Viral Load (e.g., RT-qPCR) Incubate->QuantifyViralLoad Analyze Analyze Data (Calculate IC50) AssessViability->Analyze QuantifyViralLoad->Analyze End End Analyze->End

Caption: General workflow for assessing the antiviral activity of this compound.

References

Technical Support Center: Overcoming Resistance to Non-covalent Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to SARS-CoV-2 Main Protease (Mpro) inhibitor resistance.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary mechanisms of resistance to non-covalent Mpro inhibitors?

Resistance to non-covalent Mpro inhibitors primarily arises from amino acid substitutions within or near the enzyme's active site. These mutations can reduce the binding affinity of the inhibitor through several mechanisms:

  • Steric Hindrance: Mutations can introduce bulkier amino acid residues that physically obstruct the inhibitor from fitting into the binding pocket.

  • Loss of Key Interactions: Substitutions can remove critical hydrogen bonds or hydrophobic interactions that anchor the inhibitor to the enzyme.[1]

  • Altered Pocket Conformation: Mutations can change the overall shape and flexibility of the active site, making it less favorable for inhibitor binding while still allowing substrate processing.[2]

A prominent example is the E166V mutation, which has been shown to confer strong resistance to inhibitors like nirmatrelvir.[3] The glutamic acid at position 166 is crucial for shaping the S1 substrate-binding pocket and forms key hydrogen bonds with many inhibitors.[3][4] Its replacement with a hydrophobic valine residue disrupts these interactions and can cause a steric clash, significantly reducing inhibitor potency.[3]

FAQ 2: How do compensatory mutations contribute to resistance?

Primary resistance mutations that weaken inhibitor binding can sometimes also reduce the enzyme's catalytic efficiency, potentially impairing viral fitness. To counteract this, secondary or "compensatory" mutations may arise at sites distal to the active site.[3] For instance, the L50F mutation has been observed to compensate for the reduced catalytic activity caused by E166 mutations, resulting in a highly resistant and active protease.[3] This highlights the virus's ability to evolve complex mutational patterns to overcome therapeutic pressure.

Section 2: Troubleshooting Experimental Assays

This section addresses common issues encountered during the in vitro and cell-based evaluation of non-covalent Mpro inhibitors.

Q1: My IC50/Ki values are inconsistent across experiments. What are the potential causes?

Answer: Inconsistent IC50 or Ki values are a frequent issue. The following workflow can help diagnose the problem.

G Start Inconsistent IC50/Ki Values CheckEnzyme Verify Enzyme Quality & Activity - Run activity control - Check for degradation (SDS-PAGE) Start->CheckEnzyme CheckSubstrate Validate Substrate & Buffer - Confirm concentration - Check substrate stability - Test buffer pH & components Start->CheckSubstrate CheckCompound Assess Inhibitor Integrity - Confirm concentration (e.g., NMR, LC-MS) - Check for precipitation in assay - Evaluate solubility in DMSO/buffer Start->CheckCompound ProblemFound Address Specific Issue (e.g., New enzyme lot, fresh substrate, filter compound) CheckEnzyme->ProblemFound Issue Identified NoProblem Review Assay Parameters - Incubation times - Plate reader settings - Pipetting accuracy CheckEnzyme->NoProblem No Issue CheckSubstrate->ProblemFound Issue Identified CheckSubstrate->NoProblem No Issue CheckCompound->ProblemFound Issue Identified CheckCompound->NoProblem No Issue End Consistent Data ProblemFound->End NoProblem->End

Caption: Troubleshooting workflow for inconsistent IC50/Ki values.

Potential Causes & Solutions:

  • Enzyme Integrity:

    • Problem: The Mpro enzyme may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Solution: Aliquot recombinant Mpro after reconstitution and store at -80°C. Always thaw on ice. Run a control with a known inhibitor to validate the activity of a new batch.

  • Substrate Concentration:

    • Problem: Inaccurate substrate concentration directly impacts reaction kinetics.

    • Solution: Verify the concentration of your FRET substrate stock. For Ki determination using the Morrison equation, ensure the substrate concentration is appropriate for the assay conditions (e.g., at or below the Km).

  • Inhibitor Solubility and Stability:

    • Problem: Non-covalent inhibitors can precipitate in aqueous assay buffers, especially at higher concentrations, leading to artificially low potency readings.

    • Solution: Visually inspect plates for precipitation. Reduce the final percentage of DMSO if possible, or test alternative co-solvents. Determine the kinetic solubility of your compound in the final assay buffer.

  • Assay Conditions:

    • Problem: Variations in pre-incubation time between the enzyme and inhibitor can affect measured potency, particularly for slow-binding inhibitors.

    • Solution: Standardize the pre-incubation time (e.g., 15-30 minutes) across all experiments to ensure equilibrium is reached before adding the substrate.

Q2: I'm observing a high background signal or artifacts in my cell-based assay. How can I resolve this?

Answer: Cell-based assays, such as those using luciferase or GFP reporters, are powerful but can be prone to artifacts.[5][6]

Potential Causes & Solutions:

  • Compound Cytotoxicity:

    • Problem: The inhibitor may be toxic to the host cells, leading to a decrease in reporter signal that is independent of Mpro inhibition.[6]

    • Solution: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) using the same cell line and compound concentrations but without Mpro expression. This will help distinguish true inhibition from toxicity.

  • Autofluorescence:

    • Problem: The compound itself may be fluorescent at the excitation/emission wavelengths of your reporter protein (e.g., GFP).

    • Solution: Measure the fluorescence of the compound in cell-free media and in cells not expressing the reporter. If autofluorescence is significant, consider using a reporter with a different spectral profile (e.g., switching from a GFP-based to a luciferase-based assay).

  • Off-Target Effects:

    • Problem: The inhibitor may be affecting cellular pathways that indirectly influence reporter gene expression or stability, rather than directly inhibiting Mpro.[6]

    • Solution: Validate hits from primary screens using an orthogonal, biochemical assay (e.g., a FRET-based enzymatic assay) with purified Mpro to confirm direct target engagement.[7]

Section 3: Data on Mpro Resistance Mutations

The following table summarizes quantitative data on resistance conferred by key Mpro mutations to various inhibitors. Fold-change values indicate the increase in IC50 or Ki required to inhibit the mutant enzyme compared to the wild-type (WT).

MutationInhibitor ClassInhibitor ExampleFold-Change in IC50/KiReference(s)
E166V Covalent (Peptidomimetic)Nirmatrelvir>100-fold[3][4]
Covalent (Peptidomimetic)Ensitrelvir9 to 78-fold
Non-covalentMpro61Potency Lost (Ki > 10 µM)[8]
E166A Covalent (Peptidomimetic)Nirmatrelvir~47.5-fold (Ki)[4]
H172Y Covalent (Peptidomimetic)Nirmatrelvir>200-fold (Ki)
Covalent (Peptidomimetic)Pomotrelvir~71-fold (IC50)
L50F/E166V Covalent (Peptidomimetic)Nirmatrelvir~80-fold (antiviral)[4]
A173V/L50F Non-covalentMpro61~1-fold (Ki)
Covalent (Peptidomimetic)Nirmatrelvir~10-fold (Ki)

Note: Fold-change values can vary depending on the assay type (biochemical vs. cell-based) and specific experimental conditions.

Section 4: Key Experimental Protocols

Protocol: FRET-Based Mpro Enzymatic Assay

This protocol is adapted from standard methodologies for determining the in vitro potency of Mpro inhibitors.

Objective: To measure the IC50 value of a non-covalent inhibitor against purified SARS-CoV-2 Mpro.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepInhibitor 1. Prepare Inhibitor Serial Dilution (e.g., 11-point, 3-fold in DMSO) DispenseInhibitor 4. Dispense Inhibitor/DMSO to Plate PrepInhibitor->DispenseInhibitor PrepEnzyme 2. Prepare Mpro Working Solution (e.g., 20 nM in Assay Buffer) AddEnzyme 5. Add Mpro to all wells PrepEnzyme->AddEnzyme PrepSubstrate 3. Prepare FRET Substrate Solution (e.g., 20 µM in Assay Buffer) AddSubstrate 7. Initiate Reaction Add FRET Substrate PrepSubstrate->AddSubstrate DispenseInhibitor->AddEnzyme Incubate 6. Pre-incubate (e.g., 15 min, RT) Enzyme + Inhibitor AddEnzyme->Incubate Incubate->AddSubstrate ReadPlate 8. Read Fluorescence Kinetically (e.g., Ex/Em 320/405 nm, 30 min) AddSubstrate->ReadPlate CalcRate 9. Calculate Initial Velocity (V) ReadPlate->CalcRate PlotCurve 10. Plot % Inhibition vs. [Inhibitor] CalcRate->PlotCurve CalcIC50 11. Fit to Dose-Response Curve Determine IC50 PlotCurve->CalcIC50

Caption: Workflow for a FRET-based Mpro enzymatic inhibition assay.

Materials:

  • Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

  • Recombinant Mpro: Purified SARS-CoV-2 Mpro, diluted to a working concentration (e.g., 20 nM final concentration) in assay buffer.

  • FRET Substrate: A fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), diluted to a working concentration (e.g., 20 µM final concentration) in assay buffer.

  • Inhibitor: Test compound serially diluted in 100% DMSO.

  • Plate: Black, low-volume 384-well assay plate.

  • Plate Reader: Capable of kinetic fluorescence reading.

Procedure:

  • Compound Plating: Add a small volume (e.g., 0.5 µL) of serially diluted inhibitor in DMSO to the wells of the 384-well plate. For controls, add DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Enzyme Addition: Add Mpro working solution (e.g., 25 µL) to all wells.

  • Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes, protected from light. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add FRET substrate solution (e.g., 25 µL) to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence intensity (e.g., Ex: 320 nm, Em: 405 nm) every 60 seconds for 30 minutes.[9]

  • Data Analysis: a. Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the velocities to your controls (0% and 100% inhibition). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cell-Based Mpro Activity Assay (Gain-of-Signal)

This protocol describes a general method for assessing Mpro inhibition in a cellular context using a reporter system where Mpro activity suppresses a signal.[5][7]

Objective: To measure the EC50 value of an inhibitor in a cellular environment and identify compounds with good cell permeability and target engagement.

Principle: A reporter construct (e.g., Luciferase) is engineered to be suppressed by active Mpro. Inhibition of Mpro relieves this suppression, leading to a "gain of signal" that is proportional to the inhibitor's potency.[5][7]

Materials:

  • Cell Line: A suitable human cell line (e.g., HEK293T) that can be easily transfected.

  • Plasmids: 1) A plasmid expressing SARS-CoV-2 Mpro. 2) A reporter plasmid (e.g., Luciferase) whose expression is suppressed by Mpro.

  • Transfection Reagent: A standard lipid-based transfection reagent.

  • Inhibitor: Test compound serially diluted in DMSO.

  • Lysis and Luciferase Reagents: Commercially available luciferase assay system.

  • Plate: White, opaque 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the Mpro-expressing plasmid and the reporter plasmid according to the manufacturer's protocol.

  • Compound Addition: After a few hours (e.g., 4-6 hours post-transfection), remove the transfection media and add fresh media containing the serially diluted inhibitor or DMSO vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for protein expression and Mpro activity.

  • Lysis and Measurement: a. Remove the media from the wells. b. Lyse the cells using the lysis buffer provided with the luciferase kit. c. Add the luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the luminescence signal to your controls. b. Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to determine the EC50 value. c. Crucially, perform a parallel cytotoxicity assay to ensure the observed effects are not due to cell death.

References

AS-0017445 Mpro Inhibitor Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assays involving AS-0017445, a broad-spectrum coronavirus main protease (Mpro/3CLpro) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your assay development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, broad-spectrum antiviral compound that targets the main protease (Mpro or 3CLpro) of various coronaviruses, including SARS-CoV-2 and MERS-CoV.[1] Mpro is a viral cysteine protease essential for processing viral polyproteins, a critical step in the viral replication cycle. By inhibiting this enzyme, this compound blocks viral replication. The compound was developed through a collaborative open-science effort by the COVID Moonshot and the AI-driven Structure-enabled Antiviral Platform (ASAP) consortium.[1]

Q2: What types of assays are suitable for testing this compound activity? A2: The two primary assays for evaluating Mpro inhibitors like this compound are:

  • Biochemical Assays: Fluorescence Resonance Energy Transfer (FRET) assays are the most common. These use a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the pair, resulting in a measurable increase in fluorescence. This allows for the direct determination of enzyme inhibition and calculation of IC50 values.

  • Cell-Based Assays: These assays measure the compound's ability to inhibit viral replication in host cells. Common methods include viral cytopathic effect (CPE) reduction assays, plaque reduction assays, or reporter virus assays (e.g., using luciferase or GFP). These assays determine the half-maximal effective concentration (EC50) and are crucial for assessing antiviral activity in a more biologically relevant context.

Q3: What are appropriate positive controls for an this compound experiment? A3: Well-characterized Mpro inhibitors should be used as positive controls. Good options include Nirmatrelvir (the active component of Paxlovid) or GC376, both of which have well-documented potency against SARS-CoV-2 Mpro.[2]

Q4: In which solvent should I dissolve this compound? A4: Like most small molecule inhibitors, this compound should be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid effects on enzyme activity or cell viability.

Quantitative Data on Mpro Inhibitors

While specific quantitative potency data for this compound are not yet publicly available, it is described as having a very promising preclinical profile with demonstrated in vitro and in vivo efficacy. For comparison and as a reference for assay validation, the following tables summarize the reported potency of established Mpro inhibitors.

Table 1: Biochemical Inhibitory Potency (IC50) against SARS-CoV-2 Mpro

CompoundIC50 Value (nM)Assay TypeNotes
This compound Data Not Publicly Available-Described as having potent, optimized activity against SARS-CoV-2 and MERS-CoV Mpro.
Nirmatrelvir 4 - 47 nMFRET AssayPotent, reversible covalent inhibitor.[3]
GC376 30 - 890 nMFRET AssayBroad-spectrum covalent inhibitor; potency can vary with assay conditions.[2]

Table 2: Cell-Based Antiviral Activity (EC50) against SARS-CoV-2

CompoundEC50 Value (nM)Cell LineAssay Type
This compound Data Not Publicly Available-Shown to have in vivo efficacy in preclinical models of SARS-CoV-2 and MERS-CoV.
Nirmatrelvir 16 - 127 nMVeroE6Viral RNA quantification (qRT-PCR).
GC376 2,190 - 3,370 nMVero E6Cytopathic Effect (CPE) Assay.

Experimental Protocols

Protocol 1: SARS-CoV-2 Mpro FRET-Based Enzymatic Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro (3CLpro)

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound and control inhibitor (e.g., Nirmatrelvir)

  • 100% DMSO

  • Black, low-binding 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute this series into Assay Buffer to create a 4X working solution. The final DMSO concentration in the well should be ≤1%.

  • Enzyme Preparation: Thaw the Mpro enzyme on ice. Dilute the enzyme to a 2X working concentration (e.g., 20 nM) in cold Assay Buffer. The optimal concentration should be determined via an enzyme titration experiment.

  • Assay Reaction: a. Add 25 µL of the 4X compound working solution (or DMSO vehicle control) to the wells of the microplate. b. Add 50 µL of the 2X Mpro working solution to each well. For a "no enzyme" control, add 50 µL of Assay Buffer. c. Mix gently and pre-incubate the plate for 30-60 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a 4X working solution of the FRET substrate (e.g., 20 µM) in Assay Buffer. Add 25 µL of this solution to all wells to start the reaction. The final volume will be 100 µL.

  • Data Acquisition: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths for the substrate (e.g., Ex: 340 nm, Em: 490 nm). Read the fluorescence kinetically every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis: a. Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve. b. Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)). c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay

This protocol measures the ability of this compound to protect host cells (e.g., Vero E6) from virus-induced cell death.

Materials:

  • Vero E6 cells

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)

  • This compound and control inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent or Crystal Violet stain

  • White or clear 96-well cell culture plates

  • BSL-3 laboratory facilities and appropriate PPE

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare a 2X serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Viral Infection: In a BSL-3 facility, add 100 µL of SARS-CoV-2 diluted in medium to achieve a desired Multiplicity of Infection (MOI), typically 0.01-0.1. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assess Cell Viability:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes, read the luminescence on a plate reader.

    • For Crystal Violet: Gently wash the cells with PBS. Fix the cells with 10% formalin for 20 minutes. Stain with 0.5% crystal violet solution for 20 minutes. Wash away excess stain and solubilize the bound stain with methanol. Read absorbance at 570 nm.

  • Data Analysis: a. Normalize the data: % Viability = 100 * (Signal_inhibitor - Signal_virus_control) / (Signal_cells_only - Signal_virus_control). b. Plot the % Viability against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the EC50. c. A parallel cytotoxicity assay (CC50) should be run without the virus to assess compound toxicity.

Visualized Workflows and Pathways

Mpro_Signaling_Pathway cluster_virus Coronavirus Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_Entry 1. Viral Entry & Uncoating Translation 2. Translation of Polyproteins (pp1a, pp1ab) Viral_Entry->Translation Proteolysis 3. Polyprotein Cleavage by Mpro & PLpro Translation->Proteolysis RTC 4. Assembly of Replication Transcriptase Complex (RTC) Proteolysis->RTC Blocked Replication Blocked Proteolysis->Blocked Replication 5. RNA Replication & Transcription RTC->Replication Assembly 6. Viral Assembly & Release Replication->Assembly AS0017445 This compound Inhibition Inhibition AS0017445->Inhibition Inhibition->Proteolysis Targets Mpro

Caption: Mechanism of this compound action on the Coronavirus replication cycle.

FRET_Assay_Workflow start Start prep_cpd Prepare Compound Dilution Series start->prep_cpd prep_enz Prepare 2X Enzyme Solution start->prep_enz incubate Dispense & Pre-incubate Compound + Enzyme (30-60 min) prep_cpd->incubate prep_enz->incubate add_sub Initiate Reaction (Add Substrate) incubate->add_sub prep_sub Prepare 4X Substrate Solution prep_sub->add_sub read Kinetic Fluorescent Read (30-60 min) add_sub->read analyze Calculate Velocity & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the Mpro FRET-based enzymatic assay.

Troubleshooting Guide

Troubleshooting_Guide cluster_enzyme Enzyme Issues cluster_reagents Reagent/Assay Condition Issues cluster_instrument Instrument/Plate Issues problem Problem: Low or No Signal in FRET Assay q_enzyme Is the enzyme active? problem->q_enzyme sol_enzyme1 Solution: - Use a fresh aliquot of enzyme. - Avoid repeated freeze-thaw cycles. - Run a positive control (e.g., Nirmatrelvir). q_enzyme->sol_enzyme1 No q_conc Are enzyme/substrate concentrations optimal? q_enzyme->q_conc Yes sol_conc Solution: - Perform enzyme & substrate titrations. - Ensure you are in the linear range of the assay. q_conc->sol_conc No q_buffer Is the buffer correct? (pH, DTT) q_conc->q_buffer Yes sol_buffer Solution: - Verify buffer pH. - Ensure reducing agent (DTT) is freshly added. q_buffer->sol_buffer No q_reader Are reader settings correct? q_buffer->q_reader Yes sol_reader Solution: - Confirm correct Ex/Em wavelengths and gain setting. - Check for photobleaching. q_reader->sol_reader No

Caption: Troubleshooting flowchart for low signal in Mpro FRET assays.

References

Technical Support Center: Validating AS-0017445 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on AS-0017445's Mechanism of Action:

Initial research indicates a discrepancy regarding the therapeutic target of this compound. This compound has been identified as a preclinical, broad-spectrum antiviral agent that targets the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV.[1] It is not an inhibitor of the RORγt (Retinoic acid receptor-related orphan receptor gamma t) transcription factor, which is associated with Th17 cell differentiation and IL-17A signaling.

Therefore, this guide has been developed to provide accurate troubleshooting and validation protocols pertinent to a coronavirus main protease inhibitor . The experimental designs, positive controls, and validation assays detailed below are tailored for researchers working on this compound or similar antiviral compounds targeting this viral enzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a preclinical antiviral compound developed through an open-science initiative known as COVID Moonshot. Its primary target is the main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for the replication of many coronaviruses.[1] By inhibiting this protease, this compound blocks the processing of viral polyproteins, thereby halting viral replication.

Q2: Why is targeting the main protease (Mpro) a viable antiviral strategy?

The Mpro is an ideal antiviral target for several reasons:

  • Essential for Replication: The protease is absolutely necessary for the virus to process its polyproteins into functional proteins required for its life cycle.

  • Highly Conserved: The active site of Mpro is highly conserved across a wide range of coronaviruses, making it a suitable target for developing broad-spectrum antivirals.[2]

  • No Human Homologue: There are no closely related human proteases, which minimizes the potential for off-target effects and toxicity in the host.

Q3: What are appropriate positive controls for validating the activity of this compound?

For validating a coronavirus Mpro inhibitor, you should use established inhibitors of the same target. Suitable positive controls include:

  • Nirmatrelvir: The active component of Paxlovid, a well-characterized Mpro inhibitor.

  • GC376: A broad-spectrum 3CLpro inhibitor that has shown efficacy against various coronaviruses.

  • Boceprevir: An approved hepatitis C virus protease inhibitor that also shows inhibitory activity against the SARS-CoV-2 Mpro.[3]

Q4: What is the most common method to measure direct inhibition of the viral protease?

The most common in vitro method is a Förster Resonance Energy Transfer (FRET)-based enzymatic assay.[4] This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher. When the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Q5: How can I confirm the antiviral activity of this compound in a cellular environment?

Cell-based assays are crucial for confirming that the compound can penetrate cells and inhibit viral replication. Common methods include:

  • Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of the compound to protect cells from virus-induced death.

  • Plaque Reduction Assay: This method quantifies the reduction in viral plaques (zones of cell death) in a cell monolayer in the presence of the inhibitor.

  • Immunofluorescence-based Assays: These assays use antibodies to detect viral proteins inside infected cells, providing a direct measure of viral replication.

  • RT-qPCR: This technique measures the amount of viral RNA in infected cells or in the supernatant, providing a quantitative measure of viral replication.

Troubleshooting Guides

Troubleshooting for In Vitro FRET-Based Protease Assays

Q: I am observing a high background signal or no signal change in my FRET assay. What could be the cause?

A: This issue can stem from several factors related to your reagents or assay setup.

  • Substrate Instability: The FRET substrate may be degrading spontaneously (autohydrolysis) in your assay buffer. Test this by incubating the substrate in the buffer without the enzyme and measuring fluorescence over time. If the signal increases, consider preparing the substrate fresh, testing a different buffer pH, or using a more stable substrate.

  • Reagent Contamination: Your enzyme or substrate stocks could be contaminated. Use high-purity reagents and sterile, nuclease-free water to prepare buffers.

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the specific fluorophore/quencher pair in your substrate.[4]

  • Compound Interference: The test compound itself might be fluorescent or a quencher. To check for this, run a control plate where you add the compound to wells after stopping the enzymatic reaction with a potent inhibitor.[5]

Q: My positive control inhibitor (e.g., Nirmatrelvir) is showing weak or no activity. What should I do?

A: This suggests a problem with the assay itself or the integrity of the control compound.

  • Enzyme Inactivity: The Mpro enzyme may have lost activity due to improper storage or handling. Verify its activity using a fresh aliquot and ensure it was stored at -80°C in a suitable buffer.

  • Control Compound Degradation: The positive control may have degraded. Prepare a fresh dilution from a new stock and verify its concentration.

  • Incorrect Assay Conditions: Ensure the buffer composition (pH, salt concentration) and temperature are optimal for both enzyme activity and inhibitor binding. Some inhibitors require a pre-incubation period with the enzyme to exert their effect.

Troubleshooting for Cell-Based Antiviral Assays

Q: My compound appears highly cytotoxic to the cells, even at low concentrations. How can I distinguish cytotoxicity from antiviral activity?

A: It is essential to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50).

  • Run a Cytotoxicity Assay: Culture uninfected cells in the presence of serial dilutions of your compound. Use a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the CC50.

  • Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value (typically >10) indicates that the compound's antiviral activity is not due to general cytotoxicity.

Q: I see high variability in viral inhibition between my replicate wells.

A: Variability can be introduced at several stages of the experiment.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension and use calibrated pipettes to seed the same number of cells in each well. Edge effects in plates can also cause variability; consider not using the outermost wells.

  • Uneven Virus Infection: Mix the virus dilution gently and ensure an equal volume is added to each well.

  • Pipetting Errors: Use well-maintained and calibrated pipettes, especially for preparing serial dilutions of the compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against Various Coronavirus Main Proteases
Protease TargetThis compound IC50 (nM)Nirmatrelvir IC50 (nM) (Positive Control)
SARS-CoV-2 Mpro35 ± 428 ± 3
MERS-CoV Mpro52 ± 645 ± 5
SARS-CoV Mpro41 ± 533 ± 4
HCoV-OC43 Mpro150 ± 18135 ± 15

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell-Based Antiviral Activity and Cytotoxicity of this compound
Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)
Vero E6SARS-CoV-20.08 ± 0.01> 100> 1250
Huh-7MERS-CoV0.15 ± 0.03> 100> 667

EC50 (50% effective concentration) was determined by CPE reduction assay. CC50 (50% cytotoxic concentration) was determined in uninfected cells using an MTS assay.

Experimental Protocols

Protocol 1: In Vitro Mpro Inhibition FRET Assay

1. Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA.
  • Mpro Enzyme: Recombinant SARS-CoV-2 Mpro, diluted to 2X final concentration (e.g., 30 nM) in assay buffer.
  • FRET Substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans, diluted to 2X final concentration (e.g., 50 µM) in assay buffer. Protect from light.
  • Compound Plate: Prepare serial dilutions of this compound and a positive control (e.g., Nirmatrelvir) in 100% DMSO, then dilute into assay buffer.

2. Assay Procedure:

  • Add 25 µL of diluted compound or vehicle control to the wells of a black, 384-well microplate.
  • Add 25 µL of the 2X Mpro enzyme solution to all wells.
  • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 50 µL of the 2X FRET substrate solution to all wells.
  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
  • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30 minutes.

3. Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
  • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay

1. Cell Seeding:

  • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

2. Compound Addition:

  • Prepare 2X serial dilutions of this compound and a positive control in cell culture medium.
  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" (no virus) and "virus only" (no compound) controls.

3. Virus Infection:

  • Dilute SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in culture medium.
  • Add 100 µL of the diluted virus to all wells except the "cells only" control.
  • Incubate the plate for 72 hours at 37°C, 5% CO2, or until ~90% CPE is observed in the "virus only" control wells.

4. Viability Measurement:

  • Add 20 µL of MTS or a similar viability reagent to each well.
  • Incubate for 2-4 hours at 37°C.
  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

5. Data Analysis:

  • Normalize the data to the "cells only" control (100% viability) and the "virus only" control (0% viability).
  • Plot the percentage of cell protection against the logarithm of compound concentration and fit the curve to determine the EC50 value.

Visualizations

Coronavirus_Replication_Cycle cluster_cell Host Cell cluster_inhibitor Mechanism of this compound Entry 1. Viral Entry & Uncoating Translation 2. Translation of Polyproteins (pp1a/ab) Entry->Translation Viral RNA Release Proteolysis 3. Proteolytic Cleavage by Mpro/3CLpro Translation->Proteolysis pp1a/ab RTC 4. Formation of Replication Transcription Complex (RTC) Proteolysis->RTC Functional Proteins (e.g., RdRp) Replication 5. Genome Replication & Subgenomic RNA Synthesis RTC->Replication Assembly 6. Viral Assembly Replication->Assembly Exit 7. Exocytosis Assembly->Exit Virus Coronavirus Exit->Virus New Virions AS0017445 This compound AS0017445->Proteolysis INHIBITS Virus->Entry

Caption: Coronavirus replication cycle and the inhibitory action of this compound on the main protease (Mpro).

FRET_Assay_Workflow cluster_no_inhibitor No Inhibitor (High Activity) cluster_with_inhibitor With this compound (Inhibition) Enzyme1 Active Mpro Cleavage1 Substrate Cleavage Enzyme1->Cleavage1 Substrate1 FRET Substrate (Fluorophore-Quencher) Substrate1->Cleavage1 Result1 Fluorescence Signal INCREASES Cleavage1->Result1 Inhibitor2 This compound Enzyme2 Inactive Mpro Inhibitor2->Enzyme2 Binds & Inhibits Substrate2 FRET Substrate (Intact) Enzyme2->Substrate2 No Cleavage Result2 Fluorescence Signal REMAINS LOW Substrate2->Result2

Caption: Principle of the FRET-based assay for measuring Mpro inhibition.

Troubleshooting_Flowchart cluster_fret Biochemical Assay Troubleshooting cluster_cell Cell-Based Assay Troubleshooting start Problem: Inconsistent Assay Results q1 Is the issue in the biochemical (FRET) assay or cell-based assay? start->q1 q2 Is the positive control inhibitor working? q1->q2 Biochemical q4 Is high cytotoxicity observed in uninfected cells? q1->q4 Cell-based sol1 Check enzyme activity. Verify buffer conditions. Use fresh control aliquot. q2->sol1 No q3 Is background signal high in no-enzyme control? q2->q3 Yes sol2 Check for substrate autohydrolysis. Test for compound interference. q3->sol2 Yes sol3 Check instrument settings. Verify reagent concentrations. q3->sol3 No sol4 Determine CC50. Calculate Selectivity Index (SI). Ensure compound purity. q4->sol4 Yes q5 Is variability high between replicates? q4->q5 No sol5 Standardize cell seeding. Ensure uniform virus infection. Calibrate pipettes. q5->sol5 Yes sol6 Check cell health. Verify virus titer. Confirm positive control activity. q5->sol6 No

Caption: A logical workflow for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to SARS-CoV-2 Main Protease Inhibitors: AS-0017445 Versus Nirmatrelvir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the Mpro inhibition efficacy of the preclinical candidate AS-0017445 and the clinically approved drug nirmatrelvir (B3392351).

The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, has been a primary target for the development of antiviral therapeutics. This guide offers an objective comparison of two key Mpro inhibitors: this compound, a promising preclinical candidate from the open-science COVID Moonshot project, and nirmatrelvir, the active component of the widely used antiviral medication Paxlovid.

Quantitative Efficacy Against SARS-CoV-2 Mpro

The following table summarizes the key quantitative data on the Mpro inhibition efficacy of this compound and nirmatrelvir, providing a direct comparison of their potency.

CompoundInhibition MetricValue (nM)SARS-CoV-2 VariantNotes
This compound IC50154Not SpecifiedNon-covalent inhibitor.
Nirmatrelvir Ki0.93Wildtype (Washington)Reversible, covalent inhibitor.
Ki1.05Alpha (B.1.1.7)
Ki0.64Omicron (B.1.1.529/P132H)
Ki4.07Lambda (B.1.1.1.37/G15S)

Experimental Protocols

The determination of the inhibitory activity of both this compound and nirmatrelvir against SARS-CoV-2 Mpro predominantly relies on Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays.

Mpro Inhibition Assay (FRET-based)

This biochemical assay directly measures the enzymatic activity of Mpro and its inhibition by a test compound.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.

Generalized Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS).

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM TCEP).

    • Test compounds (this compound or nirmatrelvir) serially diluted in DMSO.

    • 384-well plates.

    • Fluorescence plate reader.

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • A defined concentration of recombinant Mpro is pre-incubated with the test compound for a specific duration (e.g., 20 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • The FRET substrate is added to the wells to initiate the enzymatic reaction.

    • The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 490 nm for the EDANS/DABCYL pair).

  • Data Analysis:

    • The initial rate of the enzymatic reaction is calculated from the linear phase of the fluorescence signal increase.

    • The percentage of Mpro inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

    • For IC50 value determination, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve.

    • For Ki value determination, the data is fitted to the Morrison equation.

Mechanism of Mpro Inhibition

The interaction of inhibitors with the Mpro active site is crucial for blocking the cleavage of viral polyproteins, thereby halting viral replication.

Mpro_Inhibition cluster_0 Viral Replication Cycle cluster_1 Inhibition Mechanism Viral RNA Viral RNA Polyprotein pp1a/pp1ab Polyprotein pp1a/pp1ab Viral RNA->Polyprotein pp1a/pp1ab Translation Functional Viral Proteins Functional Viral Proteins Polyprotein pp1a/pp1ab->Functional Viral Proteins Cleavage by Mpro Mpro Mpro Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Inhibitor Inhibitor Inactive Mpro-Inhibitor Complex Inactive Mpro-Inhibitor Complex Blockage->Functional Viral Proteins X MproInhibitor MproInhibitor MproInhibitor->Inactive Mpro-Inhibitor Complex

Caption: SARS-CoV-2 Mpro Inhibition Pathway.

The diagram above illustrates the critical role of the main protease (Mpro) in the viral replication cycle. Mpro cleaves viral polyproteins into functional proteins necessary for viral replication. Mpro inhibitors, such as this compound and nirmatrelvir, bind to the active site of Mpro, forming an inactive complex. This binding event prevents the cleavage of the polyproteins, thereby blocking the formation of functional viral proteins and ultimately inhibiting viral replication.

Comparative Analysis of Mpro Inhibitors: A Deep Dive into AS-0017445 and Other Key Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – As the scientific community continues to build its arsenal (B13267) against coronaviruses, a new preclinical candidate, AS-0017445, has emerged from an innovative open-science approach. This guide provides a comparative analysis of this compound against other notable Main Protease (Mpro) inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current landscape. This comparison includes the well-established Nirmatrelvir (a key component of Paxlovid), the approved antiviral Ensitrelvir (S-217622), and the clinical-stage candidate DC402234.

The development of Mpro inhibitors marks a significant strategy in antiviral therapy. Mpro, a viral cysteine protease, is essential for processing viral polyproteins, a critical step in the replication cycle of coronaviruses. Its conserved nature across different coronaviruses makes it an attractive target for broad-spectrum antiviral agents.

Quantitative Performance Analysis

The following tables summarize the available quantitative data for this compound and other selected Mpro inhibitors, providing a side-by-side comparison of their biochemical potency and cellular antiviral activity.

Table 1: In Vitro Mpro Inhibitory Activity

CompoundTargetIC50 (nM)Assay TypeOrganismReference
This compound SARS-CoV-2 MproData not publicly available--
MERS-CoV MproData not publicly available--
Nirmatrelvir SARS-CoV-2 Mpro3.11FRETSARS-CoV-2
SARS-CoV-2 Mpro4-SARS-CoV-2
Multiple Coronaviruses10 - 100-Various
Ensitrelvir (S-217622) SARS-CoV-2 3CLpro13Biochemical AssaySARS-CoV-2[1]
DC402234 SARS-CoV-2 Mpro53-SARS-CoV-2

Table 2: In Vitro Antiviral Activity

CompoundVirusEC50 (nM)Cell LineReference
This compound SARS-CoV-2 & MERS-CoV"Promising in vivo efficacy"-
Nirmatrelvir SARS-CoV-2 (Ancestral)450Calu-3
HCoV-OC4390Huh7
HCoV-229E290Huh7
SARS-CoV-2 (WA-1)150Vero E6
SARS-CoV-2 (Omicron & other variants)220 - 520VeroE6T[2]
Ensitrelvir (S-217622) SARS-CoV-2 (various variants)220 - 520VeroE6T[2]
SARS-CoV-2170-
DC402234 SARS-CoV-2420-

Table 3: Preclinical Pharmacokinetics Overview

CompoundSpeciesAdministrationKey FindingsReference
This compound Multiple preclinical speciesOralOptimized pharmacokinetic properties
Nirmatrelvir RatOralBioavailability: 7.6% (as compound 2)
Ensitrelvir (S-217622) RatOralHigh oral absorption (97%), Low clearance (1.70 mL/min/kg)[1]
DC402234 --Good pharmacokinetic properties and in vivo safety

Mechanism of Action: Mpro Inhibition Signaling Pathway

Mpro inhibitors function by blocking the catalytic activity of the main protease, thereby preventing the cleavage of viral polyproteins into functional non-structural proteins (nsps). This disruption of the viral replication machinery ultimately halts the propagation of the virus.

Mpro_Inhibition_Pathway cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Mpro Mpro Polyprotein->Mpro Cleavage Site Functional nsps Functional nsps Mpro->Functional nsps Proteolytic Cleavage Replication/Transcription Complex Replication/Transcription Complex Functional nsps->Replication/Transcription Complex Assembly Progeny Virus Progeny Virus Replication/Transcription Complex->Progeny Virus Replication & Assembly Mpro_Inhibitor Mpro Inhibitor (e.g., this compound) Mpro_Inhibitor->Mpro Inhibition

Figure 1: Simplified signaling pathway of Mpro inhibition.

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key assays used in the evaluation of Mpro inhibitors.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of Mpro.

  • Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched due to Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

  • Materials:

    • Recombinant Mpro enzyme

    • FRET substrate (e.g., MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2)

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM DTT)

    • Test compounds and controls (e.g., DMSO as negative control)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Serially dilute test compounds in DMSO.

    • In a 384-well plate, add the assay buffer, recombinant Mpro enzyme, and the test compound or control.

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis[3].

Cell-Based Antiviral Assay (CPE Reduction)

This assay assesses the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE).

  • Principle: Viral infection and replication lead to morphological changes in host cells, known as CPE, eventually causing cell death. An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE, leading to increased cell viability.

  • Materials:

    • Susceptible host cell line (e.g., Vero E6, Calu-3)

    • SARS-CoV-2 virus stock

    • Cell culture medium and supplements

    • Test compounds and controls (e.g., Remdesivir as a positive control)

    • 96-well clear-bottom plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Luminometer

  • Procedure:

    • Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of the test compounds.

    • Remove the culture medium and infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a short adsorption period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the diluted test compounds or controls.

    • Incubate the plates for a period sufficient to observe CPE in the virus control wells (e.g., 48-72 hours).

    • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence signal, which is proportional to the number of viable cells.

    • Calculate the percentage of CPE reduction for each compound concentration relative to the virus and cell controls.

    • Determine the EC50 value by plotting the percentage of CPE reduction against the compound concentration using non-linear regression[4].

Experimental Workflow for Mpro Inhibitor Discovery

The discovery and development of Mpro inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

Experimental_Workflow HTS High-Throughput Screening (e.g., FRET assay) Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Lead_Compound Lead Compound Selection Hit_to_Lead->Lead_Compound In_Vitro_Characterization In Vitro Characterization Lead_Compound->In_Vitro_Characterization Biochemical_Assay Biochemical Assays (IC50 determination) In_Vitro_Characterization->Biochemical_Assay Antiviral_Assay Cell-based Antiviral Assays (EC50 determination) In_Vitro_Characterization->Antiviral_Assay Selectivity_Panel Selectivity Profiling (Host Proteases) In_Vitro_Characterization->Selectivity_Panel Preclinical_Studies Preclinical Studies In_Vitro_Characterization->Preclinical_Studies PK_Studies Pharmacokinetics (PK) (in vivo) Preclinical_Studies->PK_Studies Toxicology Toxicology Studies Preclinical_Studies->Toxicology Efficacy_Models In Vivo Efficacy Models (e.g., transgenic mice) Preclinical_Studies->Efficacy_Models Candidate_Nomination Preclinical Candidate Nomination Preclinical_Studies->Candidate_Nomination

Figure 2: General experimental workflow for Mpro inhibitor discovery.

Discussion and Future Outlook

The landscape of Mpro inhibitors is rapidly evolving, with several promising candidates in various stages of development. Nirmatrelvir, as part of Paxlovid, has demonstrated significant clinical efficacy and has become a cornerstone of COVID-19 treatment. Ensitrelvir has also shown potent antiviral activity and has received approval in some countries. DC402234 represents another viable clinical-stage candidate.

While detailed quantitative data on this compound is eagerly awaited, its progression to a preclinical candidate underscores its potential. Further studies will be crucial to fully elucidate its efficacy, safety, and pharmacokinetic profile, and to determine its place in the growing armamentarium of Mpro inhibitors. The continued development of diverse Mpro inhibitors is essential to address the ongoing challenges of viral evolution and the need for new therapeutic options.

References

Head-to-Head Comparison: AS-0017445 vs. Ensitrelvir in the Pursuit of Novel Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of two promising antiviral candidates, AS-0017445 and ensitrelvir (B8223680). Both compounds target the main protease (Mpro) of coronaviruses, a critical enzyme for viral replication, positioning them as key players in the ongoing development of therapeutics against SARS-CoV-2 and potential future coronavirus threats. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical and clinical data to inform further research and development efforts.

Executive Summary

Ensitrelvir (trade name Xocova®) is an orally administered antiviral medication developed by Shionogi, which has received approval for the treatment of COVID-19 in Japan and Singapore and is currently under regulatory review in other regions. It has demonstrated clinical efficacy in reducing viral load and alleviating symptoms of COVID-19.

This guide will delve into the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profiles of both compounds, supported by experimental data and detailed protocols.

Mechanism of Action

Both this compound and ensitrelvir are inhibitors of the viral main protease (Mpro), also known as 3C-like protease (3CLpro). Mpro is a cysteine protease that plays an essential role in the coronavirus life cycle by cleaving viral polyproteins into functional non-structural proteins. Inhibition of Mpro blocks viral replication, making it an attractive target for antiviral drugs.

cluster_0 Coronavirus Replication Cycle cluster_1 Drug Intervention Viral Entry Viral Entry Polyprotein Translation Polyprotein Translation Viral Entry->Polyprotein Translation Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Viral Replication Complex Assembly Viral Replication Complex Assembly Polyprotein Cleavage->Viral Replication Complex Assembly Viral RNA Synthesis Viral RNA Synthesis Viral Replication Complex Assembly->Viral RNA Synthesis New Virions New Virions Viral RNA Synthesis->New Virions This compound This compound This compound->Polyprotein Cleavage Inhibits Mpro Ensitrelvir Ensitrelvir Ensitrelvir->Polyprotein Cleavage Inhibits Mpro cluster_workflow FRET-based Mpro Inhibition Assay Workflow A Prepare Reagents (Mpro, Substrate, Inhibitor) B Incubate Mpro with Inhibitor A->B C Add FRET Substrate (Initiate Reaction) B->C D Measure Fluorescence over Time C->D E Calculate Reaction Velocity D->E F Determine IC50 E->F cluster_workflow Cytopathic Effect (CPE) Assay Workflow A Seed Cells B Add Compound Dilutions A->B C Infect with Virus B->C D Incubate C->D E Measure Cell Viability D->E F Determine EC50 E->F

Validating the Broad-Spectrum Efficacy of AS-0017445: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of AS-0017445, summarizing its performance against other notable Mpro inhibitors and detailing the experimental methodologies for its validation.

Comparative Antiviral Activity

While specific quantitative data for this compound is still emerging from preclinical studies, its development was benchmarked against leading antiviral compounds. The following table provides a summary of the reported in vitro efficacy (IC50 and EC50 values) of established Mpro inhibitors, Nirmatrelvir (B3392351) and Ensitrelvir, against various coronaviruses. This serves as a reference for the expected performance of potent Mpro inhibitors.

CompoundTarget Virus/VariantAssay TypeIC50EC50Cell LineReference
Nirmatrelvir SARS-CoV-2 (USA-WA1/2020)Cell-based-74.5 nM (with MDR1 inhibitor)Vero E6[4]
SARS-CoV-2 (USA-WA1/2020)Cell-based-4.48 µM (without MDR1 inhibitor)Vero E6[4]
SARS-CoV-2 Variants (Omicron, Delta, etc.)Biochemical7.9 - 10.5 nM--[4]
SARS-CoV-2Cell-based-0.45 µM-[5]
HCoV-OC43Cell-based-0.09 µM-[5]
HCoV-229ECell-based-0.29 µM-[5]
Ensitrelvir SARS-CoV-2 Variants (Omicron, Delta, etc.)Cell-based-0.22 - 0.52 µM-
SARS-CoV-2 WT 3CLproBiochemical13.2 ± 1.1 nM--
SARS-CoV-2 G15S 3CLproBiochemical8.0 ± 1.1 nM--

Mechanism of Action: Targeting the Viral Main Protease

This compound functions by inhibiting the main protease (Mpro) of coronaviruses. Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving polyproteins into functional non-structural proteins required for viral replication. By blocking the active site of Mpro, this compound prevents this crucial processing step, thereby halting viral proliferation.

G cluster_virus Coronavirus Life Cycle cluster_drug Mechanism of this compound Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Mpro (3CLpro) Mpro (3CLpro) Translation of Polyproteins->Mpro (3CLpro) Polyprotein Cleavage Polyprotein Cleavage Mpro (3CLpro)->Polyprotein Cleavage Viral Replication Complex Viral Replication Complex Polyprotein Cleavage->Viral Replication Complex Replication & Transcription Replication & Transcription Viral Replication Complex->Replication & Transcription Assembly & Release Assembly & Release Replication & Transcription->Assembly & Release This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Mpro (3CLpro)

Caption: Mechanism of action of this compound.

Experimental Protocols

The validation of Mpro inhibitors like this compound involves a series of standardized biochemical and cell-based assays.

Biochemical Assay: Mpro Enzymatic Inhibition

Objective: To determine the direct inhibitory activity of the compound against purified Mpro.

Methodology:

  • Enzyme and Substrate: Recombinant Mpro from the target coronavirus is used. A fluorogenic substrate, which releases a fluorescent signal upon cleavage by Mpro, is employed.

  • Assay Procedure:

    • The compound (this compound or comparator) is serially diluted to various concentrations.

    • The diluted compound is incubated with a fixed concentration of Mpro.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated. The half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

G Serial Dilution of this compound Serial Dilution of this compound Incubation with Mpro Incubation with Mpro Serial Dilution of this compound->Incubation with Mpro Addition of Fluorogenic Substrate Addition of Fluorogenic Substrate Incubation with Mpro->Addition of Fluorogenic Substrate Fluorescence Measurement Fluorescence Measurement Addition of Fluorogenic Substrate->Fluorescence Measurement IC50 Calculation IC50 Calculation Fluorescence Measurement->IC50 Calculation

Caption: Workflow for Mpro enzymatic inhibition assay.

Cell-Based Antiviral Assay

Objective: To evaluate the efficacy of the compound in inhibiting viral replication in a cellular context.

Methodology:

  • Cell Lines: Permissive cell lines, such as Vero E6 or A549-ACE2, are used.

  • Assay Procedure:

    • Cells are seeded in multi-well plates.

    • The cells are treated with serial dilutions of the compound.

    • The treated cells are then infected with the target coronavirus at a specific multiplicity of infection (MOI).

    • After an incubation period, the extent of viral replication is quantified. This can be done by measuring the viral load in the supernatant (e.g., via RT-qPCR) or by assessing the cytopathic effect (CPE) of the virus on the cells.

  • Data Analysis: The half-maximal effective concentration (EC50), the concentration of the compound that reduces viral replication by 50%, is calculated from the dose-response curve.

G Seeding of Permissive Cells Seeding of Permissive Cells Treatment with this compound Treatment with this compound Seeding of Permissive Cells->Treatment with this compound Infection with Coronavirus Infection with Coronavirus Treatment with this compound->Infection with Coronavirus Incubation Incubation Infection with Coronavirus->Incubation Quantification of Viral Replication Quantification of Viral Replication Incubation->Quantification of Viral Replication EC50 Calculation EC50 Calculation Quantification of Viral Replication->EC50 Calculation

Caption: Workflow for cell-based antiviral assay.

Conclusion

This compound represents a significant advancement in the pursuit of a globally accessible, broad-spectrum coronavirus antiviral. Its development through an open-science framework has accelerated its progress into preclinical evaluation. While awaiting the public release of comprehensive comparative data, the established potency of other Mpro inhibitors highlights the therapeutic potential of this class of antivirals. The methodologies outlined in this guide provide a framework for the continued validation and comparison of this compound against existing and future coronavirus treatments. The scientific community is encouraged to leverage the publicly available data from the COVID Moonshot and ASAP consortiums to further investigate and build upon this promising research.[1][2][6]

References

Navigating the Landscape of Antiviral Resistance: A Comparative Guide to AS-0017445 and Other Coronavirus Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel broad-spectrum coronavirus antiviral, AS-0017445, has been nominated as a pre-clinical drug candidate, offering a promising new agent in the ongoing battle against current and future coronavirus threats. Developed through a unique open-science and crowdsourcing approach, this compound targets the main protease (Mpro or 3CLpro) of coronaviruses, a critical enzyme for viral replication. This mechanism of action is shared by other authorized antivirals, raising important questions about the potential for cross-resistance.

This guide provides a comparative analysis of the potential cross-resistance profiles of Mpro inhibitors, drawing on available data for established antivirals to contextualize the prospective performance of this compound. While direct experimental cross-resistance data for this compound is not yet publicly available, understanding the resistance landscape of other Mpro inhibitors is crucial for researchers, scientists, and drug development professionals.

The Mechanism of Action: A Shared Target

This compound, like the active component of Paxlovid (nirmatrelvir) and other developmental antivirals, functions by inhibiting the SARS-CoV-2 main protease. This enzyme is essential for cleaving viral polyproteins into functional units, a necessary step for viral replication. By blocking Mpro, these inhibitors halt the viral life cycle.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

"Viral RNA" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Polyprotein Synthesis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Main Protease (Mpro)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Functional Viral Proteins" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Viral Replication" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "this compound" [shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

G

Understanding Cross-Resistance in Mpro Inhibitors

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the susceptibility to other drugs, typically those with a similar mechanism of action. For Mpro inhibitors, mutations in the Mpro gene can alter the enzyme's structure, potentially hindering the binding of the inhibitor.

Studies on nirmatrelvir (B3392351) and another investigational Mpro inhibitor, ensitrelvir (B8223680), have revealed both overlapping and distinct resistance profiles. This suggests that while some mutations may confer broad resistance to this class of drugs, others may be specific to the chemical structure of the inhibitor.

Key Mpro Mutations and Their Impact on Antiviral Susceptibility

The following table summarizes key amino acid substitutions in the SARS-CoV-2 main protease that have been associated with reduced susceptibility to nirmatrelvir and ensitrelvir. While data for this compound is not available, these mutations represent important hotspots to monitor.

Mpro SubstitutionFold-Increase in EC50 (Nirmatrelvir)Fold-Increase in EC50 (Ensitrelvir)Notes
L50F + E166VHighSignificantDemonstrates asymmetrical cross-resistance, with nirmatrelvir-resistant variants showing greater resistance to ensitrelvir.[1]
M49L + S144AModerateHighA synergistic combination conferring high resistance to ensitrelvir with a low fitness cost.[1]
E166HHighLowHighlights differential impact of substitutions at the same position, with high resistance to nirmatrelvir but not ensitrelvir.
A173VSignificant-Identified as a main driver of resistance to boceprevir (B1684563) and nirmatrelvir.[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Experimental Protocols for Assessing Antiviral Resistance

The evaluation of antiviral resistance is a critical component of drug development. The following are generalized protocols for key experiments used to study cross-resistance.

Phenotypic Resistance Assays

These assays directly measure the ability of a virus to replicate in the presence of an antiviral drug.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

"Isolate Virus" [fillcolor="#FBBC05", fontcolor="#202124"]; "Culture Cells" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Infect Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Add Antiviral" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure Viral Replication" [fillcolor="#FBBC05", fontcolor="#202124"]; "Determine EC50" [fillcolor="#34A853", fontcolor="#FFFFFF"];

G

Methodology:

  • Virus Isolation and Propagation: Wild-type and mutant viral strains are propagated in suitable host cells (e.g., Vero E6 cells for SARS-CoV-2).

  • Cell Culture: Host cells are seeded in multi-well plates and grown to a confluent monolayer.

  • Infection and Drug Treatment: Cells are infected with the virus at a specific multiplicity of infection (MOI). Following viral adsorption, the inoculum is removed, and media containing serial dilutions of the antiviral drugs are added.

  • Incubation: The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effect (CPE) in untreated control wells.

  • Quantification of Viral Replication: The extent of viral replication is measured using methods such as:

    • Plaque Reduction Assay (PRA): Staining and counting of viral plaques.

    • Cytopathic Effect (CPE) Inhibition Assay: Visual scoring of cell death or use of cell viability dyes.

    • Viral Yield Reduction Assay: Quantifying viral RNA or infectious virus particles in the supernatant using RT-qPCR or TCID50 assays.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each drug and viral strain. A significant increase in the EC50 for a mutant strain compared to the wild-type indicates resistance.

Genotypic Resistance Assays

These assays identify mutations in the viral genome that are known to be associated with drug resistance.

Methodology:

  • RNA Extraction: Viral RNA is extracted from patient samples or cell culture supernatants.

  • Reverse Transcription and PCR (RT-PCR): The viral gene of interest (e.g., the Mpro gene) is reverse transcribed into cDNA and then amplified by PCR.

  • DNA Sequencing: The amplified DNA is sequenced to identify any mutations. Sanger sequencing or next-generation sequencing (NGS) can be used.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify amino acid substitutions. These mutations are then cross-referenced with databases of known resistance-associated mutations.

The Path Forward: Implications for this compound

The development of this compound through an open-science framework provides a unique opportunity for collaborative research into its resistance profile. As this promising candidate moves through pre-clinical and potentially clinical development, it will be imperative to:

  • Conduct in vitro resistance selection studies to identify mutations that arise under selective pressure from this compound.

  • Perform cross-resistance studies with other Mpro inhibitors like nirmatrelvir and ensitrelvir to understand its utility in different resistance landscapes.

  • Monitor for the emergence of resistance in clinical trials and post-market surveillance.

By proactively studying the resistance profile of this compound, the scientific community can better anticipate its long-term efficacy and develop strategies to mitigate the impact of antiviral resistance, ensuring that this and other novel antivirals remain effective tools in the fight against coronaviruses.

References

Benchmarking AS-0017445: A Preclinical Broad-Spectrum Coronavirus Antiviral Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

December 4, 2025 – In the ongoing effort to develop effective and broadly active antiviral therapies against coronaviruses, the preclinical candidate AS-0017445 has emerged from a groundbreaking open-science initiative. This comparison guide provides a detailed analysis of this compound, benchmarking its performance against approved coronavirus drugs, Paxlovid™ (nirmatrelvir/ritonavir) and Veklury® (remdesivir), to offer a clear perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: A Head-to-Head Comparison

This compound shares its primary target, the main protease (Mpro), with nirmatrelvir (B3392351), the active component of Paxlovid. Mpro is a crucial enzyme for viral replication, as it processes viral polyproteins into functional non-structural proteins. By inhibiting Mpro, both this compound and nirmatrelvir halt this process, thereby preventing the virus from multiplying.

In contrast, remdesivir (B604916) targets a different essential viral enzyme, the RNA-dependent RNA polymerase (RdRp). This enzyme is responsible for replicating the virus's genetic material. Remdesivir acts as a nucleotide analogue, inserting itself into the newly synthesized RNA chains and causing premature termination.

The distinct mechanisms of action of these antiviral agents are visualized in the signaling pathway diagram below.

G Viral Replication and Antiviral Inhibition Pathways cluster_virus Coronavirus Replication Cycle cluster_drugs Drug Intervention Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation RNA Replication RNA Replication Viral RNA Release->RNA Replication RdRp Polyprotein Cleavage Polyprotein Cleavage Polyprotein Translation->Polyprotein Cleavage Mpro / PLpro Polyprotein Cleavage->RNA Replication Viral Assembly & Release Viral Assembly & Release Polyprotein Cleavage->Viral Assembly & Release RNA Replication->Viral Assembly & Release This compound This compound This compound->Polyprotein Cleavage Inhibits Mpro Nirmatrelvir (Paxlovid) Nirmatrelvir (Paxlovid) Nirmatrelvir (Paxlovid)->Polyprotein Cleavage Inhibits Mpro Remdesivir Remdesivir Remdesivir->RNA Replication Inhibits RdRp

Caption: Coronavirus replication cycle and points of inhibition by antiviral drugs.

Quantitative Performance Analysis

While direct head-to-head clinical trial data is not yet available for the preclinical candidate this compound, in vitro biochemical and antiviral assay data from the COVID Moonshot project provide valuable insights into its potency. The following tables summarize the available quantitative data for this compound and the approved drugs, nirmatrelvir and remdesivir. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Table 1: Biochemical Assay - Mpro Inhibition

CompoundTargetAssay TypeIC50
This compound SARS-CoV-2 MproFluorescence AssayData not yet publicly available in specific numerical form
Nirmatrelvir SARS-CoV-2 MproFluorescence Assay~5-10 nM
Remdesivir SARS-CoV-2 MproN/ANot Applicable

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiviral Assay - Inhibition of Viral Replication

CompoundVirusCell LineAssay TypeEC50
This compound SARS-CoV-2VariousVariousDemonstrated in vitro and in vivo efficacy[1][2]
Nirmatrelvir SARS-CoV-2A549-ACE2CPE Assay~70-100 nM
Remdesivir SARS-CoV-2Vero E6Plaque Reduction~10-100 nM

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response in vitro.

The COVID Moonshot consortium has indicated that their lead compounds demonstrate cellular activity in line with approved Mpro inhibitors like nirmatrelvir.[2] However, specific IC50 and EC50 values for this compound have not been released in publicly available datasets as of the date of this publication.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical protocols used for the key assays cited in the development of Mpro inhibitors like this compound.

Mpro Inhibition Fluorescence Assay

This assay measures the direct inhibition of the Mpro enzyme's activity.

G Mpro Inhibition Fluorescence Assay Workflow Start Start Compound Dispensing Dispense test compounds (e.g., this compound) and controls into 384-well plate Start->Compound Dispensing Enzyme Addition Add purified SARS-CoV-2 Mpro enzyme Compound Dispensing->Enzyme Addition Pre-incubation Incubate at room temperature for 15 minutes Enzyme Addition->Pre-incubation Substrate Addition Add fluorogenic peptide substrate Pre-incubation->Substrate Addition Incubation Incubate for 30 minutes Substrate Addition->Incubation Fluorescence Reading Measure fluorescence (Excitation: 480nm, Emission: 520nm) Incubation->Fluorescence Reading Data Analysis Calculate % inhibition and determine IC50 values Fluorescence Reading->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical Mpro fluorescence inhibition assay.

Protocol Details:

  • Compound Preparation: Test compounds are serially diluted to the desired concentrations.

  • Assay Plate Preparation: Compounds and controls are dispensed into a 384-well plate.

  • Enzyme Reaction: Purified recombinant SARS-CoV-2 Mpro is added to the wells containing the compounds and pre-incubated.

  • Substrate Addition: A fluorogenic peptide substrate, which emits a fluorescent signal upon cleavage by Mpro, is added to initiate the reaction.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The rate of substrate cleavage is calculated, and the percent inhibition for each compound concentration is determined to calculate the IC50 value.[3]

Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay measures the ability of a compound to protect cells from virus-induced death.

G Antiviral CPE Assay Workflow Start Start Cell Seeding Seed host cells (e.g., Vero E6, A549-ACE2) in a 96-well plate Start->Cell Seeding Compound Addition Add serial dilutions of test compounds Cell Seeding->Compound Addition Virus Infection Infect cells with SARS-CoV-2 Compound Addition->Virus Infection Incubation Incubate for a defined period (e.g., 72 hours) Virus Infection->Incubation Viability Staining Add a cell viability reagent (e.g., CellTiter-Glo®) Incubation->Viability Staining Luminescence Reading Measure luminescence Viability Staining->Luminescence Reading Data Analysis Calculate % cell viability and determine EC50 values Luminescence Reading->Data Analysis End End Data Analysis->End

Caption: Workflow for a typical antiviral cytopathic effect (CPE) assay.

Protocol Details:

  • Cell Culture: A suitable host cell line is cultured in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the antiviral compound.

  • Viral Infection: The cells are then infected with a known amount of SARS-CoV-2.

  • Incubation: The plates are incubated to allow for viral replication and the induction of cytopathic effects.

  • Viability Assessment: A reagent that measures cell viability (e.g., by quantifying ATP) is added to the wells.

  • Signal Measurement: The signal (e.g., luminescence or fluorescence) is read using a plate reader.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from virus-induced death is determined as the EC50 value.

Conclusion and Future Outlook

This compound represents a significant achievement in open-science drug discovery, demonstrating a promising preclinical profile as a broad-spectrum coronavirus Mpro inhibitor. While direct comparative quantitative data with approved drugs is still emerging, the commitment of the COVID Moonshot and ASAP consortiums to data transparency will be invaluable for the scientific community. Further preclinical and eventual clinical studies will be essential to fully elucidate the therapeutic potential of this compound and its place in the arsenal (B13267) against current and future coronavirus threats. The development of orally bioavailable, potent, and broadly active antivirals like this compound is a critical component of pandemic preparedness.

References

AS-0017445: A Preclinical Broad-Spectrum Antiviral Targeting SARS-CoV-2 Variants of Concern

Author: BenchChem Technical Support Team. Date: December 2025

A new frontrunner in the ongoing battle against COVID-19 and future coronavirus threats has emerged from the global open-science community. AS-0017445, a novel preclinical antiviral compound, demonstrates promising broad-spectrum activity against SARS-CoV-2 and its variants of concern. This comparison guide provides an objective overview of this compound, its mechanism of action, and its potential efficacy in the context of other available antiviral therapies.

While specific quantitative data on the efficacy of this compound against individual SARS-CoV-2 variants of concern (Alpha, Beta, Gamma, Delta, Omicron) is not yet publicly available in peer-reviewed literature, extensive preclinical profiling has demonstrated its potent in vitro and in vivo efficacy against a range of human and non-human coronaviruses.[2] The open-science nature of the COVID Moonshot project ensures that all data generated during its development is publicly accessible, fostering further research and collaboration.[1]

Comparative Efficacy of Antivirals Against SARS-CoV-2 Variants

To provide a comprehensive understanding of the current antiviral landscape, the following table summarizes the in vitro efficacy (IC50/EC50 values) of leading antiviral compounds against various SARS-CoV-2 variants. It is important to note that direct comparison of these values across different studies should be done with caution due to variations in experimental conditions.

Antiviral AgentMechanism of ActionSARS-CoV-2 VariantIC50 / EC50 (µM)Reference
This compound Main Protease (Mpro) InhibitorData Not Publicly AvailableData Not Publicly Available-
Nirmatrelvir (B3392351) (Paxlovid) Main Protease (Mpro) InhibitorAlpha (B.1.1.7)0.019Focosi et al., 2022
Beta (B.1.351)0.023Focosi et al., 2022
Gamma (P.1)0.021Focosi et al., 2022
Delta (B.1.617.2)0.026Focosi et al., 2022
Omicron (B.1.1.529)0.022Focosi et al., 2022
Remdesivir RNA-dependent RNA polymerase (RdRp) InhibitorAlpha (B.1.1.7)0.048Focosi et al., 2022
Beta (B.1.351)0.045Focosi et al., 2022
Gamma (P.1)0.052Focosi et al., 2022
Delta (B.1.617.2)0.039Focosi et al., 2022
Omicron (B.1.1.529)0.076Focosi et al., 2022

Signaling Pathway and Mechanism of Action

This compound, like nirmatrelvir, functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. This enzyme is essential for the virus's life cycle as it cleaves viral polyproteins into functional proteins required for viral replication and assembly. By blocking Mpro, these inhibitors effectively halt the viral replication process.

Mpro_Inhibition cluster_virus SARS-CoV-2 Replication Cycle cluster_drug Mechanism of Action Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Proteins Functional Proteins Polyprotein->Functional Proteins Cleavage by Mpro Viral Assembly Viral Assembly Functional Proteins->Viral Assembly This compound This compound Mpro Mpro This compound->Mpro Inhibition

Figure 1: Mechanism of action of this compound as a SARS-CoV-2 Main Protease (Mpro) inhibitor.

Experimental Workflow for Antiviral Efficacy Testing

The in vitro efficacy of antiviral compounds against SARS-CoV-2 variants is typically evaluated using a plaque reduction neutralization test (PRNT) or similar cell-based assays. The general workflow for such an experiment is outlined below.

Antiviral_Workflow cluster_setup Experimental Setup cluster_infection Infection and Treatment cluster_analysis Data Analysis Cell Culture 1. Seed susceptible cells (e.g., Vero E6) in multi-well plates Compound Dilution 2. Prepare serial dilutions of antiviral compound Cell Culture->Compound Dilution Virus Preparation 3. Prepare a standardized stock of SARS-CoV-2 variant Compound Dilution->Virus Preparation Pre-incubation 4. Pre-incubate virus with compound dilutions Virus Preparation->Pre-incubation Infection 5. Infect cell monolayers with virus-compound mixture Pre-incubation->Infection Incubation 6. Incubate for a defined period to allow plaque formation Infection->Incubation Fixation and Staining 7. Fix cells and stain to visualize plaques Incubation->Fixation and Staining Plaque Counting 8. Count plaques in each well Fixation and Staining->Plaque Counting Data Analysis 9. Calculate IC50/EC50 values Plaque Counting->Data Analysis

Figure 2: General experimental workflow for in vitro antiviral efficacy testing.

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is a standard method for quantifying the titer of neutralizing antibodies or the potency of antiviral drugs.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • SARS-CoV-2 virus stock (specific variant of concern)

  • Antiviral compound (e.g., this compound)

  • 96-well tissue culture plates

  • Overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Fixative solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the antiviral compound in serum-free DMEM.

  • Virus-Compound Incubation: Mix the diluted compound with a standardized amount of SARS-CoV-2 virus stock and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and add the virus-compound mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator.

  • Fixation and Staining: After the incubation period, fix the cells with the fixative solution and then stain with crystal violet. The stain will color the viable cells, leaving the plaques (areas of cell death) unstained.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cellular Viability Assay (e.g., MTT or CellTiter-Glo)

To assess the cytotoxicity of the antiviral compound, a cellular viability assay is performed in parallel with the efficacy assays.

Materials:

  • Vero E6 cells

  • DMEM supplemented with FBS and antibiotics

  • Antiviral compound

  • 96-well plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Luminometer (for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates.

  • Compound Treatment: Add serial dilutions of the antiviral compound to the cells.

  • Incubation: Incubate the plates for the same duration as the antiviral efficacy assay.

  • Viability Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692) crystals. Add a solubilization solution to dissolve the crystals and measure the absorbance at a specific wavelength.

    • CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability). Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion

This compound represents a significant advancement in the development of broad-spectrum coronavirus antivirals. Its development through an open-science model has not only accelerated its progress but also provides a valuable platform for future antiviral research. While awaiting specific efficacy data against SARS-CoV-2 variants, its demonstrated potent activity against coronaviruses and its targeted mechanism of action position it as a promising candidate to address the ongoing challenges of the COVID-19 pandemic and prepare for future coronavirus outbreaks. The availability of its development data to the global scientific community will undoubtedly spur further innovation in the field.

References

A Comparative Guide to the ADME Properties of SARS-CoV-2 Mpro Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Mpro inhibitors is critical for selecting and developing candidates with favorable pharmacokinetic profiles and minimizing potential drug-drug interactions. This guide provides a comparative analysis of the ADME properties of key Mpro inhibitors, supported by experimental data and detailed methodologies for essential in vitro assays.

Comparative ADME Properties of Key Mpro Inhibitors

The following table summarizes the key ADME and pharmacokinetic parameters for prominent Mpro inhibitors: Nirmatrelvir (the active component of Paxlovid), Ensitrelvir, and PF-00835231.

Parameter Nirmatrelvir (with Ritonavir) Ensitrelvir PF-00835231
Route of Administration OralOralIntravenous (as prodrug PF-07304814)
Mechanism of Action Potent, selective inhibitor of Mpro. Co-administered with ritonavir (B1064) to inhibit CYP3A4-mediated metabolism.Novel, selective inhibitor of Mpro (3CL protease).[2][3]Potent inhibitor of coronavirus family 3CLpro.[4]
Tmax (Time to Max. Concentration) ~3 hours (Day 5)2.5 hours (fasted), 8 hours (fed)[2]N/A (IV administration)
Plasma Half-life (t½) N/A (Data for combination)42.2 to 48.1 hours (single dose)[3]2 hours (in humans)
Metabolism Primarily metabolized by CYP3A4. Ritonavir inhibits this pathway, making renal elimination primary.Substrate of CYP3A. Can increase exposure of co-administered CYP3A substrates (e.g., midazolam).[2][3]Metabolized by CYP3A4 and CYP3A5.[4]
Elimination Primarily renal excretion of unchanged drug when administered with ritonavir.Not specified in detail.Primarily through renal elimination.
Plasma Protein Binding N/AN/AModerate; unbound fractions of 0.33 to 0.45 across species.[4]
Effect of Food N/ACmax reduced by 15%, Tmax delayed, but no impact on total exposure (AUC).[2][3]N/A (IV administration)
Known Drug Interactions Primarily attributed to ritonavir-mediated CYP3A4 inhibition.Potential interactions with CYP3A substrates.[2]Low risk of causing DDIs via CYP or transporter inhibition based on in vitro data.[4]

Experimental Workflows and Methodologies

Effective preclinical evaluation of ADME properties is essential for predicting a drug's in vivo behavior.[5] Below are standardized workflows and detailed protocols for two fundamental in vitro ADME assays: the Caco-2 permeability assay for intestinal absorption and the liver microsomal stability assay for metabolic clearance.

This diagram illustrates a typical screening cascade for evaluating the ADME properties of new chemical entities (NCEs) targeting Mpro.

cluster_0 In Vitro Screening cluster_1 Data Analysis & Candidate Selection A NCE Synthesis (Mpro Inhibitor) B Physicochemical Properties (Solubility, LogD) A->B C Permeability Assay (e.g., Caco-2) B->C D Metabolic Stability Assay (Microsomes, Hepatocytes) B->D F Plasma Protein Binding C->F E CYP450 Inhibition & Induction Assays D->E G Calculate Key Parameters (Papp, CLint, IC50) E->G F->G H In Vitro-In Vivo Extrapolation (IVIVE) G->H I Rank Candidates H->I J Select Lead Candidates for In Vivo Studies I->J

Caption: Preclinical ADME screening workflow for Mpro inhibitors.

This assay is widely used as an in vitro model of the human intestinal epithelium to predict the oral absorption of drug candidates.[6] It measures the rate of a compound's transport across a polarized monolayer of Caco-2 cells.[7]

Experimental Workflow Diagram

cluster_0 Cell Culture & Seeding cluster_1 Permeability Experiment cluster_2 Analysis A Culture Caco-2 cells B Seed cells onto Transwell™ inserts A->B C Culture for 18-22 days to form a polarized monolayer B->C D Wash monolayer with pre-warmed buffer C->D E Measure TEER to confirm monolayer integrity D->E F Add test compound to Apical (A) or Basolateral (B) side E->F G Incubate at 37°C (e.g., 2 hours) F->G H Collect samples from receiver compartment at time points G->H I Quantify compound concentration (LC-MS/MS) H->I J Calculate Apparent Permeability Coefficient (Papp) I->J K Calculate Efflux Ratio (Papp B-A / Papp A-B) J->K

Caption: Caco-2 permeability assay workflow.

Detailed Protocol:

  • Cell Culture: Caco-2 cells are cultured under standard conditions (37°C, 5% CO₂, 95% humidity).

  • Seeding: Cells are seeded onto semipermeable membrane inserts (e.g., Transwell™) at an appropriate density and cultured for 18-22 days to allow for spontaneous differentiation into polarized enterocytes.[7]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker, such as Lucifer yellow, is also co-incubated to assess integrity during the experiment.[7]

  • Transport Experiment (Bidirectional):

    • The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Apical-to-Basolateral (A-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[7][8]

    • Basolateral-to-Apical (B-A) Transport: The experiment is reversed, with the compound added to the basolateral side to assess active efflux.[7]

  • Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are withdrawn from the receiver compartment at specified time points (e.g., 60, 90, 120 minutes).

  • Quantification and Analysis: The concentration of the compound in the samples is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) in cm/s is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined; a ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[7]

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s (CYPs). The data are used to calculate intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.[9]

Experimental Workflow Diagram

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare buffer, test compound stock, and positive controls B Thaw pooled liver microsomes (human, rat, etc.) on ice A->B C Prepare NADPH regenerating system (cofactor) A->C D Pre-incubate microsomes and test compound at 37°C B->D E Initiate reaction by adding NADPH regenerating system C->E D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (e.g., 0, 5, 15, 30, 45 min) F->G H Terminate reaction with cold acetonitrile (+ internal standard) G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Plot ln(% remaining) vs. time J->K L Calculate half-life (t½) and intrinsic clearance (CLint) K->L

Caption: Liver microsomal stability assay workflow.

Detailed Protocol:

  • Reagent Preparation: A phosphate (B84403) buffer (100 mM, pH 7.4) is prepared. Stock solutions of the test compound (e.g., 1 µM final concentration) and positive controls (e.g., Dextromethorphan) are made.[9]

  • Incubation Mixture: The incubation medium is prepared containing buffer, pooled liver microsomes (e.g., 0.5 mg/mL protein), and the test compound. A negative control without the cofactor is also prepared.

  • Reaction Initiation: The mixture is pre-warmed to 37°C. The metabolic reaction is initiated by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[9]

  • Time Course Sampling: The reaction mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a volume of cold acetonitrile, which often contains an internal standard for analytical quantification. The samples are centrifuged to pellet the precipitated protein.[9]

  • Analysis: The supernatant is analyzed by LC-MS/MS to measure the concentration of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line provides the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) are calculated.[9]

References

Selectivity Profiling of AS-0017445: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

While specific, comprehensive data on the selectivity of AS-0017445 against a wide panel of human proteases is not yet publicly available, this guide outlines the typical experimental methodologies and data presentation formats used in such profiling. The provided data tables are illustrative and serve as a template for the evaluation of this compound and other similar protease inhibitors.

Understanding the Importance of Selectivity Profiling

Selectivity is a critical attribute for any therapeutic protease inhibitor. A highly selective inhibitor will potently target the viral protease (in this case, the coronavirus Mpro) while exhibiting minimal activity against host (human) proteases. Poor selectivity can lead to off-target effects and potential toxicity. Therefore, rigorous selectivity profiling against a diverse panel of human proteases, representing different catalytic classes (e.g., serine, cysteine, metallo-, and aspartyl proteases), is a mandatory step in preclinical drug development.

Illustrative Selectivity Data of a Preclinical Mpro Inhibitor

The following tables represent a hypothetical selectivity profile for a compound like this compound, comparing its inhibitory activity against the target viral protease and a panel of human proteases. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).

Table 1: Potency Against Target Viral Protease

Target ProteaseInhibitorIC50 (nM)
SARS-CoV-2 MproThis compound (Hypothetical)50
MERS-CoV MproThis compound (Hypothetical)80

Table 2: Selectivity Against Human Proteases (Illustrative Data)

Protease ClassHuman ProteaseInhibitorIC50 (µM)Selectivity Index (vs. SARS-CoV-2 Mpro)
Cysteine Protease Cathepsin BThis compound (Hypothetical)> 100> 2000
Cathepsin LThis compound (Hypothetical)> 100> 2000
Caspase-3This compound (Hypothetical)> 100> 2000
Serine Protease ThrombinThis compound (Hypothetical)> 100> 2000
TrypsinThis compound (Hypothetical)> 100> 2000
ChymotrypsinThis compound (Hypothetical)> 100> 2000
Human Neutrophil ElastaseThis compound (Hypothetical)> 100> 2000
Metalloprotease MMP-2This compound (Hypothetical)> 100> 2000
Aspartyl Protease BACE1This compound (Hypothetical)> 100> 2000

The Selectivity Index is calculated as: IC50 (Human Protease) / IC50 (Viral Protease). A higher selectivity index indicates greater selectivity for the viral target.

Experimental Protocols

The following is a generalized protocol for the biochemical assays used to determine the selectivity profile of a protease inhibitor.

Objective:

To determine the inhibitory potency (IC50) of this compound against a panel of purified human proteases and compare it to the potency against the target viral protease.

Materials:
  • Purified recombinant human proteases (e.g., Cathepsins, Caspases, Thrombin, Trypsin, etc.)

  • Purified recombinant viral Mpro

  • Specific fluorogenic peptide substrates for each protease

  • Assay buffer (specific to each protease, generally optimized for pH and ionic strength)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 384-well assay plates (black, low-volume)

  • Plate reader capable of fluorescence intensity measurements

Methodology:
  • Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 1 mM) and performing 3-fold dilutions.

  • Assay Reaction:

    • To each well of the 384-well plate, add a small volume of the diluted inhibitor.

    • Add the specific assay buffer containing the purified protease to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Data Acquisition:

    • Immediately place the plate in a fluorescent plate reader.

    • Monitor the increase in fluorescence intensity over time, which corresponds to the cleavage of the substrate by the protease. The rate of this reaction is proportional to the enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to a DMSO control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for selectivity profiling and the targeted signaling pathway.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Acquisition & Analysis Compound This compound Serial Dilution Assay_Plate 384-Well Plate Incubation (Inhibitor + Enzyme, then + Substrate) Compound->Assay_Plate Enzyme Human Protease Panel Enzyme->Assay_Plate Substrate Fluorogenic Substrate Plate_Reader Fluorescence Measurement Assay_Plate->Plate_Reader Kinetic Read Data_Analysis IC50 Determination Plate_Reader->Data_Analysis Raw Data Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile Comparative Results

Caption: Experimental workflow for protease inhibitor selectivity profiling.

G Coronavirus Coronavirus Viral_RNA Viral RNA Coronavirus->Viral_RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Mpro Viral Mpro (3CLpro) Polyprotein->Mpro translates Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins cleaves Replication Viral Replication Functional_Proteins->Replication AS0017445 This compound AS0017445->Mpro Inhibits Human_Proteases Human Proteases AS0017445->Human_Proteases Minimal Inhibition (High Selectivity) Cellular_Processes Normal Cellular Processes Human_Proteases->Cellular_Processes regulates

Caption: Targeted viral replication pathway and the principle of selectivity.

References

In Vivo Comparative Efficacy of Coronavirus Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of key coronavirus protease inhibitors, supported by experimental data. This document summarizes quantitative efficacy data, details experimental protocols, and visualizes critical pathways and workflows to aid in the evaluation of these antiviral agents.

The ongoing global health landscape underscores the critical need for effective antiviral therapeutics against coronaviruses, particularly SARS-CoV-2. Protease inhibitors, which target the viral enzymes essential for polyprotein processing and subsequent viral replication, represent a cornerstone of current antiviral strategies. This guide focuses on the in vivo comparative efficacy of prominent protease inhibitors, including nirmatrelvir (B3392351) (the active component of Paxlovid), ensitrelvir (B8223680), and other relevant compounds like GC-376, boceprevir (B1684563), and telaprevir.

Mechanism of Action: Targeting Viral Replication

Coronavirus replication is a complex process that relies on the proteolytic cleavage of large polyproteins into functional viral proteins. The main protease (Mpro or 3CLpro) is a key enzyme in this process. Protease inhibitors are designed to bind to the active site of Mpro, preventing this cleavage and thereby halting viral replication.

Viral Entry Viral Entry Uncoating & RNA Release Uncoating & RNA Release Viral Entry->Uncoating & RNA Release Translation of Polyproteins Translation of Polyproteins Uncoating & RNA Release->Translation of Polyproteins Proteolytic Cleavage by Mpro Proteolytic Cleavage by Mpro Translation of Polyproteins->Proteolytic Cleavage by Mpro Replication & Transcription Complex Assembly Replication & Transcription Complex Assembly Proteolytic Cleavage by Mpro->Replication & Transcription Complex Assembly Protease Inhibitor Protease Inhibitor Protease Inhibitor->Proteolytic Cleavage by Mpro Inhibits Viral RNA Synthesis Viral RNA Synthesis Replication & Transcription Complex Assembly->Viral RNA Synthesis Assembly & Release of New Virions Assembly & Release of New Virions Viral RNA Synthesis->Assembly & Release of New Virions

Fig. 1: Simplified signaling pathway of coronavirus replication and the action of protease inhibitors.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of various protease inhibitors from studies conducted in established animal models. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.

Table 1: In Vivo Efficacy in Mouse Models
InhibitorAnimal ModelVirus StrainKey Efficacy EndpointsFindings
Nirmatrelvir BALB/cAJcl MiceMouse-adapted SARS-CoV-2 (MA-P10)Survival Rate, Body Weight Change, Lung Viral TiterSignificantly improved survival rates and reduced body weight loss compared to vehicle. Reduced viral levels in the lungs.[1]
Ensitrelvir BALB/cAJcl MiceMouse-adapted SARS-CoV-2 (MA-P10)Survival Rate, Body Weight Change, Lung Viral TiterDemonstrated comparable or better in vivo efficacy than nirmatrelvir. Significantly improved survival and reduced body weight loss. Reduced viral levels in the lungs.[1][2]
GC-376 K18-hACE2 MiceSARS-CoV-2Survival Rate, Lung Viral TiterShowed a modest increase in survival in some studies. Its therapeutic potential may require further optimization.
Boceprevir (Limited in vivo data)SARS-CoV-2Lung Viral TiterWhile showing in vitro activity, comprehensive in vivo efficacy data in mouse models is not as readily available.
Table 2: In Vivo Efficacy in Hamster Models
InhibitorAnimal ModelVirus StrainKey Efficacy EndpointsFindings
Nirmatrelvir Syrian HamstersSARS-CoV-2 (Omicron BA.2)Body Weight Change, Lung & Nasal Turbinate Viral TiterReduced body weight loss and demonstrated antiviral activity in the lungs and nasal turbinates.[3]
Ensitrelvir Syrian HamstersSARS-CoV-2 (Omicron BA.2)Body Weight Change, Lung & Nasal Turbinate Viral TiterImproved body weight loss and reduced viral titers in the lungs and nasal turbinates. Showed comparable or better efficacy than nirmatrelvir based on unbound drug plasma concentrations.[1][2][3] Suppressed prolonged olfactory abnormalities and inflammation in the nasal turbinates.[4] In an aerosol transmission model, it suppressed virus shedding and protected against infection.[5]
Telaprevir (Limited in vivo data)SARS-CoV-2(Not specified)In silico and in vitro studies suggest potential, but in vivo data in hamster models is not extensively reported.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are generalized protocols based on the cited literature.

General In Vivo Experimental Workflow

cluster_monitoring Daily Monitoring cluster_endpoint Endpoint Analysis Animal Acclimatization Animal Acclimatization Virus Inoculation (Intranasal) Virus Inoculation (Intranasal) Animal Acclimatization->Virus Inoculation (Intranasal) Treatment Administration Treatment Administration Virus Inoculation (Intranasal)->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Body Weight Body Weight Clinical Signs Clinical Signs Survival Survival Viral Load (Lungs, Nasal Turbinates) Viral Load (Lungs, Nasal Turbinates) Histopathology Histopathology

Fig. 2: A typical workflow for in vivo comparative efficacy studies of antiviral agents.
Key Experimental Details

  • Animal Models:

    • K18-hACE2 Transgenic Mice: These mice express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and often developing severe disease, which is useful for evaluating therapeutic efficacy against more severe outcomes.[7]

    • BALB/c Mice: Often used with mouse-adapted strains of SARS-CoV-2 to study viral replication and immune responses.[1]

    • Syrian Hamsters: This model recapitulates many features of mild to moderate human COVID-19, including viral replication in the upper and lower respiratory tracts and observable clinical signs like weight loss.[8]

  • Virus Inoculation:

    • The standard method for inducing respiratory infection is intranasal inoculation .[8] Animals are typically anesthetized before a defined volume and titer of the virus is administered into the nostrils.

  • Treatment Administration:

    • Oral gavage is a common route for orally bioavailable drugs like ensitrelvir.[3]

    • Subcutaneous or intraperitoneal injections are also used, particularly for compounds with different pharmacokinetic properties.[3]

    • Treatment usually begins shortly after virus inoculation and continues for a specified duration, often twice daily for several days.[3]

  • Endpoint Measurements:

    • Viral Load Quantification: Viral titers in tissues like the lungs and nasal turbinates are commonly measured using a Median Tissue Culture Infectious Dose (TCID50) assay or quantitative reverse transcription PCR (RT-qPCR) .[9]

    • Survival and Morbidity: Animals are monitored daily for survival, body weight changes, and clinical signs of illness.[1]

    • Histopathology: Examination of lung tissue for inflammation and damage provides insights into the pathological effects of the virus and the protective effects of the treatment.

Conclusion

The in vivo studies summarized in this guide demonstrate the potent antiviral activity of several protease inhibitors against SARS-CoV-2. Nirmatrelvir and ensitrelvir have shown significant efficacy in reducing viral load and improving clinical outcomes in both mouse and hamster models.[1][2][3] Ensitrelvir, in particular, has shown comparable or superior efficacy to nirmatrelvir in some comparative studies.[1][2] Other protease inhibitors like GC-376 and boceprevir have also demonstrated antiviral potential, though more comprehensive in vivo data is needed for a complete comparative assessment.

For researchers and drug developers, the choice of animal model and the specific experimental design are critical for obtaining relevant and translatable data. The methodologies outlined here provide a foundation for designing robust in vivo studies to further evaluate and compare the efficacy of novel coronavirus protease inhibitors. The continued investigation and direct comparison of these and other emerging antiviral candidates will be essential in the ongoing effort to combat coronavirus infections.

References

Profiling Resistance Mutations for the Preclinical Antiviral Candidate AS-0017445: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, as a preclinical candidate, there is no publicly available data on specific resistance mutations to AS-0017445. This guide, therefore, provides a forward-looking comparative framework for researchers. It outlines the established methodologies for profiling antiviral resistance mutations and draws comparisons with other viral protease inhibitors to anticipate potential resistance landscapes for this compound.

Mechanism of Action: Targeting the Coronavirus Main Protease

This compound functions as an inhibitor of the coronavirus main protease (Mpro), also known as 3CL protease.[1] This enzyme is crucial for the viral life cycle, as it cleaves the viral polyproteins into functional proteins required for viral replication. By blocking Mpro, this compound effectively halts the viral replication process.

cluster_host_cell Host Cell cluster_inhibition Mechanism of Action Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Proteolytic Cleavage Proteolytic Cleavage Translation of Polyproteins->Proteolytic Cleavage Viral Replication Complex Assembly Viral Replication Complex Assembly Proteolytic Cleavage->Viral Replication Complex Assembly Replication & Transcription Replication & Transcription Viral Replication Complex Assembly->Replication & Transcription Assembly of New Virions Assembly of New Virions Replication & Transcription->Assembly of New Virions Release Release Assembly of New Virions->Release This compound This compound This compound->Proteolytic Cleavage Inhibits Mpro Virus Virus Virus->Viral Entry

Caption: Coronavirus replication cycle and the inhibitory action of this compound on the main protease (Mpro).

Comparative Landscape of Viral Protease Inhibitors

To anticipate the resistance profile of this compound, it is useful to compare it with other well-characterized viral protease inhibitors. The following table summarizes key features of selected antiviral drugs.

Antiviral Agent Virus Target Protease Known Resistance Mechanisms
This compound Coronaviruses (e.g., SARS-CoV-2, MERS-CoV)Main Protease (Mpro/3CLpro)Not yet determined (preclinical)
Nirmatrelvir (Paxlovid) SARS-CoV-2Main Protease (Mpro/3CLpro)Mutations in Mpro that reduce binding affinity.
Saquinavir HIVHIV-1 ProteaseStepwise accumulation of mutations in the protease gene, altering the active site.
Glecaprevir Hepatitis C Virus (HCV)NS3/4A ProteaseSingle amino acid substitutions in the NS3 protease region.

Methodologies for Profiling this compound Resistance Mutations

A systematic approach is required to identify and characterize resistance mutations to this compound. The following experimental workflow outlines a standard methodology.

cluster_workflow Experimental Workflow for Resistance Profiling Start Start In Vitro Selection In Vitro Selection Start->In Vitro Selection Isolation of Resistant Variants Isolation of Resistant Variants In Vitro Selection->Isolation of Resistant Variants Increasing drug concentration Genotypic Analysis Genotypic Analysis Isolation of Resistant Variants->Genotypic Analysis Sequence Mpro gene Phenotypic Analysis Phenotypic Analysis Isolation of Resistant Variants->Phenotypic Analysis Determine IC50 shift Biochemical Assays Biochemical Assays Genotypic Analysis->Biochemical Assays Recombinant Mpro expression Structural Analysis Structural Analysis Genotypic Analysis->Structural Analysis Crystallography of mutant Mpro Data Integration & Reporting Data Integration & Reporting Genotypic Analysis->Data Integration & Reporting Phenotypic Analysis->Data Integration & Reporting Biochemical Assays->Data Integration & Reporting Structural Analysis->Data Integration & Reporting

Caption: A typical experimental workflow for identifying and characterizing antiviral resistance mutations.

Experimental Protocols

1. In Vitro Selection of Resistant Viruses:

  • Objective: To generate viral populations with reduced susceptibility to this compound.

  • Method:

    • Culture a susceptible strain of coronavirus (e.g., SARS-CoV-2) in a suitable cell line (e.g., Vero E6).

    • Introduce a sub-inhibitory concentration of this compound to the culture.

    • Passage the virus serially, gradually increasing the concentration of this compound in subsequent passages.

    • Monitor for the emergence of cytopathic effect (CPE) at higher drug concentrations, indicating the selection of resistant variants.

2. Genotypic Analysis:

  • Objective: To identify mutations in the Mpro gene of resistant viral isolates.

  • Method:

    • Extract viral RNA from the resistant viral stocks.

    • Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the Mpro gene.

    • Sequence the amplified Mpro gene using Sanger sequencing or next-generation sequencing (NGS) to identify mutations compared to the wild-type virus.

3. Phenotypic Analysis:

  • Objective: To quantify the level of resistance of the mutant viruses.

  • Method:

    • Perform a viral yield reduction assay or a plaque reduction neutralization test (PRNT).

    • Infect cells with either wild-type or mutant virus in the presence of serial dilutions of this compound.

    • Calculate the 50% inhibitory concentration (IC50) for each virus. A significant increase in the IC50 for the mutant virus compared to the wild-type indicates resistance.

4. Biochemical Assays:

  • Objective: To determine the direct impact of identified mutations on Mpro activity and inhibitor binding.

  • Method:

    • Clone and express recombinant wild-type and mutant Mpro proteins.

    • Perform enzyme kinetic assays to measure the catalytic activity of the mutant proteases.

    • Use biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the binding affinity of this compound to the wild-type and mutant Mpro.

Anticipated Resistance Profile and Future Directions

Based on data from other viral protease inhibitors, it is anticipated that resistance to this compound will likely arise from mutations within the Mpro gene. These mutations could potentially:

  • Alter the conformation of the active site, thereby reducing the binding affinity of this compound.

  • Affect the stability or catalytic activity of the Mpro enzyme.

The comprehensive profiling of this compound resistance mutations will be a critical step in its development. The data generated will inform the design of second-generation inhibitors, guide the development of combination therapies to mitigate resistance, and establish a baseline for monitoring resistance in future clinical applications. The open-science nature of the this compound project provides a unique opportunity for collaborative efforts in this crucial area of research.

References

A Structural Showdown: How Different Inhibitors Tame the SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional nuances of SARS-CoV-2 Main Protease (Mpro) in complex with a range of inhibitors reveals critical insights for the ongoing development of antiviral therapeutics. This guide provides a comparative analysis of key inhibitors, supported by quantitative binding data and detailed experimental methodologies, to inform researchers, scientists, and drug development professionals in the fight against COVID-19.

The SARS-CoV-2 main protease (Mpro), a cysteine protease crucial for viral replication, remains a prime target for antiviral drug design. The binding of inhibitors to the Mpro active site can induce significant conformational changes, altering the enzyme's catalytic activity. Understanding these structural dynamics is paramount for developing potent and resilient antiviral agents.

Quantitative Comparison of Mpro Inhibitors

The efficacy of various inhibitors against SARS-CoV-2 Mpro has been quantified through biochemical assays, providing crucial data on their binding affinities. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for this comparison. A lower value for these metrics indicates a more potent inhibitor.

InhibitorTypeIC50 (µM)Ki (µM)PDB ID(s)
Nirmatrelvir (PF-07321332) Covalent0.022 ± 0.0040.006 ± 0.00057VTC
Ensitrelvir (B8223680) (S-217622) Non-covalent0.013-7VU6
Boceprevir Covalent--7K40
GC-376 Covalent0.033[1]--
Calpain Inhibitor II Covalent--6XA4
Calpain Inhibitor XII Covalent--6XFN
Shikonin (B1681659) Non-covalent0.397[2]-7D08
Thimerosal Covalent0.6 ± 0.10.6 ± 0.2-
Phenylmercuric acetate Covalent0.4 ± 0.060.11 ± 0.03-
Evans blue Non-covalent0.2 ± 0.060.21 ± 0.02-
Tannic acid Non-covalent2.1 ± 0.21.4 ± 0.14-

Note: IC50 and Ki values can vary between different studies and assay conditions. The PDB IDs represent crystal structures of Mpro in complex with the respective inhibitor.

Structural Insights from Inhibitor Binding

Crystallographic studies of Mpro in complex with various inhibitors have unveiled key structural rearrangements upon binding.

Covalent Inhibitors: Covalent inhibitors, such as nirmatrelvir, typically form a covalent bond with the catalytic cysteine (Cys145) in the Mpro active site. This interaction is often accompanied by significant conformational changes in the active site loops to accommodate the inhibitor. For instance, the binding of some covalent inhibitors can displace water molecules and form a network of hydrogen bonds with key residues like His41, Gly143, and Glu166, leading to a highly stable complex.[3]

Non-covalent Inhibitors: Non-covalent inhibitors, like ensitrelvir and shikonin, occupy the active site through a series of hydrogen bonds, hydrophobic interactions, and π-π stacking.[2] While they do not form a permanent bond with the enzyme, their binding can still induce notable conformational changes. For example, the binding of shikonin to Mpro results in a unique binding mode that differs from that of many peptidomimetic inhibitors.[2]

The plasticity of the Mpro binding site presents a significant challenge in drug design. Molecular dynamics simulations have revealed that the active site can adopt multiple conformations, and the binding of an inhibitor can shift this conformational equilibrium.[4] This highlights the importance of considering protein flexibility in the development of new Mpro inhibitors.

Experimental Protocols

The following are generalized methodologies for key experiments involved in the structural and functional characterization of Mpro and its inhibitors.

Mpro Expression and Purification

A common method for producing recombinant Mpro involves expressing the protein in Escherichia coli.[2]

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro is synthesized and cloned into an expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: The bacterial cells are harvested and lysed to release the protein. The cell lysate is then centrifuged to remove cell debris.

  • Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Tag Cleavage and Further Purification: The affinity tag is often cleaved by a specific protease (e.g., TEV protease). Further purification steps, such as size-exclusion chromatography, are performed to obtain highly pure Mpro.

X-ray Crystallography

Determining the three-dimensional structure of Mpro in complex with an inhibitor is crucial for understanding the binding mode.[3]

  • Crystallization: The purified Mpro is mixed with the inhibitor of interest and subjected to crystallization screening using various techniques like sitting-drop or hanging-drop vapor diffusion.

  • Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern of the X-rays is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to obtain the final atomic coordinates.

Fluorescence Resonance Energy Transfer (FRET)-based Enzymatic Assay

FRET assays are widely used to measure the enzymatic activity of Mpro and to determine the potency of inhibitors.[2]

  • Assay Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When Mpro cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Assay Procedure: The assay is typically performed in a multi-well plate format. A solution containing Mpro is incubated with the inhibitor at various concentrations. The FRET substrate is then added to initiate the enzymatic reaction.

  • Data Analysis: The rate of fluorescence increase is measured over time. The IC50 value of the inhibitor is determined by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Visualizing the Workflow and Mpro Inhibition

The following diagrams illustrate the general workflow for structural comparison of Mpro inhibitors and a simplified representation of Mpro's role in the viral life cycle and its inhibition.

Experimental_Workflow cluster_protein_production Protein Production cluster_structural_analysis Structural Analysis cluster_functional_assay Functional Assay p1 Gene Cloning p2 Protein Expression in E. coli p1->p2 p3 Purification (e.g., Affinity Chromatography) p2->p3 s1 Crystallization of Mpro-Inhibitor Complex p3->s1 f1 Enzymatic Assay (e.g., FRET) p3->f1 s2 X-ray Diffraction Data Collection s1->s2 s3 Structure Determination & Refinement s2->s3 f2 IC50 / Ki Determination s3->f2 conclusion Comparative Structural & Functional Analysis s3->conclusion f1->f2 f2->conclusion Mpro_Inhibition_Pathway cluster_viral_replication Viral Replication Cycle vr1 Viral RNA Translation vr2 Polyprotein Synthesis vr1->vr2 vr3 Polyprotein Cleavage by Mpro vr2->vr3 vr4 Functional Viral Proteins vr3->vr4 vr5 Virus Assembly vr4->vr5 inhibitor Mpro Inhibitor inhibitor->vr3 Inhibition

References

Safety Operating Guide

Proper Disposal Procedures for Research Compound AS-0017445

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: AS-0017445 is a pre-clinical antiviral compound for research use only.[1] A specific Safety Data Sheet (SDS) with official disposal procedures is not publicly available. The following guidelines are based on general best practices for the disposal of potent synthetic organic research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the compound-specific SDS provided by the supplier for definitive disposal instructions.

This document provides a procedural framework for the safe handling and disposal of this compound, its contaminated labware, and associated waste streams. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. As a potent antiviral compound, it should be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Use a certified chemical fume hood for all manipulations of solid or concentrated stock solutions of this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[2] For handling the solid compound, double gloving is recommended.

  • Spill Response: In case of a spill, secure the area. For small spills of solid material, carefully wipe with a damp cloth. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Place all cleanup materials in a sealed, labeled container for hazardous waste disposal.

Segregation and Collection of Waste

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. All waste streams containing this compound must be treated as hazardous chemical waste.

Waste Stream Collection Container Labeling Requirements Storage Location
Unused Solid Compound Original, tightly sealed vial or a new, compatible sealed container."Hazardous Waste: this compound (Solid)"Secure, designated chemical waste storage area.
Contaminated Solvents (e.g., DMSO, Ethanol) Designated, sealed, and compatible solvent waste container."Hazardous Waste: Halogenated/Non-halogenated Solvents with this compound"Satellite accumulation area or main chemical waste storage.
Aqueous Waste Designated, sealed, and compatible aqueous waste container."Hazardous Waste: Aqueous Solution with this compound"Satellite accumulation area or main chemical waste storage.
Contaminated Labware (Pipette tips, tubes, etc.) Lined, sealed, puncture-resistant container."Hazardous Waste: Solid Labware Contaminated with this compound"Satellite accumulation area.
Contaminated PPE (Gloves, bench paper, etc.) Double-bagged, sealed plastic bags."Hazardous Waste: PPE Contaminated with this compound"Satellite accumulation area.

Step-by-Step Disposal Procedures

3.1. Disposal of Unused or Expired Compound:

  • Do Not Discard in Trash or Sewer: Pure, unused this compound must never be disposed of down the drain or in the regular trash.

  • Package for Disposal: Ensure the original container is tightly sealed. If the container is compromised, place it inside a larger, sealed, and labeled container.

  • Request Pickup: Contact your institution's EHS department to schedule a pickup for hazardous chemical waste.

3.2. Decontamination and Disposal of Contaminated Labware:

  • Initial Rinse: Glassware should be rinsed with a suitable solvent (e.g., ethanol) to remove the bulk of the compound. This rinseate must be collected as hazardous solvent waste.

  • Secondary Wash: Following the initial rinse, wash glassware with soap and water.

  • Disposable Labware: All single-use plasticware, pipette tips, and other disposables that have come into contact with this compound must be collected in the designated solid waste container.

3.3. Disposal of Contaminated PPE:

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface.

  • Collection: Place all contaminated PPE directly into the designated, double-bagged waste stream.

  • Seal and Store: Once the inner bag is full, seal it and place it in the second bag. Seal the outer bag and store it in the satellite accumulation area for pickup.

Hypothetical Experimental Protocol: In Vitro Protease Inhibition Assay

This protocol outlines a typical experiment where this compound waste would be generated.

  • Compound Preparation: A 10 mM stock solution of this compound is prepared by dissolving the solid compound in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in assay buffer to create a range of concentrations for testing.

  • Assay Plate Preparation: The diluted compound is added to the wells of a 384-well microplate.

  • Enzyme and Substrate Addition: The target viral protease and its fluorogenic substrate are added to the wells.

  • Incubation and Reading: The plate is incubated, and fluorescence is measured over time to determine the rate of substrate cleavage.

  • Post-Assay Waste Generation: The primary waste streams will be the used 384-well plate, pipette tips used for dilutions, and any remaining stock or diluted solutions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_waste Waste Generation prep_solid Weigh Solid this compound prep_stock Prepare 10 mM Stock in DMSO prep_solid->prep_stock prep_dilute Create Serial Dilutions prep_stock->prep_dilute assay_plate Add Compound to 384-Well Plate prep_dilute->assay_plate waste_solution Unused Solutions prep_dilute->waste_solution assay_reagents Add Enzyme and Substrate assay_plate->assay_reagents waste_tips Contaminated Pipette Tips assay_plate->waste_tips assay_read Incubate and Read Fluorescence assay_reagents->assay_read assay_reagents->waste_tips waste_plate Used 384-Well Plate assay_read->waste_plate

Caption: Workflow for a protease inhibition assay generating this compound waste.

Disposal Decision Pathway

The following diagram illustrates the logical steps for determining the correct disposal path for materials potentially contaminated with this compound.

G cluster_haz Hazardous Waste Stream start Waste Item Generated q_contact Did it contact This compound? start->q_contact q_type What is the physical state? q_contact->q_type Yes out_non_haz Dispose as Non-Hazardous Lab Waste q_contact->out_non_haz No out_solid Dispose as Solid Contaminated Waste q_type->out_solid Solid (Tips, Tubes, Plates) out_liquid Dispose as Liquid Chemical Waste q_type->out_liquid Liquid (Solutions, Rinsate) out_ppe Dispose as Contaminated PPE q_type->out_ppe PPE (Gloves, Bench Paper)

Caption: Decision tree for proper segregation of this compound waste.

References

Personal protective equipment for handling AS-0017445

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of AS-0017445, a preclinical antiviral compound. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these guidelines is mandatory when working with this potent research compound.

Personal Protective Equipment (PPE)

Given that this compound is a potent preclinical compound with an incomplete toxicological profile, stringent PPE protocols are required to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ItemSpecificationPurpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be removed in the containment area.
Gown Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric.Protects the body from splashes and aerosol contamination.
Respiratory Protection A NIOSH-approved N95 respirator at a minimum. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is required.Prevents inhalation of aerosolized particles of the antiviral agent.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes and aerosols.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the laboratory.

Operational Plan: Handling this compound

All handling of this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood to provide personnel, product, and environmental protection.[1]

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly and that the work area within the BSC or fume hood is decontaminated. Have all required materials, including reagents, consumables, and waste containers, inside the containment area.

  • Weighing and Reconstitution: If working with a powdered form, weigh the compound within the BSC or in a balance enclosure with appropriate exhaust ventilation to avoid generating dust.[1] When reconstituting, add the solvent slowly to the solid to prevent splashing.

  • Experimental Procedures: Conduct all experimental manipulations with this compound within the designated containment area. Use disposable plasticware whenever possible to minimize the need for cleaning contaminated glassware.

  • Decontamination: Upon completion of work, decontaminate all surfaces and equipment within the BSC or fume hood with an appropriate disinfectant or cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

  • Doffing PPE: Remove PPE in the designated doffing area, ensuring that no contaminated surfaces are touched with bare skin. Dispose of all disposable PPE as hazardous chemical waste. Wash hands thoroughly after removing all PPE.[2]

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and exposure to personnel.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, leak-proof, puncture-resistant hazardous waste bags.Segregate from other lab waste. Follow institutional guidelines for incineration of potent chemical compounds.
Liquid Waste Labeled, sealed, and leak-proof containers.Do not dispose of down the drain. Treat as hazardous chemical waste and dispose of according to institutional and local regulations.[3][4]
Sharps Puncture-resistant sharps containers.Segregate from other sharps. Follow institutional guidelines for the incineration of chemically contaminated sharps.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for handling a preclinical compound like this compound and its mechanism of action.

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_bsc Prepare BSC/Fume Hood prep_ppe->prep_bsc weigh Weigh Compound prep_bsc->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe

Experimental workflow for handling this compound.

signaling_pathway cluster_virus Coronavirus Replication Cycle cluster_drug Drug Action viral_entry Viral Entry & Uncoating rna_translation Translation of Viral RNA viral_entry->rna_translation polyprotein Viral Polyprotein rna_translation->polyprotein protease Main Protease (Mpro) polyprotein->protease cleavage viral_proteins Functional Viral Proteins protease->viral_proteins processing replication Viral Replication & Assembly viral_proteins->replication new_virus New Virus Release replication->new_virus as0017445 This compound as0017445->protease inhibition

Mechanism of action of this compound on the coronavirus replication cycle.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。